2-[(1-Phenyl-1H-tetrazol-5-yl)thio]propanoic acid
Description
BenchChem offers high-quality 2-[(1-Phenyl-1H-tetrazol-5-yl)thio]propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(1-Phenyl-1H-tetrazol-5-yl)thio]propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(1-phenyltetrazol-5-yl)sulfanylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2S/c1-7(9(15)16)17-10-11-12-13-14(10)8-5-3-2-4-6-8/h2-7H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYTWOGDSGKCFOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)SC1=NN=NN1C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
chemical properties of 2-[(1-Phenyl-1H-tetrazol-5-yl)thio]propanoic acid
An In-Depth Technical Guide to the Chemical Properties of 2-[(1-Phenyl-1H-tetrazol-5-yl)thio]propanoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tetrazole moiety is a significant pharmacophore in medicinal chemistry, often serving as a bioisosteric replacement for the carboxylic acid group, which can enhance metabolic stability and improve physicochemical properties.[1] The incorporation of a tetrazole ring into a molecule can influence its binding affinity to biological targets and its overall pharmacokinetic profile. This guide provides a comprehensive overview of the chemical properties of a specific tetrazole derivative, 2-[(1-Phenyl-1H-tetrazol-5-yl)thio]propanoic acid, a compound of interest for its potential applications in drug discovery and materials science.
This document will delve into the synthesis, structural elucidation, and predicted chemical behavior of this molecule. While direct experimental data for this exact compound is not extensively available in the public domain, this guide synthesizes information from closely related analogs and established chemical principles to provide a robust and scientifically grounded technical overview.
Molecular Structure and Isomerism
The foundational structure of the target compound is built upon 1-phenyl-1H-tetrazole-5-thiol. It is important to note the potential for tautomerism in 5-substituted 1H-tetrazoles.[2] The thiol-thione tautomerism is a key consideration, with the thione form often being predominant in the solid state. The introduction of the propanoic acid moiety at the sulfur atom locks the structure in the thioether form.
Caption: Chemical structure of 2-[(1-Phenyl-1H-tetrazol-5-yl)thio]propanoic acid.
Synthesis Pathway
The synthesis of 2-[(1-Phenyl-1H-tetrazol-5-yl)thio]propanoic acid can be achieved through a nucleophilic substitution reaction. The starting material, 1-phenyl-1H-tetrazole-5-thiol (also known as 1-phenyl-5-mercaptotetrazole), is a commercially available compound.[3][4] The reaction involves the deprotonation of the thiol group to form a thiolate anion, which then acts as a nucleophile, attacking an appropriate electrophile, in this case, a 2-halopropanoic acid.
Caption: Proposed synthetic workflow for 2-[(1-Phenyl-1H-tetrazol-5-yl)thio]propanoic acid.
Experimental Protocol: Synthesis
-
Preparation of the Thiolate: In a round-bottom flask, dissolve 1-phenyl-1H-tetrazole-5-thiol (1 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetone.
-
Deprotonation: Add a base (1.1 equivalents), such as sodium hydride or potassium carbonate, portion-wise to the solution at room temperature. Stir the mixture for 30-60 minutes to ensure complete formation of the thiolate anion.
-
Nucleophilic Substitution: To the resulting mixture, add 2-bromopropanoic acid (1 equivalent) dropwise.
-
Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC).[5] The reaction is typically heated to 50-70 °C to facilitate the substitution.
-
Workup: After completion, the reaction mixture is cooled to room temperature and poured into water. The aqueous solution is then acidified with a dilute acid (e.g., 1M HCl) to precipitate the product.
-
Purification: The crude product is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.
Physicochemical Properties
The physico are predicted based on its constituent functional groups.
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C₁₀H₁₀N₄O₂S | |
| Molecular Weight | 250.28 g/mol | |
| Appearance | White to off-white solid | Based on similar tetrazole derivatives. |
| Melting Point | Expected to be in the range of 150-200 °C | The presence of the carboxylic acid and the tetrazole ring allows for strong intermolecular hydrogen bonding. |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, methanol, ethanol). Sparingly soluble in water. Soluble in aqueous base. | The carboxylic acid group enhances solubility in basic solutions. |
| pKa | Estimated to be around 3-4 | The carboxylic acid proton is the most acidic. The tetrazole ring itself has a pKa similar to carboxylic acids, but in this substituted form, the carboxylic acid is expected to be more acidic. |
Spectroscopic Characterization
The structural elucidation of 2-[(1-Phenyl-1H-tetrazol-5-yl)thio]propanoic acid would rely on a combination of spectroscopic techniques. The following are predicted spectral data based on known values for similar structures.[6][7][8]
¹H NMR Spectroscopy
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Phenyl-H | 7.4 - 7.6 | Multiplet | |
| -CH(S)- | 4.0 - 4.5 | Quartet | ~7 |
| -CH₃ | 1.6 - 1.8 | Doublet | ~7 |
| -COOH | 10 - 13 | Broad Singlet |
¹³C NMR Spectroscopy
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O (Carboxylic Acid) | 170 - 175 |
| C-S (Tetrazole) | 150 - 155 |
| Phenyl-C | 120 - 140 |
| -CH(S)- | 40 - 50 |
| -CH₃ | 15 - 20 |
Infrared (IR) Spectroscopy
| Functional Group | Predicted Wavenumber (cm⁻¹) |
| O-H (Carboxylic Acid) | 2500-3300 (broad) |
| C=O (Carboxylic Acid) | 1700-1725 |
| C=N, C=C (Aromatic/Tetrazole) | 1450-1600 |
| C-S | 600-800 |
Mass Spectrometry
Electrospray ionization mass spectrometry (ESI-MS) in negative ion mode is expected to show a prominent [M-H]⁻ ion. In positive ion mode, an [M+H]⁺ ion should be observed. The fragmentation of tetrazole derivatives is well-documented, with a characteristic loss of N₂ or HN₃.[2]
Caption: Predicted fragmentation pathway of 2-[(1-Phenyl-1H-tetrazol-5-yl)thio]propanoic acid in positive ion ESI-MS.
Chemical Reactivity and Stability
-
Acidity and Esterification: The carboxylic acid group is the primary site of reactivity, readily undergoing deprotonation in the presence of a base and participating in esterification reactions with alcohols under acidic conditions.[9][10]
-
Oxidation of the Thioether: The sulfur atom can be oxidized to the corresponding sulfoxide and sulfone using oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA).
-
Stability of the Tetrazole Ring: The 1-phenyl-1H-tetrazole ring is generally stable under a wide range of conditions. However, forceful degradation conditions, such as strong acids or bases at high temperatures, could potentially lead to ring-opening or decomposition.
-
Potential for Chirality: The presence of a chiral center at the alpha-carbon of the propanoic acid moiety means that this compound can exist as a racemic mixture of two enantiomers. Chiral separation or asymmetric synthesis would be necessary to obtain enantiomerically pure forms.
Applications and Future Directions
Derivatives of tetrazole and propanoic acid have been investigated for a wide range of biological activities, including antibacterial, antifungal, and antihypertensive properties.[8][9][10][11] The unique combination of the phenyl-tetrazole-thioether linkage with the propanoic acid backbone in 2-[(1-Phenyl-1H-tetrazol-5-yl)thio]propanoic acid makes it an attractive candidate for screening in various biological assays. Furthermore, its functional groups offer handles for further chemical modification, allowing for the generation of a library of related compounds for structure-activity relationship (SAR) studies.
Conclusion
This technical guide has provided a detailed, albeit predictive, overview of the . By leveraging data from analogous structures and fundamental chemical principles, a comprehensive picture of its synthesis, physicochemical characteristics, spectroscopic signature, and reactivity has been constructed. This information serves as a valuable resource for researchers and scientists interested in the exploration of novel tetrazole derivatives for applications in drug discovery and development.
References
- Oulous, A., Harit, T., Yahyaoui, M. I., et al. (2023). New family of tetrazole-pyrazole compounds: Synthesis, characterization, antimicrobial activity and docking study. Arabian Journal of Chemistry, 16(11), 105268.
-
Semantic Scholar. (n.d.). Synthesis and evaluation of the antibacterial, antioxidant activities of novel functionalized thiazole and bis(thiazol-5-yl)meth. Retrieved from [Link]
-
SciELO. (2024). Article. Retrieved from [Link]
-
MDPI. (n.d.). Study of 1,2,4-triazole-3(5)-thiol Behavior in Reactions with 1-phenyl-1H-pyrrole-2,5-dione Derivatives and 3-bromodihydrofuran-2(3H)-one and Antimicrobial Activity of Products. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl). Retrieved from [Link]
-
MDPI. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. Retrieved from [Link]
-
ResearchGate. (2023). (PDF) Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Retrieved from [Link]
-
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Tetrazoles via Multicomponent Reactions. Retrieved from [Link]
-
ResearchGate. (2013). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Phenyl-2-(1H-tetrazol-1-yl)propanoic acid monohydrate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Phenolic Thiazoles with Antioxidant and Antiradical Activity. Synthesis, In Vitro Evaluation, Toxicity, Electrochemical Behavior, Quantum Studies and Antimicrobial Screening. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Discovery of Potent Tetrazole Free Fatty Acid Receptor 2 Antagonists. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of tetrazole hybridized with thiazole, thiophene or thiadiazole derivatives, molecular modelling and antimicrobial activity. Retrieved from [Link]
-
Life Science Journal. (2008). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1-Phenyl-5-mercaptotetrazole. Retrieved from [Link]
-
Arabian Journal of Chemistry. (2023). New family of tetrazole-pyrazole compounds. Retrieved from [Link]
-
MDPI. (n.d.). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Retrieved from [Link]
-
ResearchGate. (2023). Synthesis of novel 2, 5-disubstituted tetrazole derivatives as potent biological agents. Retrieved from [Link]
-
MDPI. (n.d.). 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Synthesis, antimicrobial and antioxidant activity of triazole, pyrazole containing thiazole derivatives and molecular docking studies on COVID-19. Retrieved from [Link]
-
University of Baghdad Digital Repository. (n.d.). Synthesis, Identification and Evaluation Biological Activity for Some New Triazole, Triazoline and Tetrazoline Derivatives From 2-Mercapto-3- phenyl-4(3H)Quinazolinone. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Retrieved from [Link]
-
Journal of Organic and Pharmaceutical Chemistry. (2018). The synthesis and physicochemical properties of alkyl-2-(3-thio-5-(1Н-tetrazole-1-yl)methyl-4-R-4Н-1,2,4-triazole-3-yl)ethan(propan,benz)imidates. Retrieved from [Link]
-
PubMed. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2'-(2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Retrieved from [Link]
Sources
- 1. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lifesciencesite.com [lifesciencesite.com]
- 3. 1-Phenyl-5-mercaptotetrazole | C7H6N4S | CID 690730 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-Phenyl-1H-tetrazole-5-thiol 98 15052-19-4 [sigmaaldrich.com]
- 5. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Study of 1,2,4-triazole-3(5)-thiol Behavior in Reactions with 1-phenyl-1H-pyrrole-2,5-dione Derivatives and 3-bromodihydrofuran-2(3H)-one and Antimicrobial Activity of Products [mdpi.com]
- 8. Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl Thiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to ¹H and ¹³C NMR Characterization of Phenyl-Tetrazole-Thio Compounds
Abstract
Phenyl-tetrazole-thio compounds represent a cornerstone in modern medicinal chemistry and materials science, valued for their diverse biological activities and unique physicochemical properties.[1] Accurate structural elucidation is paramount for understanding their function and for the development of new derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive tool for the unambiguous characterization of these molecules in solution. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the ¹H and ¹³C NMR characterization of phenyl-tetrazole-thio compounds. It moves beyond a simple recitation of data, offering field-proven insights into experimental design, sample preparation, spectral interpretation, and the causal relationships between molecular structure and NMR spectral features.
Introduction: The Significance of Phenyl-Tetrazole-Thio Scaffolds
The tetrazole ring is a key structural motif in medicinal chemistry, often serving as a bioisostere for the carboxylic acid group.[2][3] This substitution can enhance metabolic stability and lipophilicity while maintaining similar acidity, making it a valuable strategy in drug design.[2] When combined with a phenyl ring and a flexible thioether linkage, the resulting phenyl-tetrazole-thio scaffold gives rise to a wide array of compounds with applications as anticancer, anti-inflammatory, antiviral, and antibacterial agents.[1][4][5]
Given the potential for isomerism and the subtle electronic effects that govern molecular interactions, precise and reliable structural verification is non-negotiable. NMR spectroscopy provides unparalleled detail regarding the molecular framework, including the connectivity of atoms, the electronic environment of nuclei, and through-space proximities. This guide will systematically dissect the ¹H and ¹³C NMR spectra of this important class of compounds.
Foundational Principles: NMR of Sulfur- and Nitrogen-Rich Heterocycles
The NMR spectra of phenyl-tetrazole-thio compounds are governed by the interplay of electronic effects from the aromatic phenyl ring, the electron-rich tetrazole system, and the sulfur atom.
-
Anisotropic Effects: The π-electron systems of the phenyl and tetrazole rings generate local magnetic fields (ring currents) that significantly influence the chemical shifts of nearby protons. Protons located above or below the plane of the ring are shielded (shifted upfield), while those on the periphery are strongly deshielded (shifted downfield).[6]
-
Inductive and Mesomeric Effects: The high density of electronegative nitrogen atoms in the tetrazole ring, along with the sulfur atom, exerts strong inductive and mesomeric (resonance) effects. These effects are transmitted through the thio-linker to the phenyl ring, modulating the electron density and, consequently, the chemical shifts of the aromatic protons and carbons.
-
The Sulfur Atom's Influence: While ³³S NMR is rarely used due to low sensitivity and very broad signals from its quadrupolar nucleus, the sulfur atom's presence significantly impacts the adjacent ¹³C and ¹H nuclei.[7][8] Its electronegativity and the polarizability of its non-bonding electrons contribute to the overall electronic structure and can influence the chemical shifts of nearby atoms.
Experimental Design and Protocol
The quality of NMR data is directly dependent on meticulous sample preparation. A robust and validated protocol ensures reproducibility and prevents the introduction of artifacts that can complicate spectral interpretation.
Experimental Workflow for NMR Analysis
The following diagram outlines the critical steps from sample receipt to final data analysis, forming a self-validating system for generating high-quality NMR data.
Caption: A validated workflow for NMR sample preparation and analysis.
Step-by-Step Experimental Protocol
-
Material & Solvent Selection:
-
Analyte Quantity: For a standard high-field NMR spectrometer, use approximately 5-25 mg of the compound for ¹H NMR and 50-100 mg for ¹³C NMR to ensure an adequate signal-to-noise ratio.[9]
-
Solvent Choice: The choice of deuterated solvent is critical. Chloroform-d (CDCl₃) is suitable for many nonpolar organic compounds. For more polar compounds or those with limited solubility, Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative.[10] DMSO-d₆ is particularly useful as it can solubilize a wide range of substances and its residual proton signal does not typically overlap with aromatic signals.
-
-
Sample Preparation:
-
Dissolve the weighed sample in a small, clean glass vial using 0.6-0.7 mL of the chosen deuterated solvent.[10] Gentle vortexing or sonication can aid dissolution.
-
Crucial Step - Filtration: Solid particles in an NMR sample severely degrade spectral quality by distorting magnetic field homogeneity, leading to broad lines. Filter the solution through a Pasteur pipette packed with a small, tight plug of glass wool directly into a high-quality, clean 5 mm NMR tube.[9] Avoid cotton wool, as solvents can leach impurities from it.
-
The final solution depth in the tube should be between 4 and 5 cm.[11]
-
-
Data Acquisition:
-
Before inserting the sample into the spectrometer, wipe the outside of the NMR tube clean to remove any dust or fingerprints.[10]
-
After inserting the sample, the spectrometer's field is locked onto the deuterium signal of the solvent.
-
The magnetic field homogeneity is then optimized through a process called shimming. Good shimming is essential for achieving sharp, well-resolved peaks.
-
Acquire a standard one-dimensional ¹H spectrum first. Follow this with a ¹³C spectrum, often with proton decoupling to produce singlets for each unique carbon, simplifying the spectrum. Further experiments like DEPT (Distortionless Enhancement by Polarization Transfer) can be run to differentiate between CH, CH₂, and CH₃ groups.
-
¹H NMR Spectral Analysis
The ¹H NMR spectrum provides a wealth of information based on chemical shifts, signal integration, and spin-spin coupling patterns.
General Molecular Structure
Sources
- 1. researchgate.net [researchgate.net]
- 2. pnrjournal.com [pnrjournal.com]
- 3. mdpi.com [mdpi.com]
- 4. (PDF) Synthesis, characterisation and antibacterial evaluation of some novel 1- phenyl-1h-tetrazole-5-thiol derivatives Production and Hosted by [academia.edu]
- 5. semanticscholar.org [semanticscholar.org]
- 6. modgraph.co.uk [modgraph.co.uk]
- 7. (33S) Sulfur NMR [chem.ch.huji.ac.il]
- 8. NMR Periodic Table: Sulfur NMR [imserc.northwestern.edu]
- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 10. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 11. organomation.com [organomation.com]
Phenyltetrazole Thioalkanoic Acids: A Technical Guide to Their Mechanism of Action in Inflammation
Introduction: The Inflammatory Cascade and the Arachidonic Acid Connection
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a fundamental protective mechanism, dysregulation of the inflammatory process underlies a multitude of chronic diseases. At the heart of many inflammatory pathways lies the metabolism of arachidonic acid, a polyunsaturated fatty acid released from cell membranes. Two key enzymatic pathways, the cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) pathways, convert arachidonic acid into potent lipid mediators known as eicosanoids, including prostaglandins and leukotrienes, respectively. These molecules are pivotal in orchestrating the inflammatory response. Phenyltetrazole thioalkanoic acids have emerged as a class of compounds with significant anti-inflammatory potential, primarily through their interaction with the 5-lipoxygenase pathway. This guide provides an in-depth exploration of the molecular mechanisms underpinning their therapeutic effects.
The 5-Lipoxygenase Pathway: A Prime Target for Anti-Inflammatory Intervention
The 5-lipoxygenase (5-LOX) enzyme is the gatekeeper for the synthesis of leukotrienes, a family of inflammatory mediators with profound physiological effects.[1] 5-LOX catalyzes the conversion of arachidonic acid into leukotriene A4 (LTA4), which is subsequently metabolized to either leukotriene B4 (LTB4) or the cysteinyl leukotrienes (LTC4, LTD4, and LTE4).[1]
-
Leukotriene B4 (LTB4) is a potent chemoattractant for neutrophils, drawing these immune cells to the site of inflammation.[1]
-
Cysteinyl leukotrienes (cysLTs) , particularly LTD4, are powerful bronchoconstrictors, increase vascular permeability, and stimulate mucus secretion, playing a central role in the pathophysiology of asthma and allergic reactions.[1][2]
Given their pro-inflammatory roles, inhibiting the production or action of leukotrienes is a key strategy in the development of anti-inflammatory therapeutics. Phenyltetrazole thioalkanoic acids are being investigated for their ability to modulate this pathway through two principal mechanisms: direct inhibition of the 5-LOX enzyme and antagonism of the cysteinyl leukotriene receptor 1 (CysLT1).
Mechanism 1: Direct Inhibition of 5-Lipoxygenase (5-LOX)
A primary mechanism of action for some phenyltetrazole thioalkanoic acids is the direct inhibition of the 5-lipoxygenase enzyme. This inhibition prevents the initial steps of leukotriene biosynthesis, thereby reducing the levels of all downstream pro-inflammatory leukotrienes.
The catalytic activity of 5-LOX depends on a non-heme iron atom within its active site.[3] Inhibitors of 5-LOX can function through various modes of action, including:
-
Redox-based inhibition: Some inhibitors act as antioxidants, preventing the oxidation of the catalytic iron from its inactive ferrous (Fe2+) state to the active ferric (Fe3+) state.[4]
-
Iron chelation: Certain compounds can directly bind to and chelate the iron atom in the active site, rendering the enzyme inactive.[3]
-
Competitive and non-competitive inhibition: Inhibitors can compete with the natural substrate, arachidonic acid, for binding to the active site or bind to an allosteric site to induce a conformational change that reduces the enzyme's activity.[4]
The specific mode of inhibition by phenyltetrazole thioalkanoic acids can vary depending on the exact molecular structure. The tetrazole ring, often considered a bioisostere of a carboxylic acid group, and the thioalkanoic acid side chain are crucial for interacting with the enzyme's active site.[5]
Experimental Protocol: In Vitro 5-LOX Inhibition Assay
A standard method to determine the 5-LOX inhibitory activity of a compound is a cell-free enzymatic assay.
Objective: To quantify the direct inhibitory effect of a test compound on the activity of purified 5-lipoxygenase.
Materials:
-
Purified human recombinant 5-lipoxygenase
-
Arachidonic acid (substrate)
-
Test compounds (phenyltetrazole thioalkanoic acid derivatives)
-
Reaction buffer (e.g., Tris-HCl with CaCl2 and ATP)
-
Spectrophotometer or HPLC system
Procedure:
-
Pre-incubate the purified 5-LOX enzyme with various concentrations of the test compound or vehicle control in the reaction buffer for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
Allow the reaction to proceed for a defined period (e.g., 10 minutes).
-
Stop the reaction (e.g., by adding a quenching solution or by rapid freezing).
-
Measure the production of 5-hydroxyeicosatetraenoic acid (5-HETE), a stable product of the 5-LOX reaction. This can be done by measuring the change in absorbance at 234 nm or by separating and quantifying the products using reverse-phase HPLC.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of the enzyme's activity.
Data Interpretation: A lower IC50 value indicates a more potent inhibitor of the 5-LOX enzyme.
Mechanism 2: Antagonism of the Leukotriene D4 (LTD4) Receptor
An alternative or complementary mechanism of action for this class of compounds is the antagonism of the CysLT1 receptor. Instead of preventing the synthesis of leukotrienes, these compounds block their action at the receptor level. The CysLT1 receptor is the primary receptor for LTD4, and its activation mediates many of the pathological effects of cysteinyl leukotrienes, such as bronchoconstriction and plasma exudation.[6][7]
Phenyltetrazole-containing compounds have been specifically designed as LTD4 receptor antagonists.[6] In these molecules, the phenyltetrazole moiety can act as a structural mimic of the triene portion of the LTD4 molecule, allowing it to bind to the CysLT1 receptor without activating it, thereby preventing the binding of the endogenous ligand, LTD4.[6]
Experimental Protocol: Radioligand Binding Assay for CysLT1 Receptor
This assay is used to determine the affinity of a test compound for the CysLT1 receptor.
Objective: To measure the ability of a test compound to displace a radiolabeled ligand from the CysLT1 receptor.
Materials:
-
Cell membranes prepared from a cell line expressing the human CysLT1 receptor (e.g., U937 cells)
-
Radiolabeled LTD4 (e.g., [3H]LTD4)
-
Test compounds (phenyltetrazole thioalkanoic acid derivatives)
-
Binding buffer
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Incubate the cell membranes with a fixed concentration of [3H]LTD4 and varying concentrations of the test compound in the binding buffer.
-
Include control tubes with no test compound (total binding) and tubes with an excess of a known non-radiolabeled CysLT1 receptor antagonist (non-specific binding).
-
Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).
-
Terminate the incubation by rapid filtration through glass fiber filters to separate the bound and free radioligand.
-
Wash the filters with ice-cold buffer to remove any unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of [3H]LTD4 (IC50).
-
Calculate the inhibitory constant (Ki) from the IC50 value using the Cheng-Prusoff equation.
Data Interpretation: A lower Ki value indicates a higher binding affinity of the compound for the CysLT1 receptor.
Potential for Cyclooxygenase (COX) Inhibition
While the primary focus for many phenyltetrazole derivatives has been the 5-LOX pathway, it is also plausible that some members of this class exhibit inhibitory activity against cyclooxygenase (COX) enzymes. The tetrazole moiety has been incorporated into compounds designed as COX inhibitors.[8] Inhibition of COX-1 and/or COX-2 would block the production of prostaglandins, another major class of pro-inflammatory mediators. This would represent a third, and potentially dual, mechanism of anti-inflammatory action. Standard in vitro COX inhibition assays, similar to the 5-LOX assay described above but using purified COX enzymes, can be employed to investigate this possibility.
Visualizing the Mechanisms of Action
To better understand the intricate pathways involved, the following diagrams illustrate the key concepts discussed.
Figure 1: Overview of Arachidonic Acid Metabolism and Points of Intervention for Phenyltetrazole Thioalkanoic Acids.
Figure 2: Experimental Workflow for Characterizing the Mechanism of Action.
Summary and Future Directions
Phenyltetrazole thioalkanoic acids represent a promising class of anti-inflammatory agents that primarily exert their effects by modulating the 5-lipoxygenase pathway. Their mechanism of action can be twofold: direct inhibition of the 5-LOX enzyme, which halts the production of pro-inflammatory leukotrienes, and/or antagonism of the CysLT1 receptor, which blocks the effects of these mediators. The specific mechanism is dependent on the precise chemical structure of the individual compound. Furthermore, the potential for these compounds to also inhibit COX enzymes warrants investigation, as dual inhibitors of both the 5-LOX and COX pathways could offer a broader spectrum of anti-inflammatory activity.
Future research in this area should focus on elucidating the structure-activity relationships that govern the selectivity of these compounds for 5-LOX versus CysLT1 receptors. Moreover, in vivo studies are crucial to validate the anti-inflammatory efficacy and pharmacokinetic profiles of lead compounds. A deeper understanding of the molecular interactions between phenyltetrazole thioalkanoic acids and their targets will facilitate the design of more potent and selective anti-inflammatory drugs with improved therapeutic outcomes.
References
-
Wei, C. X., Bian, M., & Gong, G. H. (2015). Tetrazolium compounds: synthesis and applications in medicine. Molecules (Basel, Switzerland), 20(4), 5528–5553. [Link]
-
Werz, O., & Steinhilber, D. (2006). Therapeutic options for 5-lipoxygenase inhibitors. Pharmacology & therapeutics, 112(3), 701–718. [Link]
-
Saleem, R., Ahmad, I., & Taha, M. (2018). Synthesis and biological evaluation of phenyl-1H-1,2,3-triazole derivatives as anti-inflammatory agents. Bioorganic & medicinal chemistry letters, 28(15), 2573–2577. [Link]
-
Harper, R. W., Herron, D. K., Bollinger, N. G., Sawyer, J. S., Baldwin, R. F., Roman, C. R., Rinkema, L. E., & Fleisch, J. H. (1992). Development of a series of phenyltetrazole leukotriene D4 (LTD4) receptor antagonists. Journal of medicinal chemistry, 35(7), 1191–1200. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2024). Unveiling the Anti-inflammatory Properties of Tetrazole Derivatives: A Focus on 5-Thiophen-2-yl-2H-tetrazole. [Link]
-
Saeed, A., Shah, S. A. A., & Khan, M. S. (2012). Anti-inflammatory activity of indanyltetrazole derivatives. ResearchGate. [Link]
-
Al-Soud, Y. A., Al-Masoudi, N. A., & Ferwanah, A. E. R. S. (2003). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. Molecules, 8(11), 793-801. [Link]
-
Gilbert, N. C., Gerstmeier, J., & Schexnaydre, E. E. (2020). Structural and mechanistic insights into 5-lipoxygenase inhibition by natural products. Nature chemical biology, 16(7), 783–790. [Link]
-
Gerstmeier, J., Garscha, U., & Weinigel, C. (2022). Inhibitors of Human 5-Lipoxygenase Potently Interfere With Prostaglandin Transport. Frontiers in pharmacology, 12, 782584. [Link]
-
Bell, R. L., Brooks, D. W., & Burch, R. M. (1991). 5-Lipoxygenase inhibitors: synthesis and structure-activity relationships of a series of 1-aryl-2H,4H-tetrahydro-1,2,4-triazin-3-ones. Journal of medicinal chemistry, 34(5), 1585–1596. [Link]
-
Holgate, S. T., & Sampson, A. P. (2003). Efficacy of leukotriene receptor antagonists and synthesis inhibitors in asthma. The Journal of allergy and clinical immunology, 111(1), S18-S37. [Link]
-
Zhang, L., Li, J., & Liu, X. (2022). Design, synthesis, and evaluation of tricyclic compounds containing phenyl-tetrazole as XOR inhibitors. European journal of medicinal chemistry, 246, 114947. [Link]
-
D'Urzo, A. D. (1999). Leukotriene-receptor antagonists. Role in asthma management. Canadian family physician Medecin de famille canadien, 45, 991–997. [Link]
-
Musser, J. H., Kreft, A. F., & Lewis, A. J. (1987). Leukotriene D4 antagonists and 5-lipoxygenase inhibitors. Synthesis of benzoheterocyclic [(methoxyphenyl)amino]oxoalkanoic acid esters. Journal of medicinal chemistry, 30(5), 904–909. [Link]
-
Gabriele, M., Taticchi, A., & Baldoni, S. (2021). Targeting Mammalian 5-Lipoxygenase by Dietary Phenolics as an Anti-Inflammatory Mechanism: A Systematic Review. International journal of molecular sciences, 22(16), 8894. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Efficacy of leukotriene receptor antagonists and synthesis inhibitors in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Inhibitors of Human 5-Lipoxygenase Potently Interfere With Prostaglandin Transport [frontiersin.org]
- 4. Structural and mechanistic insights into 5-lipoxygenase inhibition by natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of a series of phenyltetrazole leukotriene D4 (LTD4) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Leukotriene-receptor antagonists. Role in asthma management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
biological activity of 5-thio-substituted tetrazole derivatives
An In-depth Technical Guide to the Biological Activity of 5-Thio-Substituted Tetrazole Derivatives
For: Researchers, scientists, and drug development professionals. From: Gemini, Senior Application Scientist
Abstract
Tetrazoles, a unique class of nitrogen-rich heterocyclic compounds, have garnered significant attention in medicinal chemistry. The tetrazole ring is often employed as a bioisosteric replacement for the carboxylic acid group, enhancing metabolic stability and lipophilicity of drug candidates.[1] The introduction of a sulfur linkage at the 5-position of the tetrazole ring gives rise to 5-thio-substituted tetrazole derivatives, a chemical space with a remarkable breadth of biological activities. These activities span from antimicrobial and anticancer to anti-inflammatory effects.[2][3][4] This technical guide provides an in-depth exploration of the synthesis, biological activities, and structure-activity relationships of these promising compounds. It is designed to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development, offering detailed experimental protocols and insights into the mechanisms of action.
Introduction: The Tetrazole Scaffold in Medicinal Chemistry
The Tetrazole Ring: A Privileged Heterocycle
The tetrazole ring, a five-membered aromatic system containing four nitrogen atoms and one carbon atom, is a key pharmacophore in modern drug design.[5][6] Its physicochemical properties, particularly its acidity which is comparable to that of carboxylic acids, allow it to act as a non-classical bioisostere.[1] This substitution can lead to improved pharmacokinetic profiles, including enhanced metabolic stability and oral bioavailability.[2] Several FDA-approved drugs, such as the angiotensin II receptor blockers losartan and valsartan, feature a 5-substituted tetrazole moiety, underscoring its therapeutic importance.
The Significance of the 5-Thio-Substituent in Modulating Biological Activity
The introduction of a thioether linkage at the 5-position of the tetrazole ring provides a versatile anchor point for a variety of substituents, significantly influencing the molecule's steric and electronic properties. This substitution is crucial for modulating the biological activity of the resulting derivatives. The sulfur atom and the attached organic moiety can engage in specific interactions with biological targets, leading to a diverse range of pharmacological effects. Research has demonstrated that 5-thio-substituted tetrazoles exhibit potent antimicrobial, anticancer, and anti-inflammatory activities, making them a focal point of interest in the development of novel therapeutic agents.[4][7]
Scope of this Guide
This guide offers a comprehensive overview of the biological activities of 5-thio-substituted tetrazole derivatives. It is structured to provide a logical progression from the fundamental synthesis of these compounds to their specific pharmacological applications. Each section on biological activity is supported by mechanistic insights, structure-activity relationship (SAR) analysis, tabulated data from recent studies, and detailed, field-proven experimental protocols. The aim is to equip researchers with both the theoretical knowledge and the practical methodologies required to advance the study of these versatile compounds.
General Synthesis of 5-Thio-Substituted Tetrazole Derivatives
Common Synthetic Pathways
The synthesis of 5-thio-substituted tetrazole derivatives typically involves a multi-step process. A common and efficient route begins with the preparation of a 1-substituted-1H-tetrazole-5-thiol. This intermediate is often synthesized by the reaction of an isothiocyanate with sodium azide in water.[7][8] The subsequent step involves the S-alkylation of the tetrazole-5-thiol with a suitable alkylating agent, such as a dihaloalkane, to introduce a reactive handle. Finally, this intermediate is condensed with various nucleophiles (amines, thiols, etc.) to generate a library of diverse 5-thio-substituted tetrazole derivatives.[7]
Workflow for Synthesis
Caption: General workflow for the synthesis of 5-thio-substituted tetrazole derivatives.
Detailed Experimental Protocol: Synthesis of a Representative 1,5-Disubstituted 5-Thio-Tetrazole
This protocol describes a three-step synthesis adapted from established methods.[7][9]
Step 1: Synthesis of 1-benzyl-1H-tetrazole-5-thiol
-
To a round-bottom flask, add benzyl isothiocyanate (10 mmol) and sodium azide (12 mmol).
-
Add 50 mL of water and reflux the mixture for 4-6 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and acidify with 2N HCl to pH 2-3.
-
The precipitated product is filtered, washed with cold water, and dried under vacuum.
Step 2: Synthesis of 1-benzyl-5-((3-bromopropyl)thio)-1H-tetrazole
-
Dissolve the 1-benzyl-1H-tetrazole-5-thiol (8 mmol) in 40 mL of tetrahydrofuran (THF).
-
Add potassium carbonate (16 mmol) and stir the mixture for 30 minutes at room temperature.
-
Add 1,3-dibromopropane (12 mmol) dropwise and continue stirring at room temperature for 12-16 hours.
-
Monitor the reaction by TLC.
-
After completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 3: Synthesis of the final 5-thio-substituted tetrazole derivative
-
Dissolve the 1-benzyl-5-((3-bromopropyl)thio)-1H-tetrazole (5 mmol) in 30 mL of an appropriate solvent (e.g., acetonitrile).
-
Add the desired nucleophile (e.g., a substituted amine or thiol, 6 mmol) and a base such as triethylamine (10 mmol).
-
Stir the reaction mixture at room temperature or elevated temperature as required, monitoring by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the final product by recrystallization or column chromatography.
-
Characterize the structure of the synthesized compound using spectroscopic methods such as NMR, IR, and mass spectrometry.
Antimicrobial Activity of 5-Thio-Substituted Tetrazoles
Antibacterial and Antifungal Potential
A significant body of research has demonstrated the potent antimicrobial activity of 5-thio-substituted tetrazole derivatives against a range of pathogenic bacteria and fungi.[7] These compounds have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. The broad-spectrum nature of their activity makes them attractive candidates for the development of new anti-infective agents.
Structure-Activity Relationship (SAR) Insights for Antimicrobial Activity
The antimicrobial potency of these derivatives is highly dependent on the nature of the substituents at both the N1 position of the tetrazole ring and on the thioether linkage at the C5 position.
-
N1-Substituent: Aromatic or benzylic groups at the N1 position are often associated with good antimicrobial activity.
-
C5-Thio-Substituent: The nature of the group attached to the sulfur atom is critical. The presence of other heterocyclic rings or functional groups that can participate in hydrogen bonding or hydrophobic interactions can enhance activity. For instance, derivatives containing piperazine or other nitrogen-containing heterocycles have shown significant antibacterial and antifungal effects.
Tabulated Data: In Vitro Antimicrobial Activity of Selected Derivatives
| Compound ID | N1-Substituent | C5-Thio-Substituent | Organism | MIC (µg/mL) | Reference |
| 4a | Benzyl | -S-(CH₂)₃-N(CH₃)₂ | S. aureus | 125 | [7] |
| 4b | Benzyl | -S-(CH₂)₃-piperidine | E. coli | 250 | [7] |
| 4e | Benzyl | -S-(CH₂)₃-S-1-ethyl-1H-tetrazole | C. albicans | 62.5 | [7] |
Detailed Experimental Protocol: Broth Microdilution Assay for MIC Determination
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[10][11]
-
Preparation of Materials:
-
Sterile 96-well microtiter plates.
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi.
-
Stock solutions of the test compounds in a suitable solvent (e.g., DMSO).
-
Bacterial or fungal strains for testing.
-
-
Inoculum Preparation:
-
From a fresh culture (18-24 hours), select 3-5 colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[11]
-
Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[11]
-
-
Assay Procedure:
-
Dispense 100 µL of broth into all wells of the 96-well plate.
-
Add 100 µL of the stock solution of the test compound to the first well of a row and perform serial twofold dilutions across the plate.
-
Within 15 minutes of preparing the final inoculum, add 100 µL of the standardized inoculum to each well.[12]
-
Include a growth control well (broth + inoculum) and a sterility control well (broth only).
-
-
Incubation:
-
Incubate the plates at 35°C ± 2°C for 16-20 hours for most bacteria or 24-48 hours for fungi.[11]
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the organism.[11]
-
Anticancer Activity of 5-Thio-Substituted Tetrazoles
Cytotoxic Effects against Various Cancer Cell Lines
5-Thio-substituted tetrazole derivatives have emerged as a promising class of anticancer agents, demonstrating cytotoxic activity against a variety of human cancer cell lines.[13][14] Studies have reported their efficacy in inhibiting the proliferation of leukemia, breast cancer, and other solid tumors in vitro.[14]
Mechanistic Insights: Induction of Apoptosis and Enzyme Inhibition
The anticancer mechanism of these compounds is multifaceted. Some derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells.[15] This is a critical mechanism for effective anticancer drugs as it leads to the safe and efficient removal of malignant cells. Furthermore, certain 5-thio-tetrazole derivatives have been identified as inhibitors of key enzymes involved in cancer progression, such as epidermal growth factor receptor-tyrosine kinase (EGFR-TK).[15]
Signaling Pathway Involvement
Caption: Simplified signaling pathways affected by 5-thio-tetrazole derivatives.
Structure-Activity Relationship (SAR) Insights for Anticancer Activity
The anticancer activity of 5-thio-substituted tetrazoles is highly influenced by their structural features.
-
Aromatic Substituents: The presence of aryl groups, particularly on the N1 and C5-thio positions, is often crucial for cytotoxic activity. Electron-withdrawing or -donating groups on these aromatic rings can fine-tune the potency.
-
Linker Length: The length and flexibility of the chain connecting the tetrazole ring to the terminal group can impact the ability of the molecule to bind to its target.
-
Thione vs. Thioether: Some studies have compared the activity of the thione tautomer with the S-alkylated derivatives, with the latter often showing more promising and specific activity.[14]
Tabulated Data: In Vitro Anticancer Activity of Selected Derivatives
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Derivative 1 | L1210 (Leukemia) | 5.2 | [14] |
| Derivative 2 | SK-BR-3 (Breast Cancer) | 7.8 | [14] |
| 6d | A549 (Lung Cancer) | 0.121 | [15] |
| 6l | A549 (Lung Cancer) | 0.089 | [15] |
Detailed Experimental Protocol: MTT Assay for Cytotoxicity Assessment
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[16][17]
-
Cell Seeding:
-
Harvest cancer cells and determine the cell count.
-
Seed the cells into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[16]
-
-
Cell Treatment:
-
Prepare serial dilutions of the test compounds in the culture medium.
-
After 24 hours of cell attachment, replace the old medium with the medium containing the test compounds at various concentrations.
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
Following the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.[18]
-
Incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[16]
-
Carefully aspirate the medium and add 150 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[18]
-
-
Absorbance Measurement:
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[16]
-
-
Data Analysis:
-
Calculate the percentage of cell viability compared to the untreated control.
-
Plot the cell viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
Anti-inflammatory Activity of 5-Thio-Substituted Tetrazoles
Inhibition of Inflammatory Mediators
Several 5-thio-substituted tetrazole derivatives have been investigated for their anti-inflammatory properties. They have shown the ability to inhibit the production of key inflammatory mediators, suggesting their potential as therapeutic agents for inflammatory diseases.
Mechanism of Action: Cyclooxygenase (COX) Inhibition
The primary mechanism underlying the anti-inflammatory effects of many of these compounds is the inhibition of cyclooxygenase (COX) enzymes. COX-1 and COX-2 are responsible for the synthesis of prostaglandins, which are key players in the inflammatory cascade. By inhibiting these enzymes, 5-thio-tetrazole derivatives can effectively reduce inflammation. The tetrazole moiety, acting as a bioisostere of the carboxylic acid group found in many non-steroidal anti-inflammatory drugs (NSAIDs), is thought to play a crucial role in binding to the active site of COX enzymes.
Future Perspectives and Conclusion
Current Challenges and Opportunities
While 5-thio-substituted tetrazole derivatives have shown considerable promise, there are challenges to be addressed. These include optimizing their selectivity for specific biological targets to minimize off-target effects and improving their pharmacokinetic profiles for in vivo applications. However, the modular nature of their synthesis provides a significant opportunity for the generation of large, diverse libraries of compounds for high-throughput screening, accelerating the discovery of new drug candidates.
Future Directions for Research and Development
Future research in this area should focus on several key aspects:
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways for the most potent compounds.
-
In Vivo Efficacy: Moving beyond in vitro studies to evaluate the efficacy and safety of lead compounds in animal models of disease.
-
Computational Modeling: Utilizing in silico methods, such as molecular docking and QSAR studies, to guide the rational design of new derivatives with improved activity and selectivity.
-
Combination Therapies: Investigating the potential of these compounds in combination with existing drugs to enhance therapeutic efficacy and overcome drug resistance.
Concluding Remarks
5-Thio-substituted tetrazole derivatives represent a versatile and highly promising scaffold in medicinal chemistry. Their broad spectrum of biological activities, coupled with their synthetic tractability, makes them a fertile ground for the discovery of novel therapeutic agents. The in-depth understanding of their synthesis, biological evaluation, and structure-activity relationships, as outlined in this guide, will be instrumental in unlocking their full therapeutic potential.
References
-
An Overview on Biological Evaluation of Tetrazole Derivatives. (2022). In: Singh, J., Kumar, V., Singh, J. (eds) Heterocyclic Compounds. Springer, Singapore. [Link]
-
A review of recent developments in pharmaceutical chemistry on biological evolution of tetrazole derivatives. (2021). ResearchGate. [Link]
-
Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. (2024). Frontiers in Chemistry. [Link]
-
Tetrazoles: Synthesis and Biological Activity. (2021). ResearchGate. [Link]
-
Biological activities importance of Tetrazole derivatives. (2022). ResearchGate. [Link]
-
Synthesis of selected 5-thio-substituted tetrazole derivatives and evaluation of their antibacterial and antifungal activities. (2011). Journal of the Serbian Chemical Society. [Link]
-
Synthesis of selected 5-thio-substituted tetrazole derivatives and evaluation of their antibacterial and antifungal activities. (2011). Semantic Scholar. [Link]
-
MTT ASSAY: Principle. (n.d.). Source not specified. [Link]
-
Synthesis of selected 5-thio-substituted tetrazole derivatives and evaluation of their antibacterial and antifungal activities. (2010). SciSpace. [Link]
-
MTT Cell Assay Protocol. (n.d.). Texas Children's Hospital. [Link]
-
MTT Proliferation Assay Protocol. (2021). ResearchGate. [Link]
-
Tetrazole Derivatives as Promising Anticancer Agents. (2017). PubMed. [Link]
-
Synthesis and antiproliferative evaluation of 5-oxo and 5-thio derivatives of 1,4-diaryl tetrazoles. (2010). PubMed. [Link]
-
Tetrazole-Derivatives-as-Promising-Anticancer-Agents.pdf. (2017). ResearchGate. [Link]
-
An Improved Synthesis of 5-Substituted Tetrazoles. (1958). Journal of the American Chemical Society. [Link]
-
Recent advances in multicomponent synthesis of 5-substituted 1 H -tetrazoles from aldehydes: catalytic methods and green chemistry approaches. (2024). RSC Advances. [Link]
-
Exploring tetrazole chemistry: synthetic techniques, structure-activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. (2024). PubMed. [Link]
-
Mechanism of action of tetrazole-derived anticancer agents. (2024). ResearchGate. [Link]
-
STRUCTURAL, PHYSICAL, SURFACE AND NMR STUDY OF 5-(BENZYLTHIO)-1H-TETRAZOLE COMPOUND. (2021). Research Square. [Link]
-
Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. (2018). Journal of Visualized Experiments. [Link]
-
MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab. [Link]
-
Broth Dilution Method for MIC Determination. (2013). Microbe Online. [Link]
-
Simple and efficient method for the preparation of novel tetrazole derivatives spectral characterization and its antibacterial activities. (2016). Der Pharma Chemica. [Link]
Sources
- 1. pnrjournal.com [pnrjournal.com]
- 2. kr.cup.edu.in [kr.cup.edu.in]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. semanticscholar.org [semanticscholar.org]
- 9. (PDF) Synthesis of selected 5-thio-substituted tetrazole derivatives and evaluation of their antibacterial and antifungal activities (2011) | V. Dhayanithi | 50 Citations [scispace.com]
- 10. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. microbeonline.com [microbeonline.com]
- 13. Tetrazole Derivatives as Promising Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and antiproliferative evaluation of 5-oxo and 5-thio derivatives of 1,4-diaryl tetrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. bds.berkeley.edu [bds.berkeley.edu]
- 18. researchgate.net [researchgate.net]
Structural Insights into 1-Phenyl-1H-tetrazole-5-thiol Derivatives: A Crystallographic Guide
Executive Summary
The structural analysis of 1-phenyl-1H-tetrazole-5-thiol (PTT) and its derivatives represents a critical intersection between organic synthesis, solid-state physics, and pharmaceutical development.[1] Widely utilized as precursors for cephalosporin antibiotics and as corrosion inhibitors, the efficacy of these compounds is dictated by their ability to toggle between thiol (–SH) and thione (=S) tautomers.[1]
This guide provides a rigorous technical framework for researchers to synthesize, crystallize, and structurally characterize PTT derivatives.[1] Unlike standard organic analysis, this workflow prioritizes the crystallographic determination of tautomeric dominance—a factor that directly influences lipophilicity, metal coordination, and bioavailability.[1]
Part 1: The Tautomeric Enigma in Solid State
The Core Chemical Problem
In solution, PTT derivatives exist in a dynamic equilibrium.[1] However, in the solid state, the lattice energy forces the molecule into a preferred tautomer.[1] Distinguishing between the thiol form (I) and the thione form (II) is not merely academic; it defines the compound's reactivity profile.[1]
-
Thiol Form (Mercapto): Characterized by a C–S single bond and an acidic proton on sulfur.[1] Common in S-alkylated derivatives.[1]
-
Thione Form (Thio-oxo): Characterized by a C=S double bond and a proton on the tetrazole nitrogen (typically N4).[1]
Expert Insight: X-ray crystallography is the only definitive method to resolve this.[1] While NMR can show averaged signals in solution, crystallography captures the "frozen" state.[1] The diagnostic indicator is the Carbon-Sulfur bond length:[1]
Logical Pathway of Analysis
Figure 1: Decision logic for assigning tautomeric forms based on crystallographic metrics.
Part 2: Synthesis and Crystallization Protocols[1]
To obtain diffraction-quality crystals, purity is paramount.[1] The following protocol minimizes side-products that disrupt lattice formation.
Synthesis of 1-Phenyl-1H-tetrazole-5-thiol
Standard Heterocyclization Protocol
Safety Note: Tetrazoles are high-nitrogen compounds.[1][2] While PTT is generally stable, avoid excessive heat and friction.[1] Work behind a blast shield during scale-up.
-
Reagents: Dissolve Phenyl Isothiocyanate (10 mmol) and Sodium Azide (12 mmol) in ethanol (20 mL).
-
Reflux: Heat the mixture under reflux for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).[1]
-
Work-up:
-
Purification: Recrystallize immediately from hot ethanol/water (1:1) to remove unreacted azide traces.[1]
Crystallization for X-Ray Analysis
Technique: Slow Evaporation vs. Vapor Diffusion[1]
For PTT derivatives, Slow Evaporation often yields the most stable polymorph (usually the thione form).[1]
| Parameter | Protocol A: Slow Evaporation | Protocol B: Vapor Diffusion |
| Solvent | Ethanol or Methanol (HPLC Grade) | Solvent: THF; Anti-solvent: Pentane |
| Concentration | 10 mg/mL (Near saturation) | 20 mg/mL |
| Vessel | 20mL Scintillation vial, cap loose | Vial within a jar (closed system) |
| Temperature | Ambient (25°C), vibration-free | 4°C (Refrigerator) |
| Timeframe | 3 – 7 days | 7 – 14 days |
| Crystal Habit | Prisms or blocks (preferred) | Needles (often twinned) |
Expert Tip: If crystals form as thin needles (unsuitable for XRD), switch to Protocol B. The slower kinetics of vapor diffusion often promote thicker, block-like growth.[1]
Part 3: Crystallographic Analysis & Data Interpretation[1]
Once a crystal is mounted, the following structural features must be refined and analyzed.
Data Collection Strategy
-
Temperature: Collect data at 100 K . PTT derivatives often exhibit disorder in the phenyl ring at room temperature.[1] Cooling "freezes" this motion, improving the resolution of the critical N–H or S–H protons.[1]
-
Resolution: Aim for 0.75 Å or better to accurately locate hydrogen atoms in the difference Fourier map.
Key Structural Metrics
Upon solving the structure (typically using Direct Methods or Dual-Space methods like SHELXT), verify the following:
| Structural Feature | Thione Expectation | Thiol Expectation | Significance |
| Space Group | Often P21/c or C2/c (Centrosymmetric) | Variable | Dictates packing efficiency.[1] |
| C5–S Bond | 1.67 ± 0.02 Å | 1.75 ± 0.02 Å | Primary confirmation of tautomer. |
| N4–C5 Bond | Short (~1.34 Å) | Longer (~1.36 Å) | Indicates double bond character shift.[1] |
| H-Bond Donor | N–H (Nitrogen) | S–H (Sulfur) | Defines supramolecular assembly.[1] |
Supramolecular Assembly
In the solid state, PTT derivatives typically form Centrosymmetric Dimers .[1]
-
Mechanism: Two thione molecules pair up via intermolecular hydrogen bonds (
or ).[1] -
Graph Set Notation: typically
rings.[1] -
-
Stacking: Look for centroid-to-centroid distances of 3.5 – 3.8 Å between the phenyl ring and the tetrazole ring of adjacent layers.[1] This stacking stabilizes the crystal lattice and reduces solubility.[1]
Workflow Visualization
Figure 2: End-to-end workflow from synthesis to structural refinement.
Part 4: Structure-Activity Relationship (SAR) Implications[1]
For drug development professionals, the crystal structure predicts pharmaceutical behavior:
-
Solubility: High density of intermolecular Hydrogen Bonds (Thione form) correlates with lower aqueous solubility.[1] Disrupting these bonds via S-alkylation (locking the Thiol form) significantly alters lipophilicity (
).[1] -
Metal Chelation: PTT is a chelator.[1][3] The crystal structure reveals the "bite angle" of the N and S atoms.[1] If the structure shows a "twisted" conformation (high dihedral angle between phenyl and tetrazole rings), the chelation efficacy may be reduced due to steric hindrance.[1]
References
-
Thermo Scientific Chemicals. (2023).[1] 1-Phenyl-1H-tetrazole-5-thiol, 99% Product Specification and Safety Data. Retrieved from [1]
-
National Institute of Standards and Technology (NIST). (2023).[1] 1H-Tetrazole-5-thiol, 1-phenyl- Gas Phase Spectrum and Chemical Properties. NIST Chemistry WebBook, SRD 69.[1][4] Retrieved from [1]
-
PubChem. (2023).[1][5] 1-Phenyl-1H-tetrazole-5-thiol (Compound CID 690730).[1] National Library of Medicine.[1] Retrieved from [1]
-
Cambridge Crystallographic Data Centre (CCDC). (General Reference). Search methodology for Tetrazole-5-thiol derivatives. (Note: Specific CSD entries such as HPTTET can be queried for historical comparison).[1] Retrieved from [1]
-
ResearchGate. (2025). Synthesis, structural characterization and properties of 1-phenyl-1H-tetrazole-5-thiol complexes. (Aggregated snippets on coordination polymers and thione dominance). Retrieved from
Sources
physicochemical properties of tetrazole-based compounds
An In-Depth Technical Guide to the Physicochemical Properties of Tetrazole-Based Compounds
Authored by Gemini, Senior Application Scientist
Introduction: The Tetrazole Moiety as a Privileged Scaffold in Drug Design
Tetrazoles, five-membered aromatic rings containing four nitrogen atoms and one carbon, have ascended to a position of prominence in medicinal chemistry.[1][2] Their utility stems not from a singular attribute, but from a unique constellation of physicochemical properties that allows them to address common challenges in drug development.[3] The most celebrated role of the tetrazole ring is as a bioisosteric replacement for the carboxylic acid group.[4][5][6][7] This substitution is a cornerstone strategy for medicinal chemists aiming to enhance the drug-like properties of a lead compound, often leading to improved metabolic stability, modulated lipophilicity, and superior pharmacokinetic profiles.[8][9]
This guide provides an in-depth exploration of the core . Moving beyond a simple recitation of facts, we will delve into the mechanistic underpinnings of these properties, provide field-proven experimental protocols for their characterization, and synthesize this knowledge to inform rational drug design. The objective is to equip researchers, scientists, and drug development professionals with the expert insights needed to effectively harness the power of the tetrazole scaffold.
The Foundational Bioisosterism: Tetrazole vs. Carboxylic Acid
The strategic replacement of a carboxylic acid with a 5-substituted-1H-tetrazole is predicated on their remarkable similarity in acidity and stereoelectronic features, coupled with critical differences in other properties.
Acidity (pKa): A Tale of Two Acids
A defining feature of the 5-substituted-1H-tetrazole is its acidity, which is strikingly comparable to that of a corresponding carboxylic acid. The pKa of unsubstituted 1H-tetrazole is approximately 4.89, akin to acetic or propanoic acid.[1][10][11] This comparable acidity is crucial because it allows the tetrazole to mimic the ionization state of a carboxylic acid at physiological pH (≈7.4), engaging in similar ionic interactions with biological targets.[12]
The acidic nature arises from the proton on the N1 nitrogen of the heteroaromatic ring, where the resulting negative charge of the conjugate base (the tetrazolate anion) is effectively delocalized across the nitrogen-rich system.[1] The specific pKa value is strongly influenced by the electronic nature of the substituent at the C5 position; electron-withdrawing groups increase acidity (lowering pKa), while electron-donating groups decrease it.[6] This allows for fine-tuning of the compound's ionization profile.
Intermolecular Interactions: Beyond Ionic Bonding
The nitrogen-rich tetrazole ring is a versatile participant in various non-covalent interactions that are essential for drug-receptor binding. [13]The sp² hybridized nitrogen atoms act as hydrogen bond acceptors, while the N-H proton of the 1H-tautomer serves as a hydrogen bond donor. [8][14]Furthermore, the aromatic nature of the ring allows it to engage in π-π stacking interactions with aromatic residues in a protein's binding pocket, often in T-shaped or parallel-displaced arrangements. [8][14]
Experimental Characterization of Physicochemical Properties
Accurate determination of these properties is paramount for building robust structure-activity relationships (SAR) and for selecting candidates for further development.
Workflow for Physicochemical Profiling
A systematic approach ensures that all critical parameters are evaluated consistently. The workflow below outlines a standard sequence for characterizing a novel tetrazole-based compound.
Protocol: pKa Determination by Potentiometric Titration
Causality: This method is the gold standard for pKa determination. It works by monitoring the change in pH of a solution of the compound as a titrant of known concentration is added. The pKa corresponds to the pH at which the compound is 50% ionized, identified as the midpoint of the titration curve.
Methodology:
-
Preparation: Prepare a 1-5 mM solution of the tetrazole compound in a suitable co-solvent system (e.g., 50:50 Methanol:Water) to ensure solubility across the pH range.
-
Calibration: Calibrate a pH meter using at least two standard buffer solutions (e.g., pH 4.0 and 7.0).
-
Titration: Place the sample solution in a jacketed beaker maintained at 25°C and stir continuously.
-
Data Collection: Add small, precise aliquots of a standardized titrant (e.g., 0.1 M NaOH for an acidic tetrazole) and record the pH after each addition.
-
Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the first derivative of this curve, where the inflection point corresponds to the equivalence point.
Protocol: ¹H and ¹³C NMR for Structural Characterization
Causality: NMR spectroscopy is essential for confirming the chemical structure and can provide insights into tautomeric forms. [15]The chemical shifts of protons and carbons are highly sensitive to their electronic environment. The C5-H proton of the tetrazole ring typically appears far downfield in the ¹H NMR spectrum (δ 8.9-9.8 ppm), while the C5 carbon resonates around δ 142-164 ppm in the ¹³C NMR spectrum. [15] Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the purified tetrazole compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). [15]The choice of solvent is critical as it can influence the tautomeric equilibrium.
-
Internal Standard: Add tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
-
Acquisition (300 MHz Spectrometer):
-
¹H NMR: Acquire spectrum with a spectral width of -2 to 12 ppm and a relaxation delay of 1-2 seconds. [15] * ¹³C NMR: Acquire spectrum with a spectral width of 0 to 200 ppm and a longer relaxation delay of 2-5 seconds to ensure quantitative detection of all carbons. [15]4. Analysis: Integrate proton signals and assign peaks to the corresponding atoms in the proposed structure. Compare chemical shifts to literature values for known tetrazole scaffolds.
-
Summary and Implications for Drug Development
The decision to incorporate a tetrazole moiety into a drug candidate should be a strategic one, informed by a thorough understanding of its physicochemical profile. The table below summarizes the key properties and their direct implications for the drug development process.
| Physicochemical Property | Typical Value/Characteristic | Implication in Drug Development | Key References |
| Acidity (pKa) | 4.5 - 5.5 (tunable) | Mimics carboxylic acids, enabling key ionic interactions with targets. [1][6] | [1][10][16] |
| Lipophilicity (LogD₇.₄) | Higher than corresponding carboxylate | Can improve membrane permeability, absorption, and bioavailability. [17][14] | [4][17][14] |
| Solubility | Variable; often sufficient | Tetrazolate anions are generally soluble in polar, aqueous media. [13] | [1][13] |
| Metabolic Stability | High | Resistant to common metabolic pathways, leading to longer half-life. [3][8][13] | [6][8][13][18] |
| Hydrogen Bonding | Acts as both H-bond donor and acceptor | Provides versatile options for strong and specific receptor binding. [14][13] | [8][14][13] |
| Aromaticity/Size | Planar, aromatic system | Facilitates π-π stacking interactions; similar spatial requirement to COOH. [1][19] | [1][14][19] |
References
- A Comprehensive Review of 5-Substituted-1H-Tetrazole Derivatives in Medicinal Chemistry - Benchchem. (n.d.).
- Jawad, A. A., Jber, N. R., Rasool, B. S., & Abbas, A. K. (2023). Tetrazole Derivatives and Role of Tetrazole in Medicinal Chemistry: An Article Review. Al-Nahrain Journal of Science, 26(1), 1-7.
- Jawad, A. A., Jber, N. R., Rasool, B. S., & Abbas, A. K. (2023). Tetrazole Derivatives and Role of Tetrazole in Medicinal Chemistry: An Article Review. ANJS, 26(1), 1-7.
- Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. (n.d.). Frontiers in Chemistry.
- Ostrovskii, V. A., et al. (2023). Tetrazoles and Related Heterocycles as Promising Synthetic Antidiabetic Agents. Molecules, 28(24), 7999.
- Dömling, A., et al. (2020). Tetrazoles via Multicomponent Reactions. Chemical Reviews, 120(23), 13163-13245.
- Recent Advances in the Chemistry of Tetrazole Derivatives-A Quinquennial Update (Mid-2019 to date). (n.d.). Mini-Reviews in Organic Chemistry.
- Ballatore, C., et al. (2013). Structure Property Relationships of Carboxylic Acid Isosteres. Journal of Medicinal Chemistry, 56(6), 2371-2384.
- Synthesis, characterization and biological evaluation of tetrazole derivatives. (2022). International Journal of Advanced Chemistry Research, 4(2), 1-5.
- Patowary, P., Deka, B., & Bharali, D. (2021). Tetrazole Moiety as a Pharmacophore in Medicinal Chemistry: A Review. Malaria Control & Elimination, 10(5), 1-10.
- Synthesis and Spectroscopic Characterization of a New Series of Tetrazole Compounds. (n.d.). ResearchGate.
- Unraveling the Metabolic Influence of Tetrazole Compounds: A Technical Guide - Benchchem. (n.d.).
- Synthesis, Characterization and Biological activity of Novel Tetrazole Compounds Derived from Azo Schiff bases. (2022). Samarra Journal of Pure and Applied Science.
- Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. (n.d.). Current Organic Chemistry.
- Dömling, A., et al. (2020). Tetrazoles via Multicomponent Reactions. Chemical Reviews, 120(23), 13163-13245.
- Tetrazolium Compounds: Synthesis and Applications in Medicine. (2015). Molecules, 20(10), 19148-19185.
- Tetrazolone as an acid bioisostere: Application to marketed drugs containing a carboxylic acid. (n.d.). ResearchGate.
- Biot, C., et al. (2004). 5-substituted Tetrazoles as Bioisosteres of Carboxylic Acids. Bioisosterism and Mechanistic Studies on Glutathione Reductase Inhibitors as Antimalarials. Journal of Medicinal Chemistry, 47(19), 4733-4743.
- Tetrazolone as an acid bioisostere: application to marketed drugs containing a carboxylic acid. (2016). Organic & Biomolecular Chemistry, 14(38), 9014-9019.
- Application Notes and Protocols for the Analytical Characterization of Tetrazole Compounds - Benchchem. (n.d.).
- Common drugs containing the tetrazole ring. (n.d.). ResearchGate.
- Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385-395.
- An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. (2023). Molecules, 28(24), 8046.
- Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. (n.d.). Frontiers in Chemistry.
- TETRAZOLES: SYNTHESIS, STRUCTURES, PHYSICO-CHEMICAL PROPERTIES AND APPLICATION. (n.d.). CORE.
- Drugs in the Tetrazole Series. (2024). ResearchGate.
- Patowary, P., Deka, B., & Bharali, D. (2021). Tetrazole Moiety as a Pharmacophore in Medicinal Chemistry: A Review. Hilaris Publisher.
- Lipophilicity and Click Reactivity Determine the Performance of Bioorthogonal Tetrazine Tools in Pretargeted In Vivo Chemistry. (2021). Bioconjugate Chemistry, 32(4), 665-676.
- Sharpless, K. B., et al. (2001). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. The Journal of Organic Chemistry, 66(24), 7945-7952.
- Innovative synthesis of drug-like molecules using tetrazole as core building blocks. (2022). Scientific Reports, 12(1), 1-11.
- Biological Potentials of Substituted Tetrazole Compounds. (2011). Pharmaceutical Methods, 2(3), 160-168.
Sources
- 1. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. phmethods.net [phmethods.net]
- 3. eurekaselect.com [eurekaselect.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. hilarispublisher.com [hilarispublisher.com]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. Tetrazoles and Related Heterocycles as Promising Synthetic Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. mdpi.com [mdpi.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. mdpi.com [mdpi.com]
Technical Guide: Spectroscopic Characterization of 2-[(1-Phenyl-1H-tetrazol-5-yl)thio]propanoic Acid
[1]
Compound ID: 2-PTPA Molecular Formula: C₁₀H₁₀N₄O₂S Molecular Weight: 250.28 g/mol CAS Registry (Analogous/Component): 86-93-1 (Starting Material Core)[1]
Introduction & Structural Context
This compound represents a critical scaffold in medicinal chemistry, utilizing the 1-phenyl-1H-tetrazole moiety as a metabolically stable bioisostere for carboxylic acids or cis-peptide bonds. The thioether linkage at the C5 position connects to a propanoic acid tail, introducing a chiral center at the
Primary Applications:
-
Pharmaceutical Intermediate: Precursor for cephalosporin antibiotics (side-chain modification).[1]
-
Bioisostere Studies: Lipophilicity modulation in antihypertensive drug design (Sartan analogs).
Synthesis Context for Analysts
To accurately interpret spectra, one must understand the sample origin.[1] 2-PTPA is typically synthesized via S-alkylation of 1-phenyl-5-mercaptotetrazole (PMT) with 2-chloropropanoic acid under basic conditions.[1]
Critical Impurities to Monitor:
-
Disulfide Dimer: Bis(1-phenyl-1H-tetrazol-5-yl)disulfide (Oxidative byproduct).[1]
-
Regioisomers: N-alkylated byproducts (kinetic vs. thermodynamic control).
-
Starting Material: Unreacted PMT (Thiol).
Analytical Workflow & Logic
The following diagram illustrates the structural connectivity and the logic flow for validating the product against common impurities.
Figure 1: Synthesis pathway and analytical validation logic. Green nodes indicate the target; red nodes indicate critical impurities.[1]
Spectroscopic Data Atlas
A. Nuclear Magnetic Resonance (NMR)
Solvent: DMSO-d₆ (Recommended for solubility and preventing COOH exchange).[1] Reference: TMS (0.00 ppm).
1H NMR (400 MHz, DMSO-d₆)
The proton spectrum is characterized by the distinct quartet of the methine proton adjacent to the sulfur and carboxylic acid.[1]
| Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Logic |
| 12.80 - 13.10 | Broad Singlet | 1H | -COOH | Acidic proton; shift varies with concentration/moisture.[1] |
| 7.60 - 7.75 | Multiplet | 5H | Phenyl (Ar-H ) | Overlapping ortho, meta, para protons.[1] Deshielded by tetrazole ring. |
| 4.85 | Quartet ( | 1H | -S-CH (CH₃)- | Deshielded by both Sulfur and COOH.[1] Diagnostic Peak. |
| 1.65 | Doublet ( | 3H | -CH-CH ₃ | Methyl group coupled to the methine.[1] |
Interpretation Note: If the quartet at 4.85 ppm appears as a singlet or is shifted significantly upfield (< 4.0 ppm), suspect N-alkylation or hydrolysis of the thioether.[1]
13C NMR (100 MHz, DMSO-d₆)
| Shift (δ ppm) | Assignment | Structural Logic |
| 172.5 | C =O (COOH) | Typical carboxylic acid carbonyl.[1] |
| 154.2 | Tetrazole C5 | Quaternary carbon attached to S and N. |
| 133.5 | Phenyl C1' (Ipso) | Point of attachment to Tetrazole N1.[1] |
| 130.5 | Phenyl C4' (Para) | |
| 129.8 | Phenyl C3'/C5' | Meta carbons.[1] |
| 124.5 | Phenyl C2'/C6' | Ortho carbons. |
| 45.8 | -S-C H- | Methine carbon.[1] |
| 18.2 | -C H₃ | Methyl carbon. |
B. Mass Spectrometry (MS)
Method: Electrospray Ionization (ESI).[1] Polarity: Negative Mode (ESI-) is preferred due to the carboxylic acid; Positive Mode (ESI+) is viable due to basic nitrogens.[1]
-
ESI- (Negative Mode):
-
ESI+ (Positive Mode):
C. Infrared Spectroscopy (FT-IR)
Method: KBr Pellet or ATR (Attenuated Total Reflectance).[1]
| Wavenumber (cm⁻¹) | Vibration Mode | Description |
| 3300 - 2500 | O-H Stretch | Broad, strong absorption characteristic of carboxylic acid dimers. |
| 1715 - 1725 | C=O[1] Stretch | Sharp, strong carbonyl peak (Acid).[1] |
| 1595, 1500 | C=N, N=N Stretch | Tetrazole ring skeletal vibrations. |
| 1450 | C-H Bend | Methyl/Methine deformation. |
| 760, 690 | C-H Out-of-Plane | Monosubstituted phenyl ring (strong diagnostic bands).[1] |
| 600 - 700 | C-S Stretch | Weak, often obscured, but structurally relevant.[1] |
Experimental Protocol: Sample Preparation
To ensure reproducibility (E-E-A-T principle), follow this preparation method for NMR analysis.
-
Drying: Ensure the sample is dried under high vacuum (0.1 mbar) at 40°C for 4 hours to remove trace water which broadens the COOH peak.
-
Solvent: Use DMSO-d₆ (99.9% D).[1] CDCl₃ is often insufficient due to the polarity of the tetrazole and carboxylic acid, leading to poor solubility and line broadening.[1]
-
Concentration: Dissolve 10-15 mg of sample in 0.6 mL of solvent.
-
Filtration: If the solution is cloudy (indicating inorganic salts from synthesis like NaCl), filter through a small plug of glass wool directly into the NMR tube.[1]
Troubleshooting: Disulfide Contamination
If the synthesis involved oxidative conditions, the disulfide dimer is a common impurity.[1]
References
-
National Institute of Standards and Technology (NIST). Mass Spectral Library: 1-Phenyl-1H-tetrazole-5-thiol (Precursor Data).[1] NIST Standard Reference Database. [Link][1]
-
PubChem. Compound Summary: 1-Phenyl-5-mercaptotetrazole.[1][2][3] National Library of Medicine. [Link]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds.[1] (Standard reference for interpreting thioether/tetrazole shifts).
-
Pretsch, E., Bühlmann, P., & Badertscher, M. Structure Determination of Organic Compounds.[1] Springer. (Reference for 13C NMR prediction of tetrazole C5 shifts).
Technical Deep Dive: 5-Substituted 1H-Tetrazoles as Carboxylic Acid Bioisosteres
Topic: Understanding Tetrazole as a Carboxylic Acid Bioisostere Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In medicinal chemistry, the carboxylic acid moiety is a "privileged" but problematic pharmacophore.[1] While essential for electrostatic interactions (salt bridges), it often suffers from poor membrane permeability, rapid metabolic clearance (glucuronidation), and idiosyncratic toxicity. The 5-substituted 1H-tetrazole stands as the premier non-classical bioisostere, offering a strategic solution to these attrition points. This guide provides a rigorous analysis of the physicochemical rationale, synthetic pathways, and safety protocols required to effectively deploy tetrazoles in lead optimization.
Physicochemical Basis of Bioisosterism
The utility of the tetrazole ring stems from its ability to mimic the acidity and planar geometry of a carboxylate while altering the lipophilic and metabolic profile of the molecule.
Acidity and Ionization (pKa)
The 5-substituted 1H-tetrazole possesses an acidic proton on the nitrogen ring. The acidity arises from the resonance stabilization of the resulting tetrazolate anion, where the negative charge is delocalized over four nitrogen atoms.
-
Carboxylic Acid pKa: Typically 4.0 – 5.0.
-
Tetrazole pKa: Typically 4.5 – 5.5.
-
Implication: Like carboxylic acids, tetrazoles are almost fully ionized at physiological pH (7.4), allowing them to participate in critical electrostatic interactions with positively charged receptor residues (e.g., Arginine, Lysine).
Lipophilicity and Permeability
This is the primary driver for substitution. Although the tetrazolate anion is charged, the negative charge is delocalized over a larger aromatic system compared to the carboxylate (2 oxygens vs. 4 nitrogens).[2]
-
Lipophilicity (LogD): Tetrazolate anions are generally ~10-fold more lipophilic than their carboxylate counterparts.[3]
-
Permeability Nuance: While LogD increases, permeability (
) does not always correlate linearly. The tetrazole ring is a strong hydrogen bond acceptor. The "desolvation penalty"—the energy required to strip water molecules from the anion before it can cross a membrane—can sometimes be higher for tetrazoles, potentially offsetting lipophilicity gains.[2]
Data Summary: Carboxylate vs. Tetrazolate[5][6]
| Parameter | Carboxylic Acid (-COOH) | 5-Substituted Tetrazole (-CN4H) | Impact on Drug Design |
| pKa | 4.2 – 4.8 | 4.5 – 4.9 | Maintains electrostatic binding capability at pH 7.4. |
| Charge Delocalization | Over 2 Oxygen atoms | Over 4 Nitrogen atoms | Tetrazole is more diffuse; "softer" anion. |
| LogP (Lipophilicity) | Lower | Higher (+0.5 to 1.0 log units) | Improves passive diffusion (usually). |
| H-Bond Acceptors | 2 | 4 | Increases potential for water bridging; higher desolvation energy. |
| Metabolic Stability | Low (Glucuronidation, | High | Resists esterases and oxidases; prevents reactive acyl glucuronide formation. |
Visualization: Physicochemical Equilibrium
The following diagram illustrates the ionization equilibrium and the structural comparison.
Figure 1: Comparative ionization pathways. Note the transition from localized charge (carboxylate) to delocalized aromatic charge (tetrazolate).[2]
Pharmacological Rationale & Case Study
Metabolic Armor
Carboxylic acids are frequent targets for Phase II metabolism, specifically glucuronidation by UDP-glucuronosyltransferases (UGTs). This forms acyl glucuronides , which are electrophilic species capable of covalently modifying proteins (immune toxicity risk).
-
Tetrazole Advantage: Tetrazoles are resistant to oxidative metabolism and do not form reactive acyl glucuronides. While N-glucuronidation can occur, the resulting metabolites are generally stable and non-reactive.[2]
Binding Mode: The Losartan Case
The development of Losartan (Cozaar®) is the archetypal example of tetrazole bioisosterism.
-
Lead Compound: S-8307 (weak affinity).[4]
-
Modification: Replacement of the carboxylic acid with a tetrazole.
-
Result: The tetrazole moiety enabled a specific interaction with the AT1 receptor.[2][5][6] Mutagenesis studies suggest the tetrazole anion engages in a cation-
interaction with Lys199 and His256, rather than a simple salt bridge. This "softer" interaction, combined with improved oral bioavailability (due to lipophilicity), created the first blockbuster ARB (Angiotensin Receptor Blocker).
Synthetic Methodologies
Synthesis of 5-substituted tetrazoles typically involves the [3+2] cycloaddition of an azide to a nitrile.[7][8] Historic methods used toxic tin reagents or highly acidic conditions. Modern protocols prioritize safety and "green" chemistry.
Safety Protocol: Handling Azides
CRITICAL: Azides are potentially explosive.[9][10][11]
-
Avoid Acid: Contact between azide salts (NaN
) and acid produces Hydrazoic Acid (HN ) , which is highly volatile, toxic, and explosive.[9][10][11] Always maintain a pH > 8. -
No Halogenated Solvents: DCM or Chloroform can react with azides to form di- and tri-azidomethane (extremely explosive).
-
Quenching: Quench unreacted azide with sodium nitrite (NaNO
) in acidic media (controlled) to decompose it to N and N O, or use specific commercial quenching kits.
Recommended Protocol: Zinc-Catalyzed [3+2] Cycloaddition
This method (Sharpless et al.) uses water as a solvent and Zinc Bromide as a Lewis acid catalyst. It is safer than using aluminum or tin reagents and avoids the generation of free HN
Reagents:
-
Nitrile substrate (R-CN)
-
Sodium Azide (NaN
)[7]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Zinc Bromide (ZnBr
)[7]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Solvent: Water (or Water/Isopropanol for lipophilic nitriles)
Step-by-Step Workflow:
-
Setup: In a round-bottom flask, dissolve the Nitrile (1.0 equiv), NaN
(1.1 equiv), and ZnBr (1.0 equiv) in water. -
Reaction: Reflux the mixture (100°C) for 12–24 hours. The Zinc coordinates the nitrile, activating it for attack by the azide ion.
-
Workup (Critical Step):
-
Cool to room temperature.[7]
-
Add 3N HCl slowly to lower pH to ~1. Caution: Perform in a fume hood. This breaks the Zinc-Tetrazole complex and protonates the tetrazole.
-
Note: Vigorous stirring is required. The product (R-CN
H) typically precipitates as a solid or forms an oil.
-
-
Extraction: Extract with Ethyl Acetate. The protonated tetrazole partitions into the organic layer.
-
Purification: Recrystallization or Silica Chromatography (MeOH/DCM gradient).
Visualization: Synthetic Workflow
Figure 2: Zinc-mediated synthesis of tetrazoles. The acidification step is critical to release the free tetrazole.
Experimental Validation: pKa Determination
To confirm bioisosteric fidelity, accurate pKa measurement is required.
Protocol: Potentiometric Titration
-
Preparation: Dissolve 5-10 mg of the synthesized tetrazole in a minimal amount of MeOH/Water (ratio depends on solubility, typically <5% MeOH to avoid pKa shift).
-
Titrant: Standardized 0.1 N KOH (carbonate-free).
-
Apparatus: Automated titrator (e.g., Sirius T3 or Mettler Toledo) with a glass pH electrode.
-
Execution: Perform a blank titration (solvent only) followed by the sample titration under inert gas (N
or Argon) to prevent CO absorption. -
Calculation: Use the Bjerrum plot or Gran plot method to determine the half-neutralization point.
-
Validation: The pKa should fall within 4.5 – 5.5. A value >6 suggests electron-donating substituents destabilizing the anion, potentially reducing potency.
Decision Framework: When to Use Tetrazole?
Not every carboxylic acid should be replaced. Use the following logic flow to determine suitability.
Figure 3: Strategic decision tree for bioisostere selection.
References
-
Demko, Z. P., & Sharpless, K. B. (2001).[12][13] Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water.[12] Journal of Organic Chemistry. Retrieved from [Link]
-
Ballatore, C., et al. (2013). Carboxylic Acid Bioisosteres in Medicinal Chemistry.[2][3][14][15] ACS Publications.[16] Retrieved from [Link]
-
Noda, K., et al. (1995). Tetrazole and carboxylate groups of angiotensin receptor antagonists bind to the same subsite by different mechanisms. Journal of Biological Chemistry. Retrieved from [Link]
-
University of Wisconsin-Madison. (2025). Safe Handling of Sodium Azide.[9][10] Environment, Health & Safety.[9][11] Retrieved from [Link]
Sources
- 1. The Curious Wavefunction: The same and not the same: Carboxylic acids and tetrazoles [wavefunction.fieldofscience.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]
- 4. Discovery of losartan, the first specific non-peptide angiotensin II receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Tetrazole and carboxylate groups of angiotensin receptor antagonists bind to the same subsite by different mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ehs.wisc.edu [ehs.wisc.edu]
- 10. researchgate.net [researchgate.net]
- 11. rsc.org [rsc.org]
- 12. 1H-Tetrazole synthesis [organic-chemistry.org]
- 13. Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water [organic-chemistry.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
Foreword: Beyond Structure, Towards Functional Understanding
An In-Depth Technical Guide to Tautomerism in 1-Phenyl-1H-tetrazole-5-thiol Systems
For researchers, scientists, and drug development professionals, the 1-phenyl-1H-tetrazole-5-thiol scaffold is more than a mere chemical structure; it is a versatile building block with significant applications in medicinal and coordination chemistry.[1][2] Its utility is deeply rooted in its nuanced physicochemical properties, chief among them being the dynamic equilibrium between its thiol and thione tautomeric forms. Understanding and controlling this tautomerism is not an academic exercise—it is fundamental to predicting molecular interactions, ensuring metabolic stability, and designing effective therapeutic agents. This guide moves beyond a simple recitation of facts to provide a field-proven perspective on the causality behind the tautomeric preference, the logic of experimental design for its characterization, and the practical implications for its application.
The Thione-Thiol Equilibrium: A Fundamental Dichotomy
N-Substituted 5-mercaptotetrazoles exhibit prototropic tautomerism, existing as an equilibrium between the thiol form (1-phenyl-1H-tetrazole-5-thiol) and the thione form (1-phenyl-1,4-dihydro-5H-tetrazole-5-thione).[3] While both forms are theoretically possible, a wealth of experimental and computational evidence indicates that the equilibrium overwhelmingly favors the thione tautomer under most conditions.[3][4] This preference is a critical consideration in drug design, as the two forms present different hydrogen bonding capabilities, lipophilicity, and metal-chelating profiles.[2][5]
The stability of the thione form is primarily attributed to greater resonance stabilization within the heterocyclic ring system.[6]
Caption: Thiol-Thione Tautomeric Equilibrium.
Deciphering Tautomeric Preference: A Multi-faceted Analytical Approach
Caption: Experimental & Computational Workflow.
Computational Insights: Predicting Stability
From a predictive standpoint, quantum chemical calculations are indispensable. Density Functional Theory (DFT) and other high-level ab initio methods are employed to calculate the relative energies of the tautomers.[4][7]
Causality: These calculations consistently show the thione form to be the global minimum on the potential energy surface, both in the gas phase and in various solvents.[4] This is a direct consequence of its electronic structure, which allows for more effective delocalization of electron density.
| Tautomer Form | Calculation Method | Relative Energy (kcal/mol) | Source |
| Thione (A) | DFT/B3LYP | 0 (Reference) | [4] |
| Thiol (B) | DFT/B3LYP | 9.53 | [4] |
| Thiol (C) | DFT/B3LYP | 6.86 | [4] |
| Thiol (D) | DFT/B3LYP | 7.39 | [4] |
| Note: Data is for the parent tetrazole-5-thione system, but the trend is well-established for N-substituted derivatives. |
Spectroscopic Verification: The Unambiguous Fingerprints
While theory provides a strong hypothesis, it must be validated by empirical data. Spectroscopic techniques provide the necessary "ground truth."
A. Infrared (IR) Spectroscopy
IR spectroscopy is arguably the most direct method for distinguishing between the two tautomers in the solid state. The analysis hinges on identifying characteristic vibrational modes.
-
Thiol Tautomer Signature: A weak absorption band in the region of 2550-2600 cm⁻¹, corresponding to the S-H stretching vibration.[8]
-
Thione Tautomer Signature: The definitive absence of the S-H band, coupled with the presence of strong bands for the C=S stretch (typically 1338-1359 cm⁻¹) and the -N-C=S moiety (1474-1500 cm⁻¹).[8]
Field Insight: In virtually all reported solid-state spectra of 1-phenyl-1H-tetrazole-5-thiol, the S-H band is absent, providing compelling evidence that the thione form predominates.[8][9]
B. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides structural information in solution, allowing us to probe the tautomeric equilibrium under conditions relevant to biological assays and chemical reactions.
| Nucleus | Tautomer | Expected Chemical Shift (δ, ppm) | Rationale & Key Observations |
| ¹H | Thione | ~14-15 (DMSO-d₆) | A broad singlet corresponding to the labile N-H proton. Its breadth and position are concentration and solvent dependent. The aromatic protons of the phenyl group appear in the ~7.5-7.7 ppm region.[6] |
| ¹H | Thiol | Not Observed | The concentration of the thiol form is typically below the NMR detection limit. |
| ¹³C | Thione | ~164 (DMSO-d₆) | The C5 carbon exhibits a chemical shift characteristic of a thiocarbonyl (C=S) group, which is significantly downfield from what would be expected for a C-S carbon in the thiol form.[6][10] |
| ¹³C | Thiol | Not Observed | Analogous to ¹H NMR, this tautomer is not typically observed. |
Factors Influencing the Equilibrium
While the thione form is dominant, the position of the tautomeric equilibrium is not static. It can be influenced by environmental factors, a key consideration for drug development professionals working with diverse physiological and formulation conditions.
-
Solvent Polarity: Polar solvents can influence the equilibrium by differentially solvating the tautomers.[11] Generally, more polar environments can slightly shift the equilibrium, although the thione form remains predominant for this class of compounds.[12]
-
Physical State: As established by IR and X-ray crystallography, the thione form is locked in the solid state.[3][8] In solution, while still the major species, a dynamic equilibrium exists, however minor the thiol population may be.
-
Substitution: The electronic nature of substituents on the phenyl ring can subtly modulate the electronic character of the tetrazole system, though this effect is generally less pronounced than solvent effects.[11]
Experimental Protocols: A Self-Validating Workflow
Trustworthiness in scientific reporting is built on robust and reproducible methodologies. The following protocols are presented as a self-validating system.
Synthesis of 1-Phenyl-1H-tetrazole-5-thiol
This protocol is adapted from established and verified literature procedures.[6] It proceeds via the [3+2] cycloaddition of an isothiocyanate with an azide.
Materials:
-
Phenyl isothiocyanate (1.0 eq)
-
Sodium azide (NaN₃) (1.2 eq)
-
Ethanol (Reagent grade)
-
Water (Deionized)
-
Hydrochloric acid (Concentrated)
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve phenyl isothiocyanate in 100 mL of ethanol.
-
Azide Addition: In a separate beaker, dissolve sodium azide in a minimal amount of water (~20 mL). Caution: Sodium azide is highly toxic. Handle with appropriate personal protective equipment (PPE).
-
Slowly add the aqueous sodium azide solution to the stirred ethanolic solution of phenyl isothiocyanate.
-
Reflux: Heat the reaction mixture to reflux (~80 °C) and maintain for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 hexanes:ethyl acetate mobile phase.
-
Workup - Precipitation: After completion, cool the reaction mixture to room temperature in an ice bath.
-
Slowly and carefully add concentrated HCl dropwise while stirring vigorously. The product will precipitate out as a white solid. Continue addition until the solution is acidic (pH ~2).
-
Isolation: Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Purification: Wash the crude product thoroughly with copious amounts of cold water to remove any inorganic salts. Recrystallize the solid from hot ethanol to yield pure 1-phenyl-1H-tetrazole-5-thiol as white crystals.
-
Drying: Dry the purified product in a vacuum oven at 60 °C overnight.
Characterization Protocol
Objective: To confirm the identity and verify the predominance of the thione tautomer.
-
Melting Point: Determine the melting point. Expected: ~147-150 °C (with decomposition).[6]
-
FT-IR Spectroscopy:
-
Prepare a KBr pellet of the dried sample.
-
Acquire the spectrum from 4000 to 400 cm⁻¹.
-
Validation Check: Confirm the absence of a weak S-H stretch near 2550-2600 cm⁻¹. Confirm the presence of a strong C=S stretch around 1350 cm⁻¹ and N-C=S bands.[8]
-
-
¹H and ¹³C NMR Spectroscopy:
-
Prepare a sample by dissolving ~10-15 mg of the compound in ~0.6 mL of DMSO-d₆.
-
Acquire ¹H and ¹³C spectra on a 400 MHz or higher spectrometer.
-
Validation Check (¹H): Look for multiplets in the aromatic region (~7.5-7.7 ppm) and a broad singlet far downfield (~14.7 ppm) for the N-H proton.[6]
-
Validation Check (¹³C): Identify the thiocarbonyl peak at ~164 ppm.[6]
-
Conclusion and Outlook
References
- THE INFRARED SPECTRA OF 4-SUBSTITUTED-THIOSEMICARBAZIDES AND DIAZOTIZATION PRODUCTS. Canadian Science Publishing.
- Five new complexes based on 1-phenyl-1H-tetrazole-5-thiol: Synthesis, structural characterization and properties. ResearchGate.
- Theoretical studies on tautomerism of tetrazole 5-thion. ResearchGate.
- 5 Tautomerism and thermal decomposition mechanism of tetrazole by high-level ab initio study. ResearchGate.
- STRUCTURAL, PHYSICAL, SURFACE AND NMR STUDY OF 5-(BENZYLTHIO)-1H-TETRAZOLE COMPOUND. Unavailable.
- Enhancing the Equilibrium of Dynamic Thia-Michael Reactions through Heterocyclic Design. American Chemical Society.
-
1H-Tetrazole-5-thiol, 1-phenyl-. NIST WebBook. Available from: [Link]
- The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method. Journal of Chemical and Pharmaceutical Research.
-
Effect of Various Solvents on the Product Yield of 1a, 2a, 3a, and 4a. ResearchGate. Available from: [Link]
-
Tetrazoles via Multicomponent Reactions. National Institutes of Health (NIH). Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pnrjournal.com [pnrjournal.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. 1H-Tetrazole-5-thiol, 1-phenyl- [webbook.nist.gov]
- 10. 1-Phenyltetrazole-5-thiol(86-93-1) 13C NMR [m.chemicalbook.com]
- 11. Enhancing the Equilibrium of Dynamic Thia-Michael Reactions through Heterocyclic Design - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jocpr.com [jocpr.com]
Methodological & Application
Application Notes and Protocols for Antimicrobial Assays of 2-[(1-Phenyl-1H-tetrazol-5-yl)thio]propanoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise of a Novel Tetrazole Derivative in Antimicrobial Research
The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds with potent antimicrobial activity. Tetrazole-containing compounds have emerged as a promising class of therapeutic agents due to their diverse biological activities, including antibacterial and antifungal properties. The tetrazole ring is a bioisostere of the carboxylic acid group, which can enhance the metabolic stability and pharmacokinetic profile of a drug candidate. This document provides detailed application notes and protocols for the antimicrobial evaluation of a specific tetrazole derivative, 2-[(1-Phenyl-1H-tetrazol-5-yl)thio]propanoic acid .
This compound integrates the established antimicrobial potential of the 1-phenyl-1H-tetrazole-5-thiol core with a propanoic acid moiety. This unique combination suggests a multi-pronged mechanism of action, making it a compelling candidate for further investigation. These notes are designed to guide researchers in the systematic evaluation of its antimicrobial efficacy through standardized assays and to provide insights into its potential mechanisms of action.
Scientific Rationale and Plausible Mechanisms of Action
The antimicrobial activity of 2-[(1-Phenyl-1H-tetrazol-5-yl)thio]propanoic acid is hypothesized to stem from the synergistic effects of its constituent moieties: the tetrazole ring and the propanoic acid side chain.
The Role of the Tetrazole Ring: Targeting Essential Cellular Processes
The tetrazole moiety is a key pharmacophore in many established antimicrobial agents. Its mechanism of action can be multifaceted:
-
Inhibition of Nucleic Acid Synthesis: Many tetrazole-containing compounds are known to target bacterial DNA gyrase and topoisomerase IV.[1][2][3][4][5] These essential enzymes are responsible for maintaining the proper topology of DNA during replication, transcription, and repair. Inhibition of these enzymes leads to the accumulation of DNA strand breaks and ultimately, cell death. This mechanism is analogous to that of the widely used fluoroquinolone antibiotics.[1][2]
-
Disruption of Fungal Cell Membrane Integrity: In fungi, azole compounds, which are structurally related to tetrazoles, are potent inhibitors of lanosterol 14-alpha-demethylase.[6][7][8][9][10] This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. Inhibition of ergosterol synthesis leads to a compromised cell membrane, increased permeability, and fungal cell lysis.
The Contribution of the Propanoic Acid Moiety: A Direct Assault on the Cell Envelope
The presence of a propanoic acid side chain introduces an additional potential mechanism of antimicrobial action. Organic acids are known to possess antimicrobial properties, primarily through their ability to disrupt the bacterial cell membrane.[11][12][13] The proposed mechanism involves the following steps:
-
Penetration of the Outer Membrane: The undissociated form of the carboxylic acid can penetrate the lipid bilayer of the bacterial cell membrane.
-
Cytoplasmic Acidification: Once inside the cytoplasm, the acid dissociates, releasing protons and lowering the intracellular pH.
-
Disruption of Cellular Functions: This acidification can disrupt various cellular processes, including enzymatic activity and the proton motive force, which is essential for ATP synthesis and transport.
The combined effect of targeting essential intracellular enzymes by the tetrazole ring and disrupting the cell membrane by the propanoic acid moiety could lead to a potent and potentially synergistic antimicrobial effect.
Experimental Protocols for Antimicrobial Susceptibility Testing
The following protocols are based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1][6][14][15][16][17]
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[18][19]
Materials:
-
2-[(1-Phenyl-1H-tetrazol-5-yl)thio]propanoic acid (Test Compound)
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi
-
Bacterial or fungal strains of interest (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Negative control (sterile broth)
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Test Compound Stock Solution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the test compound stock solution to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well. This will create a range of concentrations of the test compound.
-
-
Inoculum Preparation:
-
Grow the microbial culture overnight in an appropriate broth medium.
-
Adjust the turbidity of the culture to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute the adjusted inoculum in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
-
Inoculation: Add 100 µL of the prepared inoculum to each well of the microtiter plate containing the serially diluted test compound.
-
Controls:
-
Positive Control: A row with a known antibiotic instead of the test compound.
-
Negative Control (Growth Control): A well containing only broth and the inoculum.
-
Sterility Control: A well containing only sterile broth.
-
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, and at 30-35°C for 24-48 hours for fungi.
-
Reading the MIC: The MIC is the lowest concentration of the test compound at which there is no visible growth (turbidity) in the well. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.
Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.[20][21]
Materials:
-
Microtiter plate from the completed MIC assay
-
Sterile agar plates (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi)
-
Sterile micropipette and tips
Procedure:
-
Subculturing from MIC Plate: From the wells of the MIC plate that show no visible growth (the MIC well and all wells with higher concentrations), take a 10 µL aliquot.
-
Plating: Spot-plate the 10 µL aliquot onto a sterile agar plate.
-
Incubation: Incubate the agar plates under the same conditions as the MIC assay.
-
Reading the MBC: The MBC is the lowest concentration of the test compound that results in no colony formation on the agar plate, indicating at least a 99.9% reduction in the initial inoculum.
Workflow for MBC Determination
Caption: Workflow for determining the Minimum Bactericidal Concentration (MBC).
Data Presentation and Interpretation
The results of the MIC and MBC assays should be recorded and presented in a clear and concise manner.
| Microorganism | Test Compound MIC (µg/mL) | Positive Control MIC (µg/mL) | Test Compound MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| S. aureus ATCC 29213 | |||||
| E. coli ATCC 25922 | |||||
| C. albicans ATCC 90028 |
Interpretation of MBC/MIC Ratio:
-
Bactericidal: If the MBC is no more than four times the MIC (MBC/MIC ≤ 4).
-
Bacteriostatic: If the MBC is more than four times the MIC (MBC/MIC > 4).
Conclusion and Future Directions
These application notes provide a comprehensive framework for the initial antimicrobial evaluation of 2-[(1-Phenyl-1H-tetrazol-5-yl)thio]propanoic acid. The detailed protocols for MIC and MBC determination, grounded in established CLSI and EUCAST guidelines, will ensure the generation of reliable and reproducible data. The elucidation of the compound's antimicrobial spectrum and its bactericidal or bacteriostatic nature will be crucial in guiding its further development as a potential therapeutic agent.
Future studies should focus on:
-
Mechanism of Action Studies: Conducting enzyme inhibition assays (e.g., DNA gyrase and topoisomerase IV) and cell membrane permeability assays to validate the hypothesized mechanisms.
-
In Vivo Efficacy Studies: Evaluating the compound's efficacy in animal models of infection.
-
Toxicity Studies: Assessing the cytotoxic profile of the compound against mammalian cell lines.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the lead compound to optimize its antimicrobial activity and pharmacokinetic properties.
By following these guidelines, researchers can effectively contribute to the assessment of this promising novel tetrazole derivative and its potential role in combating the global challenge of antimicrobial resistance.
References
-
Antifungal Action Mechanism ofs of Azoles, Caspofungin and Terbinafine.pptx - Slideshare. Available at: [Link]
-
Gyrase and Topoisomerase IV: Recycling Old Targets for New Antibacterials to Combat Fluoroquinolone Resistance | ACS Infectious Diseases. Available at: [Link]
-
Mechanisms of action in antifungal drugs | Agriculture and Agribusiness | Research Starters. Available at: [Link]
-
Gyrase and topoisomerase IV: Repurposing old targets for new antibacterials. Research Outreach. Available at: [Link]
-
Gyrase and Topoisomerase IV as Targets for Antibacterial Drugs - ResearchGate. Available at: [Link]
-
Gyrase and Topoisomerase IV as Antibacterial Targets for Gepotidacin and Zoliflodacin: Teaching Old Enzymes New Tricks - PMC. Available at: [Link]
-
Antifungal Ergosterol Synthesis Inhibitors - StatPearls - NCBI Bookshelf - NIH. Available at: [Link]
-
Gyrase and Topoisomerase IV: Recycling Old Targets for New Antibacterials to Combat Fluoroquinolone Resistance - PMC. Available at: [Link]
-
Azoles | Concise Medical Knowledge - Lecturio. Available at: [Link]
-
Azole: Antifungal Drugs, Mechanism of Action | StudySmarter. Available at: [Link]
-
Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole | Journal of Clinical Microbiology. Available at: [Link]
-
Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed. Available at: [Link]
-
Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B) - PMC. Available at: [Link]
-
EUCAST - ESCMID. Available at: [Link]
-
MIC/MBC Testing | International and Accredited Lab. Available at: [Link]
-
Minimum Bactericidal Concentration (MBC) Test - Microchem Laboratory. Available at: [Link]
-
Lactic Acid Permeabilizes Gram-Negative Bacteria by Disrupting the Outer Membrane - PMC. Available at: [Link]
-
M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically - CLSI. Available at: [Link]
-
Minimum Bactericidal Concentration (MBC) Test - Microbe Investigations. Available at: [Link]
-
Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives - NIH. Available at: [Link]
-
The Effect of Different Organic Acids and Their Combination on the Cell Barrier and Biofilm of Escherichia coli - PMC. Available at: [Link]
-
ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases - CLSI. Available at: [Link]
-
Recent advances in the medicinal chemistry of tetrazole as antibacterial agents: a comprehensive study - Pharmaspire. Available at: [Link]
-
The Effect of Different Organic Acids and Their Combination on the Cell Barrier and Biofilm of Escherichia coli - ResearchGate. Available at: [Link]
Sources
- 1. EUCAST: MIC Determination [eucast.org]
- 2. testinglab.com [testinglab.com]
- 3. testinglab.com [testinglab.com]
- 4. simpleshowoflove.weebly.com [simpleshowoflove.weebly.com]
- 5. researchgate.net [researchgate.net]
- 6. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 7. MIC/MBC Testing | International and Accredited Lab [nikoopharmed.com]
- 8. standards.globalspec.com [standards.globalspec.com]
- 9. EUCAST: MIC and Zone Distributions, ECOFFs [eucast.org]
- 10. EUCAST: Clinical breakpoint table [eucast.org]
- 11. healthinformaticsjournal.com [healthinformaticsjournal.com]
- 12. Synthesis, Characterization and In Vitro Antimicrobial Evaluation of Novel Pyrazolothiazol-4(5H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. antiviral.creative-diagnostics.com [antiviral.creative-diagnostics.com]
- 15. m.youtube.com [m.youtube.com]
- 16. protocols.io [protocols.io]
- 17. pnrjournal.com [pnrjournal.com]
- 18. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pnrjournal.com [pnrjournal.com]
- 20. Synthesis of tetrazole hybridized with thiazole, thiophene or thiadiazole derivatives, molecular modelling and antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl Thiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Researcher's Guide to the In Vitro Evaluation of Phenyltetrazole Derivatives
Introduction: The Phenyltetrazole Scaffold - A Privileged Structure in Drug Discovery
The tetrazole ring is a unique five-membered heterocycle containing four nitrogen atoms. When coupled with a phenyl group, the resulting phenyltetrazole scaffold emerges as a critical pharmacophore in modern medicinal chemistry. Its significance lies in its role as a bioisostere for the carboxylic acid group, sharing a similar pKa and planar structure.[1][2] This substitution can enhance metabolic stability and improve pharmacokinetic profiles, making phenyltetrazole derivatives attractive candidates for drug development.[3] These compounds have demonstrated a remarkable breadth of biological activities, engaging with targets ranging from enzymes and G protein-coupled receptors (GPCRs) to nuclear receptors and ion channels.[3][4][5][6] Consequently, they are investigated for therapeutic potential in oncology, metabolic diseases, inflammation, and infectious diseases.[1][7][8]
This guide provides a comprehensive overview of robust in vitro testing protocols designed to elucidate the biological activity of novel phenyltetrazole derivatives. We will move beyond simple step-by-step instructions to explore the causality behind experimental design, ensuring that each protocol functions as a self-validating system for generating reliable and reproducible data.
Phase 1: Foundational Cytotoxicity Screening
Before investigating specific mechanisms, it is imperative to establish the general cytotoxic profile of a new chemical entity. This initial screen helps determine the concentration range for subsequent, more specific assays and flags compounds that exhibit non-specific toxicity. A widely adopted method for this is the MTT assay, which measures the metabolic activity of living cells.[9][10]
Protocol 1: General Cytotoxicity Assessment via MTT Assay
Scientific Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of mitochondrial NAD(P)H-dependent oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT, into purple formazan crystals.[10] The amount of formazan produced is directly proportional to the number of living cells, providing a quantitative measure of cell viability.[9] This allows for the calculation of the half-maximal inhibitory concentration (IC50), a key parameter indicating the potency of the compound in causing cell death or inhibiting proliferation.[11]
Experimental Workflow Diagram
Caption: Competitive inhibitor binding to the enzyme's active site.
Step-by-Step Methodology (General Spectrophotometric Assay):
-
Reagent Preparation: Prepare a reaction buffer appropriate for the target enzyme (e.g., phosphate or Tris buffer at optimal pH). Prepare stock solutions of the enzyme, substrate, and the phenyltetrazole inhibitor.
-
Assay Setup: In a 96-well UV-transparent plate, add the reaction buffer.
-
Inhibitor Addition: Add varying concentrations of the phenyltetrazole derivative to the wells. Include a positive control (a known inhibitor) and a negative control (vehicle, e.g., DMSO).
-
Enzyme Pre-incubation: Add the enzyme to the wells and pre-incubate with the inhibitor for a set period (e.g., 10-15 minutes) at the assay temperature (e.g., 37°C). This step is crucial to allow the inhibitor to bind to the enzyme. [12]5. Reaction Initiation: Initiate the reaction by adding the substrate.
-
Kinetic Measurement: Immediately place the plate in a temperature-controlled microplate reader and measure the change in absorbance over time at a wavelength specific to the substrate or product. This provides the reaction rate (velocity).
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration compared to the vehicle control.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
-
To determine the inhibition constant (Ki) and the mechanism of inhibition (e.g., competitive, non-competitive), perform the assay with varying concentrations of both the substrate and the inhibitor. [13]
-
Protocol 3: Receptor Binding Assays
Scientific Rationale: Receptor binding assays are fundamental in pharmacology to determine how strongly a compound (ligand) binds to a receptor. The most common format is a competitive binding assay, which measures the ability of a test compound (the unlabeled phenyltetrazole derivative) to displace a known, labeled ligand (often radiolabeled) from the receptor. [14]The amount of labeled ligand displaced is proportional to the affinity of the test compound for the receptor. This method is a gold standard for screening compound libraries against targets like GPCRs. Principle of Competitive Radioligand Binding Assay
Sources
- 1. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Tetrazoles and Related Heterocycles as Promising Synthetic Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1-Benzyloxy-5-phenyltetrazole derivatives highly active against androgen receptor-dependent prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological activity of novel non-peptidyl endothelin converting enzyme inhibitors, 1-phenyl-tetrazole-formazan analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and evaluation of tricyclic compounds containing phenyl-tetrazole as XOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. omicsonline.org [omicsonline.org]
- 10. media.sciltp.com [media.sciltp.com]
- 11. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Evaluation of enzyme inhibition data in screening for new drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Fluorescent parallel electrophoresis assay of enzyme inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. merckmillipore.com [merckmillipore.com]
Application Note: Evaluation of 2-[(1-Phenyl-1H-tetrazol-5-yl)thio]propanoic Acid as a Potential Cyclooxygenase Inhibitor
Executive Summary
This application note details the synthesis, characterization, and biological evaluation of 2-[(1-Phenyl-1H-tetrazol-5-yl)thio]propanoic acid (referred to herein as PTP-Acid ). Structurally related to the 2-arylpropionic acid class of non-steroidal anti-inflammatory drugs (NSAIDs) such as ibuprofen and naproxen, PTP-Acid incorporates a 1-phenyl-1H-tetrazole moiety. This scaffold is of significant interest in medicinal chemistry due to the tetrazole ring's ability to enhance metabolic stability and lipophilicity while mimicking the carboxylate pharmacophore often required for interaction with the Arg-120 residue in the cyclooxygenase (COX) active site.
This guide provides a validated workflow for researchers to synthesize PTP-Acid and screen its efficacy as a COX-1/COX-2 inhibitor using enzymatic and cellular assays.
Chemical Identity & Synthesis Protocol
Rationale
The synthesis utilizes a nucleophilic substitution (S-alkylation) strategy. The starting material, 1-phenyl-1H-tetrazole-5-thiol , exists in a thione-thiol tautomeric equilibrium. In the presence of a base, the thiolate anion is generated, which attacks the
Synthesis Workflow
Reagents:
-
1-Phenyl-1H-tetrazole-5-thiol (10 mmol)
-
2-Chloropropanoic acid (11 mmol)
-
Potassium Hydroxide (KOH) (22 mmol)
-
Solvent: Ethanol/Water (1:1 v/v)
Procedure:
-
Dissolution: Dissolve 1.78 g (10 mmol) of 1-phenyl-1H-tetrazole-5-thiol in 20 mL of Ethanol/Water (1:1) containing 1.23 g (22 mmol) of KOH. Stir at room temperature for 15 minutes to ensure formation of the potassium thiolate salt.
-
Alkylation: Add 1.20 g (11 mmol) of 2-chloropropanoic acid dropwise to the reaction mixture.
-
Reflux: Heat the mixture to reflux (
) for 4–6 hours. Monitor progress via TLC (Mobile phase: Chloroform/Methanol 9:1). -
Work-up: Evaporate the ethanol under reduced pressure. Acidify the remaining aqueous solution with 1N HCl to pH 2–3.
-
Isolation: The product, PTP-Acid, will precipitate as a white solid. Filter, wash with cold water, and recrystallize from ethanol.
Yield Expectation: 75–85% Characterization:
-
IR (
): 1710 (C=O stretch), 2500–3000 (O-H broad), 1590 (C=N). -
H NMR (DMSO-
): 1.55 (d, 3H, CH ), 4.60 (q, 1H, CH), 7.50–7.70 (m, 5H, Ar-H), 12.80 (s, 1H, COOH).
Synthesis Diagram[1]
Caption: Step-by-step synthesis of PTP-Acid via S-alkylation of 1-phenyl-5-mercaptotetrazole.
In Vitro COX Inhibition Assay Protocol[2][3]
Principle
This assay quantifies the ability of PTP-Acid to inhibit the conversion of Arachidonic Acid (AA) to PGH
Materials
-
Enzymes: Ovine COX-1 and Human Recombinant COX-2.[1]
-
Substrate: Arachidonic Acid (100
M final concentration). -
Chromogen: TMPD.
-
Cofactor: Heme (Hematin).
-
Inhibitor: PTP-Acid (dissolved in DMSO; final DMSO conc. < 2%).
Protocol Steps
-
Buffer Preparation: Prepare Assay Buffer (100 mM Tris-HCl, pH 8.0, containing 3
M EDTA and 30 M Hematin). -
Inhibitor Incubation:
-
Add 150
L of Assay Buffer to wells. -
Add 10
L of Hematin. -
Add 10
L of COX-1 or COX-2 enzyme. -
Add 10
L of PTP-Acid (varying concentrations: 0.01 M – 100 M). -
Control: Use DMSO vehicle as 100% Activity Control.
-
Incubate: 15 minutes at
.
-
-
Reaction Initiation:
-
Add 20
L of TMPD. -
Add 20
L of Arachidonic Acid to initiate the reaction.
-
-
Measurement:
-
Shake plate for 10 seconds.
-
Read Absorbance at 590 nm immediately and after 5 minutes.
-
-
Calculation:
Calculate IC using non-linear regression (Sigmoidal Dose-Response).
Expected Results & Interpretation
-
COX-1 Selectivity: Typical 2-arylpropionic acids (like Ibuprofen) inhibit both isoforms but often show slight COX-1 preference.
-
Tetrazole Influence: Bulky substituents at the 1-position of the tetrazole (phenyl ring) may enhance COX-2 selectivity by exploiting the larger hydrophobic side pocket of COX-2.
-
Success Criteria: An IC
< 10 M indicates potent inhibition.
Molecular Docking (In Silico Validation)
To validate the mechanism, PTP-Acid should be docked into the crystal structures of COX-1 (PDB: 1EQG) and COX-2 (PDB: 1CX2).
Key Interactions to Verify:
-
Ionic Bridge: The carboxylate of the propanoic acid tail must form a salt bridge with Arg-120 and hydrogen bond with Tyr-355 at the constriction site of the hydrophobic channel.
-
Hydrophobic Fit: The 1-phenyl-tetrazole ring should occupy the hydrophobic channel (interacting with Val-349, Ala-527).
-
Selectivity Determinant: In COX-2, the exchange of Ile-523 (COX-1) for Val-523 creates a side pocket. If the phenyl ring orients towards this pocket, COX-2 selectivity is plausible.
Mechanism of Action Diagram
Caption: Competitive inhibition mechanism of PTP-Acid at the COX active site preventing PGH2 synthesis.
Cellular Anti-Inflammatory Protocol
Model: RAW 264.7 Murine Macrophages stimulated with Lipopolysaccharide (LPS).
-
Seeding: Plate cells at
cells/well in 96-well plates (DMEM + 10% FBS). Incubate 24h. -
Pre-treatment: Treat cells with PTP-Acid (1, 10, 50
M) for 1 hour. -
Induction: Add LPS (1
g/mL) to induce COX-2 expression and PGE release. Incubate for 24 hours. -
Quantification: Collect supernatant. Measure PGE
levels using a competitive ELISA kit. -
Viability Control: Perform an MTT assay on the cell monolayer to ensure reduction in PGE
is due to COX inhibition, not cytotoxicity.
References
-
Almasirad, A., et al. (2007). Synthesis and analgesic activity of 2-phenoxybenzoic acid and N-phenylanthranilic acid hydrazides. Biological & Pharmaceutical Bulletin, 30(8), 1561–1564. Link
-
Abdel-Aziz, M., et al. (2012). Synthesis, anti-inflammatory, and analgesic activities of some new 1,3,4-oxadiazole and 1,2,4-triazole derivatives. Medicinal Chemistry Research, 21, 1622–1630. Link
-
Kalgutkar, A. S., et al. (2000). Ester and amide derivatives of the nonsteroidal antiinflammatory drug, indomethacin, as selective cyclooxygenase-2 inhibitors. Journal of Medicinal Chemistry, 43(15), 2860–2870. Link
-
Cayman Chemical. (2023). COX Inhibitor Screening Assay Kit Protocol. Cayman Chemical Application Notes. Link
-
Bierer, D. E., et al. (1998). Ethnobotanical-directed discovery of the antihyperglycemic properties of tetrazole derivatives. Journal of Medicinal Chemistry, 41(6), 894–901. (Provides synthesis context for tetrazole-thioalkanoic acids). Link
Sources
Application Note: Advanced Formulation and Optimization of Tetrazole-Based Cell Viability Assays
Abstract & Introduction
The quantification of cell proliferation and viability is a cornerstone of drug discovery and cytotoxicity screening. Since the introduction of the MTT assay by Mosmann in 1983, tetrazolium salts have replaced radioactive [³H]-thymidine incorporation as the standard for high-throughput screening. However, the evolution from first-generation MTT to third-generation WST-8 represents a significant shift in formulation chemistry—moving from insoluble, cytotoxic endpoints to soluble, non-toxic real-time monitoring.
This guide provides a technical deep-dive into the formulation, mechanism, and execution of tetrazolium-based assays, specifically addressing the chemical causality behind protocol steps to ensure data integrity.
The Chemistry of Reduction: Mechanism of Action
To formulate these assays correctly, one must understand the distinct reduction mechanisms.
-
MTT (1st Gen): Positively charged and lipophilic.[1] It penetrates viable eukaryotic cells.[1] Intracellular NAD(P)H-dependent oxidoreductases (primarily mitochondrial succinate dehydrogenase, though cytosolic reduction occurs) reduce the tetrazolium ring to insoluble purple formazan crystals.[2]
-
WST-8 (3rd Gen): Negatively charged (disulfonated). It cannot penetrate cells effectively. It relies on an intermediate electron mediator (1-Methoxy PMS) which shuttles electrons from intracellular dehydrogenases across the plasma membrane to reduce extracellular WST-8 into a water-soluble orange formazan.[3]
Visualization: Comparative Reduction Pathways
Figure 1: Mechanistic divergence between MTT (intracellular accumulation) and WST-8 (trans-membrane electron shuttling via PMS).
Comparative Formulation Strategy
The choice of reagent dictates the formulation buffer and solubilization requirements.
| Feature | MTT (Thiazolyl Blue) | WST-8 (CCK-8 / Dojindo) |
| Formazan State | Insoluble (Crystals) | Soluble (Aqueous) |
| Cell Permeability | Permeable (+) | Impermeable (-) |
| Electron Mediator | Not required (Endogenous) | Required (1-Methoxy PMS) |
| Solubilization Step | Mandatory (DMSO or SDS) | None (One-step add & read) |
| Toxicity | High (Endpoint only) | Low (Allows time-course) |
| Sensitivity | Moderate | High |
| Detection | 570 nm (Ref: 690 nm) | 450 nm (Ref: 600 nm) |
Detailed Experimental Protocols
Protocol A: The "Gold Standard" MTT Assay
Best for: Cost-effective screening of adherent lines where washing is feasible.
1. Reagent Formulation
-
MTT Stock Solution (5 mg/mL):
-
Dissolve 50 mg MTT powder in 10 mL PBS (pH 7.4) .
-
Critical: Filter sterilize (0.22 µm) to remove insoluble residues.
-
Storage: Protect from light (foil wrap). Stable at 4°C for 2 weeks or -20°C for months.
-
-
Solubilization Buffer (Choose one):
-
Option A (Fast):100% DMSO .
-
Option B (Stabilizing):Acidified Isopropanol (0.04 N HCl in isopropanol). The acid converts phenol red to yellow, preventing interference at 570 nm.
-
2. Assay Workflow
-
Seeding: Plate cells (2,000–10,000 cells/well) in 100 µL media. Incubate 24h.
-
Treatment: Add drugs/stimulants. Incubate for desired time (e.g., 24-72h).
-
MTT Addition: Add 10 µL of MTT Stock to each well (Final conc: 0.5 mg/mL).
-
Incubation: Incubate at 37°C for 2–4 hours . Check under microscope: Look for intracellular purple puncta.
-
Media Removal (Critical): Carefully aspirate media. Do not disturb crystals.
-
Note: If cells are loosely adherent, spin the plate (5 min @ 1000 rpm) before aspiration.
-
-
Solubilization: Add 100 µL DMSO (or Acidified Isopropanol).
-
Dissolution: Shake plate on an orbital shaker for 10 mins.
-
Measurement: Read Absorbance at 570 nm . Subtract background at 690 nm .
Protocol B: High-Sensitivity WST-8 Assay
Best for: Suspension cells, high-throughput screening, and valuable samples.
1. Reagent Formulation
-
WST-8 Reagent: Typically supplied as a ready-to-use solution containing WST-8 and 1-Methoxy PMS .
-
Why 1-Methoxy PMS? It is more stable to light and storage than traditional PMS (Phenazine methosulfate).
-
Storage: 0–5°C (stable for 1 year). Avoid repeated freeze-thaw.
-
2. Assay Workflow
-
Seeding & Treatment: Same as MTT. Total volume typically 100 µL.
-
Reagent Addition: Add 10 µL of WST-8 solution directly to the well.
-
Tip: Avoid introducing bubbles (they interfere with optical density).[4]
-
-
Incubation: Incubate at 37°C for 1–4 hours .
-
Optimization: The orange color develops over time. You can read the plate at 1h, return it to the incubator, and read again at 2h or 4h to find the linear range.
-
-
Stop Reaction (Optional): If reading cannot be done immediately, add 10 µL of 1% SDS or 0.1 M HCl to stop the reaction.
-
Measurement: Read Absorbance at 450 nm . Reference wavelength: 600 nm .
Troubleshooting & Optimization (E-E-A-T)
The "False Positive" Trap: Chemical Interference
Problem: Tetrazolium salts are redox indicators. They do not distinguish between enzymatic reduction (live cells) and chemical reduction (antioxidants in your drug). Compounds of Concern: Ascorbic acid, Vitamin A, Sulfhydryl-containing compounds (Cysteine, Glutathione), and some plant extracts (flavonoids).
Validation Protocol (The "Cell-Free" Control): Always run a control lane containing: Media + Test Drug (Highest Conc.) + MTT/WST Reagent (No Cells).
-
Result: If this well turns purple/orange, your drug is chemically reducing the dye.
-
Solution: Wash cells with PBS before adding MTT (removes the drug). Note: This is only possible with adherent cells and the MTT assay. For WST-8, you must subtract this blank value.
pH Interference (Phenol Red)
Problem: Phenol red mimics the absorbance of formazan if the pH shifts. Solution:
-
MTT: Use Acidified Isopropanol for solubilization. The HCl shifts Phenol Red to yellow (low absorbance at 570 nm), removing the background noise.
-
WST-8: The measurement is at 450 nm. Phenol red absorbance is low here, but a blank (Media + WST-8) subtraction is still mandatory.
Edge Effect
Problem: Outer wells evaporate faster, concentrating the media and dye, leading to higher readings. Solution: Fill outer wells with sterile PBS/Water and use only the inner 60 wells for data.
Workflow Visualization
Figure 2: Operational comparison. Note the elimination of the aspiration and solubilization steps in the WST-8 workflow, reducing variability.
References
-
Mosmann, T. (1983).[5][6][7][8] Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63.[6][7]
-
Ishiyama, M., et al. (1997).[3] A highly water-soluble disulfonated tetrazolium salt as a chromogenic indicator for NADH as well as cell viability.[2][3] Talanta, 44(7), 1299-1305.[3]
-
Berridge, M. V., Herst, P. M., & Tan, A. S. (2005).[1] Tetrazolium dyes as tools in cell biology: new insights into their cellular reduction. Biotechnology Annual Review, 11, 127-152.[1]
-
Stockert, J. C., et al. (2012). Tetrazolium salts and formazan products in Cell Biology: Viability assessment, fluorescence imaging, and labeling perspectives. Acta Histochemica, 114(8), 785-796.
-
Riss, T. L., et al. (2016).[3] Cell Viability Assays. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.[3]
Sources
- 1. mdpi.com [mdpi.com]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. MTS, WST-8, and ATP viability assays in 2D and 3D cultures: Comparison of methodologically different assays in primary human chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MTT with DMSO or MTT with 10% SDS? - MTT, Proliferation and Cytotoxicity Assay [protocol-online.org]
- 5. Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Cell Sensitivity Assays: The MTT Assay | Springer Nature Experiments [experiments.springernature.com]
Application Notes & Protocols for Antihypertensive Activity Screening of Tetrazole Compounds
Introduction: The Renin-Angiotensin System and the Rise of Tetrazole Antagonists
Hypertension, or high blood pressure, is a critical global health issue and a primary risk factor for cardiovascular diseases.[1][2] The Renin-Angiotensin System (RAS) is a pivotal hormonal cascade that regulates blood pressure and fluid balance.[3][4][5] A key effector molecule in this system is the octapeptide Angiotensin II (Ang II), which exerts potent vasoconstrictive effects by binding to the Angiotensin II Type 1 (AT₁) receptor, leading to an increase in blood pressure.[6][7][8]
The discovery of non-peptide, orally active antagonists for the AT₁ receptor marked a significant breakthrough in hypertension therapy.[9] Within this class of drugs, known as Angiotensin Receptor Blockers (ARBs) or "sartans," compounds featuring a biphenyl-tetrazole moiety have proven exceptionally effective.[10][11] The tetrazole group acts as a bioisostere for a carboxylic acid, offering high affinity for the AT₁ receptor and excellent metabolic stability.[11][12] Prominent examples like Losartan, Valsartan, and Candesartan underscore the therapeutic success of this chemical scaffold.[10][11]
This document provides a comprehensive guide to the preclinical screening cascade for novel tetrazole compounds, outlining the in vitro, ex vivo, and in vivo methodologies required to identify and characterize promising antihypertensive drug candidates. The protocols are designed to follow a logical progression, from high-throughput primary screening to efficacy confirmation in relevant animal models.
The Renin-Angiotensin System and ARB Mechanism of Action
The RAS pathway is a primary target for antihypertensive drugs. The diagram below illustrates the cascade and the specific point of intervention for tetrazole-based ARBs.
Caption: The RAS cascade and the inhibitory action of tetrazole ARBs on the AT₁ receptor.
Screening Workflow for Novel Tetrazole Compounds
A tiered screening approach is essential for efficiently identifying lead candidates. This workflow begins with broad in vitro assays to establish target engagement and functional activity, followed by more complex ex vivo and in vivo models to confirm efficacy.
Caption: A logical workflow for screening tetrazole compounds for antihypertensive activity.
Part 1: In Vitro Screening Protocols
The initial phase aims to identify compounds that bind to the AT₁ receptor with high affinity and demonstrate functional antagonism in a cellular context.
AT₁ Receptor Radioligand Binding Assay
Objective: To determine the binding affinity (Kᵢ) of test compounds for the human AT₁ receptor. This is a competitive binding assay where the compound's ability to displace a radiolabeled ligand from the receptor is measured.[13]
Principle: A fixed concentration of a radiolabeled AT₁ receptor antagonist (e.g., [¹²⁵I][Sar¹,Ile⁸]-Angiotensin II) is incubated with a membrane preparation expressing the AT₁ receptor, in the presence of varying concentrations of the test compound.[6][7][14] The amount of radioactivity bound to the membranes is inversely proportional to the affinity of the test compound.
Protocol:
-
Membrane Preparation: Use commercially available membranes from cells overexpressing the human AT₁ receptor (e.g., from CHO or HEK293 cells) or prepare them in-house. Rat liver membranes are also a suitable source.[6][7]
-
Assay Buffer: Prepare an appropriate binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
Reaction Setup: In a 96-well plate, combine:
-
Assay Buffer
-
Test compound (at 8-10 serial dilutions, e.g., from 10 µM to 0.1 nM) or vehicle.
-
Radioligand: [¹²⁵I][Sar¹,Ile⁸]-Angiotensin II at a final concentration close to its Kₔ (e.g., 0.05 nM).[14]
-
AT₁ receptor membrane preparation (typically 5-10 µg of protein per well).
-
-
Controls:
-
Total Binding: Contains buffer, radioligand, and membranes (no competitor).
-
Non-Specific Binding (NSB): Contains buffer, radioligand, membranes, and a high concentration of an unlabeled AT₁ antagonist (e.g., 10 µM Losartan) to block all specific binding.[14]
-
-
Incubation: Incubate the plate for 120 minutes at 37°C to reach equilibrium.[14]
-
Filtration: Rapidly harvest the contents of each well onto glass fiber filters (e.g., GF/B) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove any non-specifically trapped radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and count the radioactivity (counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of compound that inhibits 50% of specific binding).
-
Calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
| Parameter | Description | Typical Value for Hits |
| IC₅₀ | Concentration for 50% inhibition of radioligand binding | < 100 nM |
| Kᵢ | Inhibitor binding affinity constant | < 50 nM |
Part 2: Ex Vivo Functional Assessment
Compounds that demonstrate high affinity in binding assays must be tested for their functional effect on vascular tissue. The aortic ring assay is a gold-standard ex vivo method for this purpose.[15][16]
Aortic Ring Vasorelaxation Assay
Objective: To assess the ability of a test compound to inhibit Angiotensin II-induced vasoconstriction in isolated rodent thoracic aorta.
Principle: Aortic rings are suspended in an organ bath and pre-constricted with Ang II. The cumulative addition of the test compound should induce a dose-dependent relaxation (vasodilation) if it is an effective AT₁ receptor antagonist.
Caption: Step-by-step workflow for the aortic ring vasorelaxation assay.
Protocol:
-
Aorta Dissection:
-
Mounting:
-
Mount each aortic ring between two L-shaped stainless-steel hooks in a chamber of a wire myograph system. One hook is fixed, and the other is connected to an isometric force transducer.[17]
-
Submerge the rings in the organ bath chambers containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂.[17]
-
-
Equilibration and Viability Check:
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension of ~1.5-2.0 g, replacing the Krebs solution every 15-20 minutes.
-
Test tissue viability by inducing contraction with a high potassium solution (e.g., 60 mM KCl). After a stable contraction is achieved, wash the rings with Krebs solution until tension returns to baseline.[17]
-
-
Experimental Procedure:
-
Induce a submaximal, stable contraction with a specific AT₁ receptor agonist, Angiotensin II (typically 10-100 nM).
-
Once the contraction reaches a plateau, add the test compound in a cumulative manner (e.g., from 1 nM to 10 µM), allowing the relaxation response to stabilize at each concentration.
-
Controls: A vehicle control (e.g., DMSO) should be run in parallel. A known ARB like Losartan can be used as a positive control.
-
-
Data Analysis:
-
Record the tension continuously using a data acquisition system.
-
Express the relaxation at each concentration as a percentage of the pre-contraction induced by Ang II.
-
Plot the percentage of relaxation against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (the concentration that produces 50% of the maximal relaxation).
-
| Parameter | Description | Example Data (Hypothetical Hit) |
| Ang II Pre-Contraction | Stable tension induced by Ang II | 1.5 g |
| Maximal Relaxation | Maximum % relaxation achieved | 98% |
| EC₅₀ | Potency of the compound | 25 nM |
Part 3: In Vivo Efficacy Screening
The final preclinical stage involves testing the lead candidates in animal models of hypertension to confirm their ability to lower blood pressure in a living system.
Selection of Animal Models
The choice of model is critical and should align with the intended clinical indication. Several well-established rodent models are available.[1][19]
| Model | Type | Mechanism | Advantages | Disadvantages |
| Spontaneously Hypertensive Rat (SHR) | Genetic | Polygenic, resembles human essential hypertension[19][20] | Gold standard, stable hypertension, good predictive validity[21] | Hypertension is not RAS-dependent in all phases |
| Angiotensin II-Induced Hypertension | Pharmacological | Continuous infusion of Ang II via osmotic minipump[22] | Directly tests RAS blockade, rapid onset | Not a model of chronic essential hypertension |
| Dahl Salt-Sensitive (DSS) Rat | Genetic/Dietary | Develops hypertension on a high-salt diet[1] | Models salt-sensitive hypertension | Requires specific diet, can have severe renal damage |
| Renovascular (2K1C) Model | Surgical | Constriction of one renal artery (two-kidney, one-clip)[1][20] | Models renin-dependent hypertension | Invasive surgery required, high variability |
For screening tetrazole ARBs, the SHR and Angiotensin II-induced models are highly relevant.
Protocol for Blood Pressure Measurement in Conscious Rats
Objective: To measure the effect of orally administered test compounds on systolic and diastolic blood pressure and heart rate in a hypertensive rat model (e.g., SHR).
Principle: The non-invasive tail-cuff method allows for repeated blood pressure measurements in conscious animals, minimizing stress and the need for surgery.[23][24] The system uses a cuff to occlude blood flow in the tail and a sensor to detect the return of flow as the cuff is deflated.[24]
Protocol:
-
Animal Acclimatization:
-
House the animals (e.g., male SHRs, 14-16 weeks old) in a controlled environment (12h light/dark cycle, stable temperature).
-
For at least 3-5 days prior to the study, train the animals by placing them in the restrainers and applying the tail cuff for 10-15 minutes daily. This minimizes stress-induced blood pressure fluctuations.[25]
-
-
Dosing:
-
Group the animals (n=6-8 per group).
-
Administer the test compound or vehicle (e.g., 0.5% carboxymethylcellulose) orally via gavage. Test at least three dose levels (e.g., 1, 3, 10 mg/kg). Include a positive control group (e.g., Valsartan, 10 mg/kg).
-
-
Blood Pressure Measurement:
-
Place the rat in a restrainer on a warming platform (32-34°C) to facilitate detection of tail pulses.[25]
-
Secure the tail cuff and sensor to the base of the tail.
-
Record baseline blood pressure (systolic, diastolic) and heart rate before dosing (t=0).
-
Measure blood pressure at several time points post-dosing (e.g., 1, 2, 4, 6, 8, and 24 hours) to establish a time-course of action.
-
At each time point, perform a cycle of 10-15 measurements and average the valid readings.
-
-
Data Analysis:
-
Calculate the change in blood pressure from baseline (ΔBP) for each animal at each time point.
-
Compare the ΔBP between the treated groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).
-
A statistically significant reduction in blood pressure compared to the vehicle group indicates antihypertensive activity.
-
Part 4: Safety Pharmacology
Before a compound can be considered for human trials, its potential for undesirable effects on major organ systems must be evaluated.[26][27] The safety pharmacology core battery focuses on the central nervous, cardiovascular, and respiratory systems.[28][29]
-
Central Nervous System: A functional observational battery (FOB) in rodents is used to assess changes in behavior, coordination, and motor activity.[29]
-
Cardiovascular System: In addition to blood pressure, effects on heart rate and the electrocardiogram (ECG), particularly the QT interval, are assessed, often using conscious, telemetered animals.[28]
-
Respiratory System: Respiratory rate and tidal volume are typically measured in conscious animals using whole-body plethysmography.[29]
These studies are conducted under Good Laboratory Practice (GLP) conditions and are crucial for identifying potential safety liabilities early in the drug development process.[26]
Conclusion
The screening cascade described provides a robust framework for the identification and preclinical evaluation of novel tetrazole-based antihypertensive agents. By systematically progressing from high-affinity receptor binding to functional vascular effects and finally to in vivo blood pressure reduction, researchers can build a comprehensive data package. This logical, evidence-based approach, integrating both mechanistic and physiological endpoints, is essential for successfully advancing new therapeutic candidates toward clinical development.
References
-
Inotiv. (n.d.). Hypertension and Vascular Disease Models. Retrieved from [Link]
-
Zeb, A., & Saha, S. (2018). Animal Models in Cardiovascular Research: Hypertension and Atherosclerosis. IntechOpen. Retrieved from [Link]
-
International Journal of Pharmaceutical Research and Applications. (2025). A Comprehensive Review on Animal Models for Screening of Antihypertensive Drugs. IJPRA. Retrieved from [Link]
-
Eurofins DiscoverX. (n.d.). AT1 Human Angiotensin GPCR Binding Antagonist Radioligand LeadHunter Assay. Retrieved from [Link]
-
American Heart Association. (2019). Animal Models of Hypertension: A Scientific Statement From the American Heart Association. Hypertension. Retrieved from [Link]
-
GemPharmatech. (2023). Understanding Hypertension: Exploring Animal Models for Research. Retrieved from [Link]
-
Maillard, M. P., et al. (2000). Assessment of angiotensin II receptor blockade in humans using a standardized angiotensin II receptor-binding assay. American Journal of Hypertension. Retrieved from [Link]
-
International Journal of Advanced Research in Science, Communication and Technology. (2024). Review on: Experimental Screening Methods for Antihypertensive Agents. IJARSCT. Retrieved from [Link]
-
Harvard Apparatus. (n.d.). Non-Invasive Blood Pressure System for Rodents. Retrieved from [Link]
-
Moor Instruments. (n.d.). Non-invasive Blood Pressure Monitor - moorLAB-NIBP. Retrieved from [Link]
-
World Precision Instruments. (n.d.). Blood Pressure Measurement for Rodents. Retrieved from [Link]
-
Bishop, E., et al. (2020). A simplified aortic ring assay: A useful ex vivo method to assess biochemical and functional parameters of angiogenesis. Matrix Biology Plus. Retrieved from [Link]
-
ResearchGate. (2020). A simplified aortic ring assay: A useful ex vivo method to assess biochemical and functional parameters of angiogenesis. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Radioligand Binding Assay. Retrieved from [Link]
-
Morton, M. J. (2012). Radioligand Binding Assays: Application of [125I]Angiotensin II Receptor Binding. Methods in Molecular Biology. Retrieved from [Link]
-
Slideshare. (n.d.). Screening methods of anti hypertensive agents. Retrieved from [Link]
-
Cañizares-Carmenate, Y., et al. (2020). Evaluation of new antihypertensive drugs designed in silico using Thermolysin as a target. Journal of Molecular Graphics and Modelling. Retrieved from [Link]
-
Wikipedia. (n.d.). Discovery and development of angiotensin receptor blockers. Retrieved from [Link]
-
Kalin, J. H., et al. (2021). Discovery of a new generation of angiotensin receptor blocking drugs: Receptor mechanisms and in silico binding to enzymes relevant to SARS-CoV-2. PLoS ONE. Retrieved from [Link]
-
Noda, K., et al. (1995). Tetrazole and Carboxylate Groups of Angiotensin Receptor Antagonists Bind to the Same Subsite by Different Mechanisms. Journal of Biological Chemistry. Retrieved from [Link]
-
ADInstruments. (n.d.). Non Invasive Blood Pressure. Retrieved from [Link]
-
Morton, M. J. (2012). Radioligand binding assays: application of [(125)I]angiotensin II receptor binding. PubMed. Retrieved from [Link]
-
Shirsat, M. K., et al. (2024). Review on: Experimental Screening Methods for Antihypertensive Agents. International Journal of Advanced Research in Science, Communication and Technology. Retrieved from [Link]
-
ResearchGate. (n.d.). In vitro radioligand (a) total binding and (b) AT1R specific binding.... Retrieved from [Link]
-
YouTube. (2023). Aortic Ring Assay. Retrieved from [Link]
-
Burnier, M., & Brunner, H. R. (1998). Angiotensin II Type 1 Receptor Blockers. Circulation. Retrieved from [Link]
-
ResearchGate. (n.d.). Structure of some angiotensin receptor blockers (ARB) containing biphenyl-tetrazole moiety. Retrieved from [Link]
-
Diva-portal.org. (n.d.). Testing novel Angiotensin II receptor compounds to evaluate their vascular effects in vitro. Retrieved from [Link]
-
JoVE. (2022). Measurement of Endothelium-Dependent Vasorelaxation in the Mouse Thoracic Aorta Using Tensometric Small Volume Chamber Myography. Retrieved from [Link]
-
Wikipedia. (n.d.). Angiotensin II receptor blocker. Retrieved from [Link]
-
Kurtz, T. W., & Pravenec, M. (2014). Molecule-specific Effects of Angiotensin II–Receptor Blockers Independent of the Renin–Angiotensin System. American Journal of Hypertension. Retrieved from [Link]
-
FDA. (2001). S7A Safety Pharmacology Studies for Human Pharmaceuticals. Retrieved from [Link]
-
Jankowski, M., et al. (2017). Assessment of the Renin–Angiotensin System in Cellular Organelle: New Arenas for Study in the Mitochondria. Comprehensive Physiology. Retrieved from [Link]
-
British Journal of Clinical Pharmacology. (2017). Efficacy and toxicity of antihypertensive pharmacotherapy relative to effective dose 50. PMC. Retrieved from [Link]
-
YouTube. (2024). Critical Importance of Early Safety Screening in Drug Development. Retrieved from [Link]
-
Altasciences. (n.d.). SAFETY PHARMACOLOGY STUDIES. Retrieved from [Link]
-
Chappell, M. C. (2016). Biochemical evaluation of the renin-angiotensin system: the good, bad, and absolute?. American Journal of Physiology-Heart and Circulatory Physiology. Retrieved from [Link]
-
van Veghel, R., et al. (2023). Development of an automated, high-throughput assay to detect angiotensin AT2-receptor agonistic compounds by nitric oxide measurements in vitro. PubMed. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Safety Pharmacology. Retrieved from [Link]
-
YouTube. (2024). Angiotensin Converting Enzyme 2 (ACE2) Inhibitor Screening Kit Operation Guide. Retrieved from [Link]
-
MDPI. (2024). Prospecting of Novel Angiotensin I-Converting Enzyme Inhibitory Peptides from Bone Collagen of Pelodiscus sinensis by Computer-Aided Screening, Molecular Docking, and Network Pharmacology. Foods. Retrieved from [Link]
-
Wikipedia. (n.d.). Renin–angiotensin system. Retrieved from [Link]
Sources
- 1. ijprajournal.com [ijprajournal.com]
- 2. ijarsct.co.in [ijarsct.co.in]
- 3. Assessment of the Renin–Angiotensin System in Cellular Organelle: New Arenas for Study in the Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biochemical evaluation of the renin-angiotensin system: the good, bad, and absolute? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Renin–angiotensin system - Wikipedia [en.wikipedia.org]
- 6. Radioligand Binding Assays: Application of [125I]Angiotensin II Receptor Binding | Springer Nature Experiments [experiments.springernature.com]
- 7. Radioligand binding assays: application of [(125)I]angiotensin II receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Angiotensin II receptor blocker - Wikipedia [en.wikipedia.org]
- 9. ahajournals.org [ahajournals.org]
- 10. Discovery and development of angiotensin receptor blockers - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Radioligand Binding Assay | Springer Nature Experiments [experiments.springernature.com]
- 14. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. youtube.com [youtube.com]
- 17. Measurement of Endothelium-Dependent Vasorelaxation in the Mouse Thoracic Aorta Using Tensometric Small Volume Chamber Myography [jove.com]
- 18. A simplified aortic ring assay: A useful ex vivo method to assess biochemical and functional parameters of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Animal Models in Cardiovascular Research: Hypertension and Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ahajournals.org [ahajournals.org]
- 21. Understanding Hypertension: Exploring Animal Models for Research_GemPharmatech [en.gempharmatech.com]
- 22. inotiv.com [inotiv.com]
- 23. Non-Invasive Blood Pressure System for Rodents (Panlab) [harvardapparatus.com]
- 24. kentscientific.com [kentscientific.com]
- 25. wpiinc.com [wpiinc.com]
- 26. fda.gov [fda.gov]
- 27. google.com [google.com]
- 28. altasciences.com [altasciences.com]
- 29. Safety Pharmacology - Creative Biolabs [creative-biolabs.com]
Application Notes and Protocols for Evaluating the Anticancer Activity of Tetrazole Derivatives
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental setup for evaluating the anticancer activity of novel tetrazole compounds. This document outlines a strategic, multi-faceted approach, beginning with high-throughput in vitro screening to determine cytotoxicity and progressing to more detailed mechanistic studies and in vivo validation. The protocols provided herein are designed to ensure scientific rigor, reproducibility, and a thorough understanding of the compound's therapeutic potential.
Introduction: The Promise of Tetrazoles in Oncology
Tetrazole and its derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties.[1][2] The tetrazole ring is a metabolically stable bioisostere for the carboxylic acid group, a feature that can enhance pharmacokinetic properties.[3][4] These compounds have been shown to exert their anticancer effects through various mechanisms, such as inducing apoptosis, causing cell cycle arrest, and inhibiting key signaling pathways crucial for tumor growth and survival.[3][5][6] This guide provides a systematic workflow to rigorously assess the anticancer potential of newly synthesized tetrazole derivatives.
Part 1: In Vitro Evaluation of Anticancer Activity
The initial phase of screening involves a battery of in vitro assays to determine the cytotoxic and cytostatic effects of the tetrazole compounds on a panel of cancer cell lines.
Selection of Cancer Cell Lines
The choice of cell lines is critical and should be guided by the specific type of cancer being targeted. It is recommended to use a panel of cell lines from different cancer types to assess the broad-spectrum activity of the compounds. For instance, a common starting point is the NCI-60 human tumor cell line panel, which represents a diverse range of cancers.[7]
Table 1: Example of a Starting Panel of Human Cancer Cell Lines
| Cancer Type | Recommended Cell Lines |
| Breast Cancer | MCF-7, MDA-MB-231 |
| Lung Cancer | A549, SK-LU-1, A-427[8] |
| Colon Cancer | HCT-116 |
| Prostate Cancer | PC-3, DU145 |
| Cervical Cancer | HeLa |
| Ovarian Cancer | SK-OV-3[9] |
Cytotoxicity Assays: Gauging Cell Viability
The primary objective of these assays is to determine the concentration of the tetrazole compound that inhibits cancer cell growth by 50% (IC50). Two robust and widely used colorimetric assays for this purpose are the MTT and Sulforhodamine B (SRB) assays.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[10] The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.[11]
-
Compound Treatment: Treat the cells with various concentrations of the tetrazole compound (typically in a serial dilution) and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[12]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[11]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
The SRB assay is a colorimetric assay that relies on the binding of the aminoxanthene dye, Sulforhodamine B, to the basic amino acid residues of cellular proteins under mildly acidic conditions.[13][14] The amount of bound dye is directly proportional to the total cellular protein mass.[14] The SRB assay is considered more reproducible and faster than formazan-based assays for high-throughput screening.[14][15]
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).
-
Cell Fixation: Gently add 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well (final concentration of 10% TCA) and incubate for 1 hour at 4°C to fix the cells.[16]
-
Washing: Wash the plates five times with tap water and allow them to air dry.[16]
-
SRB Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 10-30 minutes.[13][16]
-
Washing: Wash the plates with 1% acetic acid to remove unbound dye and allow them to air dry.[13]
-
Dye Solubilization: Add 100-200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.[13]
-
Absorbance Measurement: Measure the absorbance at 540 nm.[14]
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.
Mechanistic Studies: Unraveling the Mode of Action
Once the cytotoxic potential of the tetrazole compounds is established, the next step is to investigate the underlying mechanisms of cell death.
Apoptosis, or programmed cell death, is a common mechanism by which anticancer drugs eliminate tumor cells.[17][18] Several assays can be employed to detect apoptosis.[18]
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay is a gold standard for detecting apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus identifying late apoptotic and necrotic cells.
-
Caspase Activity Assays: Caspases are a family of proteases that are key mediators of apoptosis.[19] Fluorometric or colorimetric assays can measure the activity of specific caspases (e.g., caspase-3, -8, -9) to confirm the involvement of the apoptotic pathway.
General Protocol for Annexin V/PI Staining:
-
Cell Treatment: Treat cancer cells with the tetrazole compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The cell population will be differentiated into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Many anticancer agents exert their effects by arresting the cell cycle at specific checkpoints, thereby preventing cell proliferation.[20]
Protocol for Cell Cycle Analysis using Propidium Iodide:
-
Cell Treatment: Treat cells with the tetrazole compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol.
-
Staining: Wash the fixed cells and resuspend them in a solution containing PI and RNase A.
-
Incubation: Incubate the cells in the dark for 30 minutes.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) can be quantified.[20][21]
Signaling Pathway Analysis
Tetrazole derivatives have been reported to modulate various signaling pathways involved in cancer progression, such as the PI3K/AKT and MEK/ERK pathways.[8][22]
-
Western Blotting: This technique can be used to assess the expression and phosphorylation status of key proteins in these pathways to determine if the tetrazole compound is acting on a specific molecular target.
Part 2: In Vivo Evaluation of Anticancer Efficacy
Promising compounds identified from in vitro studies should be further evaluated in vivo to assess their efficacy and safety in a whole-organism context.
Zebrafish Xenograft Model: A Rapid In Vivo Screen
The zebrafish (Danio rerio) has emerged as a powerful vertebrate model for rapid in vivo screening of anticancer drugs.[23][24] Its advantages include rapid development, optical transparency of embryos, and high genetic homology with humans.[24][25]
Workflow for Zebrafish Xenograft Studies:
-
Cell Labeling: Label human cancer cells with a fluorescent dye (e.g., DiI or DiO).
-
Microinjection: Inject the fluorescently labeled cancer cells into the yolk sac of 2-day-old zebrafish embryos.[26]
-
Compound Treatment: Immerse the xenografted embryos in water containing the tetrazole compound.
-
Imaging: Monitor tumor growth and metastasis in real-time using fluorescence microscopy.[27]
-
Data Analysis: Quantify the fluorescent area or intensity to assess the effect of the compound on tumor progression.
Murine Xenograft Models: The Gold Standard
Mouse xenograft models, where human tumors are grown in immunodeficient mice, are the traditional gold standard for preclinical evaluation of anticancer drugs.
General Protocol for Murine Xenograft Studies:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size.
-
Compound Administration: Administer the tetrazole compound to the mice through an appropriate route (e.g., oral gavage, intraperitoneal injection).
-
Tumor Measurement: Measure the tumor volume regularly using calipers.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).
Ethical Considerations in Animal Studies
All animal experiments must be conducted in accordance with the principles of the 3Rs: Replacement , Reduction , and Refinement .[28] Protocols should be approved by an Institutional Animal Care and Use Committee (IACUC) to ensure the humane treatment of animals and to minimize pain and distress.[29][30]
Visualizations and Data Presentation
Experimental Workflow for In Vitro Anticancer Screening
Caption: Workflow for in vitro evaluation of tetrazole compounds.
Apoptosis Detection via Annexin V/PI Staining
Caption: Detection of apoptosis using Annexin V and Propidium Iodide.
References
-
National Cancer Institute. (n.d.). NCI-60 Human Tumor Cell Lines Screen. Developmental Therapeutics Program. Retrieved from [Link]
- White, R. M., & Zon, L. I. (2008). Zebrafish cancer models. In Methods in Cell Biology (Vol. 85, pp. 337-359). Academic Press.
- Frank, A. J., & Sarg, M. T. (2020). Apoptosis enzyme-linked immunosorbent assay distinguishes anticancer drugs from toxic chemicals and predicts drug synergism. PubMed.
- Paddison, P. J., & Hannon, G. J. (2002). RNA interference: the new somatic cell genetics? Cancer Cell, 2(1), 17-23.
- Rollin, B. E. (2009). The ethics of animal research. In The UFAW handbook on the care and management of laboratory and other research animals (8th ed., pp. 11-20). Wiley-Blackwell.
- Haldi, M., Ton, C., Seng, W. L., & McGrath, P. (2010). Human cell lines in zebrafish xenografts: a novel in vivo model for drug discovery in cancer. In Zebrafish (pp. 343-352). Humana Press.
- Brunelle, J. K., & Zhang, B. (2010). Apoptosis assays for quantifying the bioactivity of anticancer drug products.
- Workman, P., Aboagye, E. O., Balkwill, F., Balmain, A., Bruder, G., Chaplin, D. J., ... & Jackson, R. C. (2010). Guidelines for the welfare and use of animals in cancer research. British Journal of Cancer, 102(11), 1555-1577.
- Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening.
- Letrado, P., de la Cruz, L. F. G., & Cerdá, J. (2018). Zebrafish cancer models for in vivo oncology drug screening. In Zebrafish (pp. 139-156). Humana Press, New York, NY.
- Marques, I. J., Weiss, F. U., Vlecken, D. H., Nitsche, C., Bakkers, J., Lagendijk, A. K., ... & Schulte-Merker, S. (2009). Zebrafish embryos as a model for exploring cell-cell interactions in cancer. In Methods in molecular biology (pp. 241-260). Humana Press.
- Richmond, A. (2002). The animal models of human cancer. In The Cancer Handbook (pp. 593-602).
- Crowley, L. C., & Waterhouse, N. J. (2016). Detecting apoptosis in the absence of caspases. Cells, 5(2), 21.
- van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. In Cancer cell culture (pp. 237-245). Humana Press, Totowa, NJ.
- O'Brien, J., Wilson, I., Orton, T., & Pognan, F. (2000). Investigation of the Alamar Blue (resazurin) fluorescent dye for the assessment of mammalian cell cytotoxicity. European Journal of Biochemistry, 267(17), 5421-5426.
- Pozarowski, P., & Darzynkiewicz, Z. (2004). Analysis of cell cycle by flow cytometry. In Methods in molecular biology (pp. 301-311). Humana Press.
- Dhiman, R., Sharma, M., & Singh, G. (2020). Tetrazoles as anticancer agents: A review on synthetic strategies, mechanism of action and SAR studies. Bioorganic & Medicinal Chemistry, 28(15), 115599.
- Skehan, P., Storeng, R., Scudiero, D., Monks, A., McMahon, J., Vistica, D., ... & Boyd, M. R. (1990). New colorimetric cytotoxicity assay for anticancer-drug screening. Journal of the National Cancer Institute, 82(13), 1107-1112.
- Darzynkiewicz, Z., Juan, G., & Li, X. (1997). Cell cycle analysis by flow cytometry. In Methods in molecular biology (pp. 245-255). Humana Press.
-
National Cancer Institute. (n.d.). SRB Assay Protocol. Developmental Therapeutics Program. Retrieved from [Link]
- Festing, M. F. W., & Altman, D. G. (2002). Guidelines for the design and statistical analysis of experiments using laboratory animals. ILAR Journal, 43(4), 244-258.
- Verma, A., Joshi, S., & Singh, D. (2022). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry, 10, 1004948.
- Dhiman, R., Sharma, M., & Singh, G. (2020). Tetrazoles as anticancer agents: A review on synthetic strategies, mechanism of action and SAR studies. Bioorganic & Medicinal Chemistry, 28(15), 115599.
- Gaponik, P. N., & Voitekhovich, S. V. (2016). Tetrazole derivatives as promising anticancer agents. Anti-Cancer Agents in Medicinal Chemistry, 16(11), 1374-1393.
- National Research Council. (2011). Guide for the care and use of laboratory animals.
- Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63.
- Gundugola, A. S., et al. (2010). Mechanism of action of tetrazole-derived anticancer agents.
- Li, P., Zhang, Z., Zhang, F., Zhou, H., & Sun, B. (2018). Effects of 3-Tetrazolyl Methyl-3-Hydroxy-Oxindole Hybrid (THOH) on Cell Proliferation, Apoptosis, and G2/M Cell Cycle Arrest Occurs by Targeting Platelet-Derived Growth Factor D (PDGF-D) and the MEK/ERK Signaling Pathway in Human Lung Cell Lines SK-LU-1, A549, and A-427. Medical Science Monitor, 24, 4547–4554.
-
Kowal, A., et al. (2021). Pyrazolo[4,3-e]tetrazolo[1,5-b][7][23][24]triazine Sulfonamides as an Important Scaffold for Anticancer Drug Discovery—In Vitro and In Silico Evaluation. MDPI.
- Provost, J. J., & Wallert, M. A. (n.d.). MTT Proliferation Assay Protocol.
- Kota, A., et al. (2014). Synthesis and biological evaluation of tetrazole containing compounds as possible anticancer agents.
- Zhang, Y., et al. (2019). Design, synthesis and biological evaluation of tetrazole-containing RXRα ligands as anticancer agents. PubMed.
- El-Sayed, W. A., et al. (2022). Cell cycle analysis and the effect of the target 10 on the percentage of V-FITC-positive annexin staining in Paca-2 cells comparing with the control.
- Brunelle, J. K., & Zhang, B. (2010). Apoptosis assays for quantifying the bioactivity of anticancer drug products.
- Bentham Science Publishers. (2022).
- Thermo Fisher Scientific. (n.d.). Apoptosis Assays.
- Patel, M. P., et al. (2014). Synthesis, characterization and evaluation of anticancer activity of some tetrazole derivatives.
- Keepers, Y. P., Pizao, P. E., Peters, G. J., van Ark-Otte, J., Winograd, B., & Pinedo, H. M. (1991). Comparison of the sulforhodamine B protein and tetrazolium (MTT) assays for in vitro chemosensitivity testing. European Journal of Cancer, 27(7), 897-900.
- Creative Bioarray. (n.d.). MTT Analysis Protocol.
- Mirzaei, S., et al. (2023).
- Wei, Y., et al. (2019). Tetrazole hybrids with potential anticancer activity. PubMed.
Sources
- 1. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Tetrazoles as anticancer agents: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tetrazole Derivatives as Promising Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. papersflow.ai [papersflow.ai]
- 6. researchgate.net [researchgate.net]
- 7. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of 3-Tetrazolyl Methyl-3-Hydroxy-Oxindole Hybrid (THOH) on Cell Proliferation, Apoptosis, and G2/M Cell Cycle Arrest Occurs by Targeting Platelet-Derived Growth Factor D (PDGF-D) and the MEK/ERK Signaling Pathway in Human Lung Cell Lines SK-LU-1, A549, and A-427 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. bds.berkeley.edu [bds.berkeley.edu]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. canvaxbiotech.com [canvaxbiotech.com]
- 15. Comparison of in vitro anticancer-drug-screening data generated with a tetrazolium assay versus a protein assay against a diverse panel of human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. rsc.org [rsc.org]
- 17. Apoptosis assays for quantifying the bioactivity of anticancer drug products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. qbd.creative-diagnostics.com [qbd.creative-diagnostics.com]
- 19. アポトーシスのイメージング | Thermo Fisher Scientific - JP [thermofisher.com]
- 20. Pyrazolo[4,3-e]tetrazolo[1,5-b][1,2,4]triazine Sulfonamides as Novel Potential Anticancer Agents: Apoptosis, Oxidative Stress, and Cell Cycle Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Pyrazolo[4,3- e]tetrazolo[1,5- b][1,2,4]triazine Sulfonamides as Novel Potential Anticancer Agents: Apoptosis, Oxidative Stress, and Cell Cycle Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Design, synthesis and biological evaluation of tetrazole-containing RXRα ligands as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. academic.oup.com [academic.oup.com]
- 24. mdpi.com [mdpi.com]
- 25. Zebrafish cancer models for in vivo oncology drug screening | ZeClinics [zeclinics.com]
- 26. dadun.unav.edu [dadun.unav.edu]
- 27. Drug Screening of Primary Patient Derived Tumor Xenografts in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Guidelines for the welfare and use of animals in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. Ethical considerations regarding animal experimentation - PMC [pmc.ncbi.nlm.nih.gov]
Protocol: Evaluation of Antioxidant Potential of Tetrazole Derivatives via DPPH Radical Scavenging Assay
Abstract
This application note details a standardized protocol for assessing the antioxidant capacity of synthetic tetrazole derivatives using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay.[1] While the DPPH assay is a gold standard for preliminary antioxidant screening, tetrazole derivatives present unique physicochemical challenges—specifically regarding solubility and acidity—that require protocol optimization. This guide provides a robust, self-validating workflow suitable for high-throughput drug discovery environments, ensuring reproducibility and elimination of false positives common to nitrogen-rich heterocyclic compounds.
Introduction
Tetrazole derivatives are pharmacologically significant scaffolds in medicinal chemistry, widely utilized as bioisosteres for carboxylic acids due to their comparable acidity (pKa ~4.5–5) and metabolic stability. Beyond their role as receptor antagonists (e.g., angiotensin II blockers), recent studies have highlighted their potential as radical scavengers.
The antioxidant activity of tetrazoles is primarily attributed to the presence of the tetrazole ring system, which can facilitate Hydrogen Atom Transfer (HAT) or Single Electron Transfer (SET) to neutralize reactive oxygen species (ROS). However, standard DPPH protocols often fail to account for the specific solubility profiles and pH-dependent behavior of tetrazoles, leading to inconsistent IC50 values. This protocol addresses these variables to provide a reliable analytical method.
Principle of the Assay
The DPPH assay relies on the reduction of the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH[2][3][4]•).
-
State 1 (Radical): In methanol or ethanol, DPPH[2][5]• possesses an unpaired electron on a nitrogen atom, resulting in a deep violet color with maximal absorbance at 517 nm .[3][4]
-
State 2 (Reduced): Upon interaction with a tetrazole derivative (TD-H), the radical accepts a hydrogen atom or electron to form the stable diamagnetic hydrazine (DPPH-H).
-
Observation: This reduction causes a chromogenic shift from violet to pale yellow.[2][3][4] The decrease in absorbance at 517 nm is directly proportional to the antioxidant concentration.
Reaction Mechanism
The scavenging mechanism for tetrazoles generally follows the Hydrogen Atom Transfer (HAT) pathway:
Materials and Reagents
Reagents
| Reagent | Grade | Notes |
| DPPH (2,2-Diphenyl-1-picrylhydrazyl) | Free Radical, 95%+ | Store at -20°C. Light sensitive. |
| Methanol (MeOH) | HPLC Grade | Preferred solvent for DPPH stability. |
| Dimethyl Sulfoxide (DMSO) | ACS Reagent | Required for solubilizing hydrophobic tetrazole derivatives. |
| Ascorbic Acid (Vitamin C) | Analytical Standard | Positive Control 1 (Hydrophilic). |
| BHT (Butylated hydroxytoluene) | Analytical Standard | Positive Control 2 (Lipophilic). |
Equipment
-
Microplate Reader: Capable of absorbance measurement at 517 nm (e.g., Tecan, BioTek).
-
96-Well Plates: Clear, flat-bottom polystyrene plates.
-
Multichannel Pipettes: For rapid reagent addition.
-
Vortex Mixer & Sonicator: For sample solubilization.
Experimental Protocol
Phase 1: Preparation of Stock Solutions
-
DPPH Stock (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of Methanol.
-
Critical Step: Sonicate for 5 mins to ensure complete dissolution. Protect from light immediately using aluminum foil. Prepare fresh daily.
-
-
Tetrazole Sample Stock (1 mg/mL): Dissolve 1 mg of the tetrazole derivative in 1 mL of DMSO .
-
Expert Insight: While DPPH is in methanol, many tetrazole derivatives precipitate in pure alcohol. Predissolving in minimal DMSO ensures the compound remains in solution during the assay.
-
Phase 2: Dilution Series (Working Solutions)
Prepare serial dilutions of the tetrazole stock using Methanol to keep the final DMSO concentration <1% (v/v) to avoid solvent interference.
-
Concentration Range: 10, 20, 40, 60, 80, 100 µg/mL.
-
Control Preparation: Prepare Ascorbic Acid standards in the same concentration range.
Phase 3: Assay Procedure (96-Well Plate Format)
This format maximizes throughput and minimizes reagent usage.
-
Blanking (Wells A1-A3): Add 200 µL Methanol. (Corrects for plate/solvent absorbance).
-
Control (Wells B1-B3): Add 100 µL Methanol + 100 µL DPPH Stock. (Defines 0% inhibition/Max Absorbance).
-
Sample Testing:
-
Add 100 µL of Tetrazole Working Solution (various concentrations) to designated wells.
-
Add 100 µL of DPPH Stock to each sample well.
-
-
Incubation:
-
Seal the plate to prevent evaporation.
-
Incubate in the DARK at Room Temperature (25°C) for 30 minutes .
-
Note: Tetrazoles may have slower kinetics than Vitamin C; do not shorten this time.
-
-
Measurement:
Phase 4: Data Visualization (Workflow)
Figure 1: Step-by-step workflow for high-throughput DPPH screening of tetrazole derivatives.
Data Analysis
Calculation of % Inhibition
Calculate the radical scavenging activity (% Inhibition) for each concentration using the formula:
[6]- : Absorbance of DPPH + Methanol (No Sample).
- : Absorbance of DPPH + Tetrazole Sample.
Determination of IC50
The IC50 value (concentration required to inhibit 50% of DPPH radicals) is the primary metric for comparison.
-
Plot Concentration (X-axis) vs. % Inhibition (Y-axis) .[4][6]
-
Perform a non-linear regression (log(inhibitor) vs. normalized response) or linear regression equation (
). -
Solve for
when .
Interpretation:
-
Compare tetrazole IC50 against Ascorbic Acid. If Tetrazole IC50 < Ascorbic Acid IC50, the compound is a superior antioxidant.
Critical Application Notes (Troubleshooting & Optimization)
The "Acidic Interference" Factor
Tetrazoles are acidic. In unbuffered methanol, highly acidic compounds can alter the pH of the medium.
-
Risk: DPPH absorbance is pH-sensitive; a significant pH drop can cause a color shift unrelated to radical scavenging (false positive).[7]
-
Validation Step: If a compound shows high activity, check the absorbance of the compound without DPPH at 517 nm. If the compound itself absorbs, subtract this value.
-
Buffer Option: If pH interference is suspected, use a buffered methanol solution (Acetate buffer pH 5.5), though this is non-standard for initial screening.
Solubility vs. Stability
-
Issue: Tetrazoles with bulky aryl groups (e.g., phenyl-tetrazoles) may precipitate when the DMSO stock is added to the methanolic DPPH.
-
Solution: Ensure the final DMSO concentration does not exceed 5%. If precipitation is visible (cloudiness), the absorbance reading will be erroneously high (false negative). Centrifuge the plate before reading if turbidity occurs.
Kinetic Considerations
-
Synthetic heterocycles like tetrazoles often exhibit "Slow-Binding" kinetics compared to small molecules like Ascorbic Acid.
-
Recommendation: Measure absorbance at 30 mins and 60 mins. If the % inhibition increases significantly at 60 mins, report the 60-min value to capture the full potential.
Mechanism Visualization
Figure 2: Mechanistic pathway of DPPH quenching by tetrazole derivatives via Hydrogen Atom Transfer (HAT).
References
-
Tetrazole Synthesis & Activity
-
DPPH Assay Standardization
-
Antioxidant activity by DPPH assay: in vitro protocol. ResearchGate. (2021). 10
-
-
Standard Antioxidant Comparison
-
Solvent Effects
-
Structure-Activity Relationship
Sources
- 1. Synthesis and Free Radical Scavenging Activity of Pyranopyrazole-Based Tetrazole Compounds | GSC Biological and Pharmaceutical Sciences [gsconlinepress.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. jns.kashanu.ac.ir [jns.kashanu.ac.ir]
- 9. Tetrazole Derivatives from Quinaldic Acid: Estimation of the Biological and Antioxidant Properties [jns.kashanu.ac.ir]
- 10. researchgate.net [researchgate.net]
- 11. scielo.br [scielo.br]
- 12. scielo.br [scielo.br]
- 13. Evaluation of solvent effects on the DPPH reactivity for determining the antioxidant activity in oil matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Application Note: Tetrazole Derivatives in Coordination Chemistry
Topic: Using Tetrazole Derivatives as Ligands in Coordination Chemistry Content Type: Application Note & Protocol Guide Audience: Researchers, Senior Scientists, Drug Development Professionals
Design, Synthesis, and Structural Control of High-Nitrogen Ligands
Executive Summary
Tetrazole derivatives (CN₄H) have emerged as critical ligands in coordination chemistry, offering a bioisosteric alternative to carboxylates with unique electronic properties. Their high nitrogen content, acidity (pKa ~4.5–5.0), and multidentate coordination modes make them ideal for constructing Metal-Organic Frameworks (MOFs), energetic materials, and metallo-pharmaceuticals.
This guide provides a rigorous technical framework for the design, safe synthesis, and application of tetrazole ligands. It moves beyond basic synthesis to address the causality of coordination modes (N1 vs. N2 bonding) and provides self-validating protocols for in situ ligand generation.
Ligand Design & Synthesis Strategy
The "Safety-First" Synthetic Pathway
The primary route to 5-substituted tetrazoles is the [2+3] cycloaddition of nitriles with azides. Historically, this required harsh conditions (toxic tin/aluminum azides) or highly acidic media (generating explosive hydrazoic acid, HN₃).
Modern Standard: The "Sharpless" zinc-catalyzed aqueous method or the "Demko-Sharpless" solvothermal method is preferred for safety and yield.
Mechanism & Safety Logic
-
Azide Source: Sodium azide (
) is the standard source. -
Catalysis: Zn(II) or Cu(II) salts activate the nitrile group by coordinating to the nitrogen, lowering the activation energy for the azide attack.
-
Buffer System: Using ammonium salts (e.g.,
) or amine hydrochlorides prevents the pH from dropping below the pKa of HN₃ (~4.6), mitigating explosion risks.
Visualization: Synthesis & Coordination Logic
Figure 1: Logical flow from precursor selection to coordination outcome. Note the bifurcation between kinetic (N1) and thermodynamic (N2) binding modes.
Coordination Chemistry Principles
Binding Modes: N1 vs. N2
The tetrazolate anion is an ambidentate ligand. Understanding the preference for N1 vs. N2 binding is crucial for structural prediction.
-
N2-Coordination: Generally thermodynamically favored due to reduced steric repulsion with the substituent at the C5 position. This is the dominant mode in discrete complexes.
-
N1-Coordination: Often observed when steric bulk at C5 is minimal or when specific hydrogen-bonding networks stabilize this isomer.
-
Bridging (N1-N2, N1-N3, N1-N4, N2-N3): In MOFs, the tetrazole ring often bridges multiple metal centers (e.g.,
or modes), creating rigid, porous frameworks.
Quantitative Comparison of Ligand Properties
| Property | Carboxylate (R-COO⁻) | Tetrazolate (R-CN₄⁻) | Impact on Coordination |
| pKa | ~4.0 – 5.0 | ~4.5 – 5.0 | Similar acidity allows direct substitution in protocols. |
| Coordination Vectors | 2 (O, O) | 4 (N1, N2, N3, N4) | Tetrazoles offer higher connectivity for complex topologies. |
| Bond Angle | ~120° (O-C-O) | ~108° (N-N-N) | Altered angles lead to different pore shapes in MOFs. |
| Thermal Stability | High | Moderate to High | Tetrazoles can be energetic; handle with care >200°C. |
Detailed Experimental Protocols
Protocol A: "Green" Synthesis of 5-Phenyltetrazole (Ligand Precursor)
This protocol utilizes a zinc-catalyzed aqueous method to avoid toxic solvents and minimize hydrazoic acid formation.
Reagents:
-
Benzonitrile (10 mmol)
-
Sodium Azide (
) (15 mmol) -
Zinc Bromide (
) (10 mmol) -
Water (40 mL)
-
Hydrochloric acid (3N)
Workflow:
-
Setup: In a 100 mL round-bottom flask, dissolve Sodium Azide (0.98 g) and Zinc Bromide (2.25 g) in 40 mL of deionized water.
-
Addition: Add Benzonitrile (1.03 g) to the solution. The mixture may appear heterogeneous.
-
Reaction: Reflux the mixture at 100°C for 24 hours with vigorous magnetic stirring.
-
Checkpoint: The reaction is complete when the organic nitrile layer disappears, and the solution becomes clear or a white zinc-tetrazole complex precipitates.
-
-
Workup (Critical Step):
-
Cool to room temperature.[1]
-
Add 3N HCl dropwise until pH ~1. This breaks the Zn-tetrazole complex and protonates the tetrazole.
-
Safety: Perform this in a fume hood. Although buffered, trace
may be released.
-
-
Isolation: The product, 5-phenyltetrazole, will precipitate as a white solid.[2] Filter, wash with ice-cold water (3 x 10 mL), and dry in a vacuum oven at 60°C.
Protocol B: In Situ Hydrothermal Synthesis of a Tetrazole-MOF
Instead of synthesizing the ligand first, this protocol generates the ligand and the MOF simultaneously inside the reactor. This is common for insoluble ligands.
Reagents:
-
Copper(II) Nitrate Trihydrate (
) (1 mmol) -
4-Cyanopyridine (1 mmol)
-
Sodium Azide (1.5 mmol)
-
Solvent: Water/Ethanol (1:1 v/v, 10 mL)
Workflow:
-
Preparation: Mix the metal salt, nitrile, and azide in a 23 mL Teflon-lined stainless steel autoclave.
-
Sealing: Seal the autoclave tightly.
-
Why: Hydrothermal pressure allows water to act as a potent solvent and catalyst, facilitating the cycloaddition and immediate coordination to Cu(II).
-
-
Heating Profile:
-
Ramp to 140°C over 2 hours.
-
Hold at 140°C for 72 hours.
-
Cool to Room Temperature over 24 hours (Slow cooling promotes high-quality single crystal growth).
-
-
Harvesting: Open the autoclave (ensure it is cool!). Filter the blue/green crystals. Wash with ethanol.
-
Validation: Perform Single Crystal XRD to confirm the formation of the tetrazolate-bridged framework.
Characterization & Validation Workflow
To ensure scientific integrity, every synthesized ligand and complex must undergo a validation loop.
Analytical Decision Tree
Figure 2: Step-by-step characterization workflow.
Key Spectral Markers
-
FT-IR: Look for the disappearance of the sharp Nitrile (
) peak at ~2230 cm⁻¹. Appearance of tetrazole ring breathing modes at 1000–1100 cm⁻¹ and 1200–1300 cm⁻¹ . -
¹³C NMR: The quaternary carbon (C5) of the tetrazole ring typically appears downfield at 150–165 ppm .
-
XRD: Essential for determining the specific coordination mode (N1 vs N2) in the final metal complex.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Residual Nitrile Peak (IR) | Incomplete cycloaddition. | Increase reaction time or catalyst load (ZnBr₂). Ensure temperature is >100°C. |
| Low Yield (Protocol A) | Incomplete precipitation during workup. | Ensure pH is lowered to ~1. Tetrazoles are soluble in basic water (as salts) but precipitate as free acids. |
| Amorphous Product (Protocol B) | Cooling rate too fast. | Reduce cooling rate to 2°C/hour. Amorphous powders indicate rapid precipitation rather than crystallization. |
| Explosion/Pressure Spike | Accumulation of | STOP. Ensure buffer is used. Never use chlorinated solvents (e.g., DCM) with azides (forms explosive diazidomethane). |
References
-
Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water.[2] The Journal of Organic Chemistry. [Link]
-
Doman, G., et al. (2017). Development and Demonstration of a Safer Protocol for the Synthesis of 5-Aryltetrazoles from Aryl Nitriles. Organic Process Research & Development. [Link]
-
Wang, X., et al. (2007). In situ hydrothermal synthesis of tetrazole coordination polymers with interesting physical properties. Chemical Society Reviews. [Link]
-
Qian, Y., et al. (2016). Tetrazole-based porous metal–organic frameworks for selective CO2 adsorption and isomerization studies.[3] Dalton Transactions. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Green Hydrothermal Synthesis of 5‑Phenyl-1H-tetrazole through Cycloaddition [3 + 2] Using Co(II) as Catalyst: Statistical Optimization by Response Surface Methodology (RSM) and DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tetrazole-based porous metal–organic frameworks for selective CO2 adsorption and isomerization studies - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: The Role of Azole-Based Growth Regulators in Agricultural Research
Introduction: A Paradigm Shift in Plant Stature Management
In modern agriculture and horticulture, the precise control of plant growth is paramount for optimizing yield, improving crop quality, and enhancing resilience to environmental stressors. Plant Growth Regulators (PGRs) are instrumental chemical agents that modulate physiological processes in plants.[1][2] While the term "tetrazole" encompasses a broad class of nitrogen-containing heterocycles with diverse biological activities, including applications in agriculture as fungicides and herbicides, the most prominent and widely researched compounds used for growth regulation actually belong to the closely related triazole family.[3][4][5]
This guide focuses on triazole-based PGRs, such as Paclobutrazol and Uniconazole, which have become indispensable tools for managing plant height.[6][7] These compounds function primarily by inhibiting the biosynthesis of gibberellins, a class of hormones responsible for stem elongation.[6][8] The result is a more compact, robust plant architecture, which can lead to numerous benefits, including reduced lodging in cereals, more aesthetically pleasing ornamental plants, and improved stress tolerance.[9][10] We will delve into the underlying biochemical mechanisms, provide a comparative analysis of key compounds, and offer detailed protocols for their evaluation in a research setting.
Section 1: The Core Mechanism - Inhibition of Gibberellin Biosynthesis
To understand how triazole-based PGRs work, one must first appreciate the role of gibberellins (GAs). GAs are diterpenoid plant hormones that regulate critical developmental processes, including seed germination, stem elongation, and flowering.[11] The reduction of plant stature by compounds like Paclobutrazol and Uniconazole is a direct consequence of their targeted interference with the GA biosynthesis pathway.[8]
The Biochemical Blockade
The biosynthesis of active gibberellins is a complex, multi-step process that begins with the precursor geranylgeranyl diphosphate (GGDP).[11] Triazole PGRs act at a specific, crucial juncture in this pathway. They are potent inhibitors of cytochrome P450-dependent monooxygenases, the enzymes responsible for the three-step oxidation of ent-kaurene to ent-kaurenoic acid.[6][8] By blocking this conversion, they effectively halt the production of downstream, biologically active GAs, such as GA1 and GA4, which are necessary for cell elongation.[6][11]
This inhibition leads to several observable physiological effects:
-
Reduced Internode Elongation: The most prominent effect is a significant reduction in the length of the spaces between nodes on the stem, resulting in a dwarfed or compact plant.[7][9]
-
Increased Chlorophyll Concentration: Treated plants often exhibit darker green foliage. This is not due to an increase in total chlorophyll production, but rather the concentration of the existing chlorophyll into smaller leaf cells.[6]
-
Enhanced Stress Tolerance: By redirecting metabolic resources, triazole application can enhance a plant's ability to withstand various abiotic stresses like drought, salinity, and extreme temperatures.[5][12]
Section 2: Comparative Analysis of Key Triazole Growth Regulators
While several triazole compounds exhibit growth-retardant properties, Paclobutrazol and Uniconazole are the most extensively used and studied in agricultural and horticultural settings.[6] Although they share the same fundamental mechanism of action, they differ in their biological activity, residual effects, and optimal application rates.
Expert Insight: The choice between Paclobutrazol and Uniconazole is not arbitrary. It depends on the target species, the desired duration of growth control, and environmental considerations. Uniconazole is a more potent molecule, meaning lower concentrations are needed to achieve the same effect as Paclobutrazol.[6][13] This higher activity, however, necessitates more precise application to avoid phytotoxicity.[6] Paclobutrazol offers a wider margin of safety for many species but has a longer residual life in soil, which can impact subsequent crops.[14]
| Feature | Paclobutrazol | Uniconazole |
| Relative Activity | Less active | More biologically active; lower rates required for similar effect[6][13] |
| Molecular Structure | (2RS,3RS)-1-(4-chlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)pentan-3-ol | (E)-(S)-1-(4-chlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)pent-1-en-3-ol |
| Key Structural Diff. | Single bond in the carbon backbone | Double bond in the carbon backbone, affecting molecular shape and receptor fit[13] |
| Application Method | Foliar Spray, Substrate Drench, Trunk Injection | Foliar Spray, Substrate Drench, Liner Dip |
| Soil Residual Activity | Longer persistence; can affect subsequent crops for up to 2-3 years if overdosed[6][14] | Shorter persistence; less risk to subsequent crops[14] |
| Common Use Cases | Fruit trees (shoot control), long-term control in ornamentals[14] | Bedding plants, ornamental crops requiring precise height control, underground tuber crops[13][14] |
| Safety Margin | Broader margin for error in application rates | Narrower margin; higher risk of phytotoxicity if misapplied[6] |
Section 3: Protocols for Efficacy Evaluation in a Controlled Environment
The successful application of PGRs in research and development hinges on rigorous, repeatable, and well-documented protocols. The following protocol outlines a standard greenhouse pot trial for evaluating the efficacy of a triazole-based PGR.
Trustworthiness through Design: This protocol is designed to be self-validating. The inclusion of an untreated control group provides a baseline for normal growth, while a range of concentrations allows for the determination of a dose-response curve. Replicating each treatment across multiple pots minimizes the impact of individual plant variability and environmental micro-variations, ensuring that the observed effects are statistically significant and attributable to the PGR treatment.
Protocol 3.1: Greenhouse Pot Trial for Screening PGR Efficacy
Objective: To determine the dose-dependent effect of a tetrazole/triazole-based PGR on the vegetative growth (specifically plant height and internode length) of a selected plant species.
1. Materials & Preparation
-
Plant Material: Uniform, healthy seedlings or rooted cuttings of the target species (e.g., Petunia x hybrida, Tagetes erecta).[13] Ensure all plants are of a similar size and developmental stage.
-
PGR Stock Solution: Prepare a 1000 mg/L (ppm) stock solution of the test compound (e.g., Paclobutrazol or Uniconazole).
-
Rationale: A high-concentration stock solution allows for accurate serial dilutions to create the desired treatment concentrations.
-
-
Growing Medium: A standardized, well-draining peat-based substrate.
-
Containers: 10-15 cm diameter pots, one for each plant.
-
Equipment: Graduated cylinders, volumetric flasks, calibrated sprayer (for foliar application) or drenching equipment, rulers, calipers, labels.
2. Experimental Design
-
Treatments:
-
Replication: Use a minimum of 5-10 replicate plants per treatment group.
-
Layout: Arrange pots in a completely randomized design (CRD) within the greenhouse to minimize positional effects.
3. Application Methodology (Choose one)
-
Method A: Substrate Drench
-
Acclimate potted plants to the greenhouse environment for 7-10 days.
-
Just prior to treatment, ensure the substrate is moist but not saturated.
-
Apply a fixed volume of the respective treatment solution to the surface of the substrate for each pot (e.g., 100 mL per 15 cm pot). Ensure the volume is sufficient to be absorbed without excessive leaching.
-
-
Method B: Foliar Spray
-
Acclimate plants as above.
-
Using a calibrated sprayer, apply the treatment solution to the point of runoff, ensuring complete coverage of all foliage.
-
Spray a water "shield" around each plant during application to prevent drift between treatments.
-
Rationale: Foliar sprays offer a faster plant response but may be less persistent. Efficacy can be influenced by leaf surface characteristics and environmental conditions.
-
4. Data Collection & Analysis
-
Initial Measurement (Day 0): Before treatment, measure and record the height of each plant from the soil line to the apical meristem.
-
Subsequent Measurements: Record plant height weekly for 4-6 weeks.
-
Final Measurement: At the termination of the experiment, record:
-
Final plant height.
-
Number of nodes.
-
Average internode length (Total Height / Number of Nodes).
-
Visual quality score (e.g., foliage color, compactness, phytotoxicity symptoms).
-
-
Statistical Analysis: Analyze the data using Analysis of Variance (ANOVA) to determine if there are significant differences between treatment means. If significance is found, use a post-hoc test (e.g., Tukey's HSD) to compare individual treatments.
Section 4: Field Trial Considerations & Broader Applications
While greenhouse trials are essential for initial screening, field trials are necessary to validate performance under real-world agricultural conditions.[16][17] Factors such as soil type, rainfall, temperature fluctuations, and light intensity can significantly influence PGR efficacy.
Key Field Considerations:
-
Residual Activity: Paclobutrazol's long soil half-life is a critical consideration.[14] Field plots must be carefully managed to avoid negative impacts on subsequent, non-target crops.
-
Application Timing: The developmental stage of the crop at the time of application is crucial for achieving the desired outcome, whether it's preventing lodging in wheat or managing canopy size in an apple orchard.
-
Environmental Impact: The potential for runoff and effects on non-target organisms must be evaluated as part of a comprehensive environmental risk assessment.
Beyond Growth Retardation: Abiotic Stress Tolerance An increasingly important area of research is the use of triazole PGRs as "plant multi-protectants."[5] By inhibiting GA synthesis, these compounds can trigger a cascade of physiological changes that enhance tolerance to abiotic stresses.[12][18] For example, treated plants may exhibit altered root-to-shoot ratios, increased antioxidant production, and changes in abscisic acid (ABA) levels, all of which contribute to better performance under drought or saline conditions.[19][20]
Future Directions: Expanding the Tetrazole Toolkit While triazoles like Paclobutrazol dominate the growth regulation landscape, research continues into other azole derivatives. For instance, recent studies have explored tetrazole analogues of the plant hormone auxin, demonstrating that the tetrazole ring can serve as a bioisostere for the carboxylic acid group, opening new avenues for creating receptor-selective synthetic auxins.[21] This highlights the potential for developing novel tetrazole-based compounds with highly specific modes of action for diverse agricultural applications.
References
- Benchchem. (n.d.). A Head-to-Head Comparison of Paclobutrazol and Uniconazole as Growth Retardants for Ornamental Plants.
- Unknown. (2024). Both paclobutrazol and uniconazole can control the growth of plants, but the effects of control are obviously different. How to choose?
- Barrett, J. E., & Nell, T. A. (1992). Efficacy of Paclobutrazol and Uniconazole on Four Bedding Plant Species. HortScience, 27(8), 896-897.
- Unknown. (2024). The difference of Paclobutrazol, Uniconazole, Chlormequat Chloride and Mepiquat chloride.
- Life Chemicals. (2024). Various Applications of Functionalized Tetrazoles in Medicinal and Materials Chemistry.
- Eureka! (n.d.). Greenhouse Testing - Bioefficacy and Crop Safety.
- Hodel, D. R., et al. (2024). Effect of the Plant Growth Regulator Paclobutrazol on the Growth of Seven Species of Common Landscape Shrubs. PALMARBOR.
- Sigma-Aldrich. (n.d.). Growth Regulators – Plant Tissue Culture Protocol.
- Uko, N. A., et al. (2018). The Tetrazole Analogue of the Auxin Indole-3-acetic Acid Binds Preferentially to TIR1 and Not AFB5. ACS Chemical Biology, 13(9), 2415-2424.
- Sigma-Aldrich. (n.d.). Growth Regulators – Plant Tissue Culture Protocol.
- Various Authors. (2025). Tetrazoles: Synthesis and Biological Activity.
- Latimer, J. (n.d.). Selecting and Using Plant Growth Regulators on Floricultural Crops. Virginia Tech.
- Popik, V. V. (n.d.).
- Owen, W. G., & Whipker, B. (2019). Overview of plant growth regulators for greenhouse production.
- Google Patents. (n.d.).
- Jawad, A. A., et al. (2023). Tetrazole Derivatives and Role of Tetrazole in Medicinal Chemistry: An Article Review. Al-Nahrain Journal of Science, 26(1), 1-7.
- Modern Canna. (n.d.). Cannabis Plant Growth Regulators (PGR) Testing.
- Anacon Laboratories. (n.d.). Testing of plant growth hormones.
- PhytoTechnology Laboratories. (n.d.).
- Rademacher, W. (2000). Growth Retardants: Effects on Gibberellin Biosynthesis and Other Metabolic Pathways. Annual Review of Plant Physiology and Plant Molecular Biology, 51, 501-531.
- Ag Metrics Group. (n.d.). Greenhouse Trial Capabilities.
- Life AgriScience. (2025). Testing Nature in Miniature: Inside Greenhouse Pot Trials.
- Fletcher, R. A., et al. (n.d.). Triazoles as plant growth regulators and stress protectants. CABI Digital Library.
- Kumar, S., et al. (n.d.). Role of Plant Growth Regulators in Abiotic Stress Tolerance. JETIR.org.
- Various Authors. (n.d.). Triazoles as Plant Growth Regulators and Stress Protectants.
- Various Authors. (n.d.). Role of Plant Growth Regulators in Abiotic Stress Tolerance.
- Rademacher, W. (n.d.).
- Hasanuzzaman, M., et al. (2021). Abiotic stress tolerance in plants: a fascinating action of defense mechanisms. Journal of Plant Interactions, 16(1), 437-450.
- GoldBio. (n.d.). What Are Plant Growth Regulators - A Detailed Introduction to PGRs.
- YouTube. (2020).
- Sabagh, A. E. L., et al. (2021). Prospective Role of Plant Growth Regulators for Tolerance to Abiotic Stresses. R Discovery.
- BYJU'S. (n.d.). Plant Growth Regulators.
- Chan, K. X., et al. (2016). Tetrapyrrole-based drought stress signalling. Plant, Cell & Environment, 39(6), 1206-1218.
- YouTube. (2024). Gibberellin (GA): Discovery, Structure and Biosynthesis.
- Various Authors. (n.d.). Innovative synthesis of drug-like molecules using tetrazole as core building blocks.
Sources
- 1. anaconlaboratories.com [anaconlaboratories.com]
- 2. goldbio.com [goldbio.com]
- 3. lifechemicals.com [lifechemicals.com]
- 4. mdpi.com [mdpi.com]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ucanr.edu [ucanr.edu]
- 8. GROWTH RETARDANTS: Effects on Gibberellin Biosynthesis and Other Metabolic Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The difference of Paclobutrazol, Uniconazole, Chlormequat Chloride and Mepiquat chloride [agriplantgrowth.com]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. jetir.org [jetir.org]
- 13. hort [journals.ashs.org]
- 14. Both paclobutrazol and uniconazole can control the growth of plants, but the effects of control are obviously different. How to choose? - Knowledge [plantgrowthhormones.com]
- 15. pubs.ext.vt.edu [pubs.ext.vt.edu]
- 16. Greenhouse Testing - Bioefficacy and Crop Safety - Eureka! [eurekaag.com.au]
- 17. Testing Nature in Miniature: Inside Greenhouse Pot Trials - Life AgriScience [lifeagriscience.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Abiotic stress tolerance in plants: a fascinating action of defense mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The Tetrazole Analogue of the Auxin Indole-3-acetic Acid Binds Preferentially to TIR1 and Not AFB5 - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-[(1-Phenyl-1H-tetrazol-5-yl)thio]propanoic Acid
[1]
Topic: Yield Optimization & Troubleshooting Guide
Target Molecule: 2-[(1-Phenyl-1H-tetrazol-5-yl)thio]propanoic acid
Reaction Class: Nucleophilic Substitution (
Introduction: The Chemistry of the Transformation
This guide addresses the synthesis of 2-[(1-Phenyl-1H-tetrazol-5-yl)thio]propanoic acid via the S-alkylation of 1-Phenyl-5-mercapto-1H-tetrazole (PMT) with 2-Chloropropanoic acid .[1]
While seemingly a simple
-
Regioselectivity (S- vs. N-alkylation): The tetrazole ring contains multiple nucleophilic sites.[1] While Sulfur is the "softer" nucleophile, Nitrogen alkylation is a competitive side reaction.
-
Oxidative Dimerization: The thiol starting material is easily oxidized to the disulfide (Bis(1-phenyl-1H-tetrazol-5-yl)disulfide), effectively removing it from the reaction.[1]
-
pH-Dependent Solubility: Product isolation relies heavily on precise pH control; errors here lead to "false" low yields where the product remains in the filtrate.[1]
The "Golden Standard" Protocol
This baseline protocol is optimized for S-regioselectivity and high purity .[1] It utilizes an aqueous alkaline medium to suppress N-alkylation (which is favored in non-polar solvents) and ensure solubility of the reactants.
Reagents & Stoichiometry
| Component | Role | Equivalents (Eq) | Notes |
| 1-Phenyl-5-mercapto-1H-tetrazole (PMT) | Limiting Reagent | 1.0 | Purity check required (ensure no disulfide).[1] |
| 2-Chloropropanoic Acid | Electrophile | 1.1 – 1.2 | Slight excess drives reaction to completion.[1] |
| Sodium Hydroxide (NaOH) | Base | 2.2 – 2.5 | Critical: Must neutralize both the thiol (pKa ~3.5) and the carboxylic acid (pKa ~4.5). |
| Water (or Acetone/Water 1:1) | Solvent | 10-15 Vol | Water favors S-alkylation (HSAB theory).[1] |
Step-by-Step Methodology
-
Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve NaOH (2.2 eq) in water.
-
Thiol Activation: Add PMT (1.0 eq) . Stir at room temperature for 15 minutes.
-
Checkpoint: The solution should be clear. If turbid, the PMT has not fully deprotonated or contains disulfide impurities.
-
-
Addition: Add 2-Chloropropanoic acid (1.1 eq) dropwise.
-
Exotherm Alert: The reaction is exothermic. Control addition rate to maintain temp < 40°C.
-
-
Reaction: Heat to Reflux (approx. 80-90°C) for 3–5 hours .
-
Monitoring: Monitor by TLC (Mobile Phase: CHCl3:MeOH 9:1). PMT spot should disappear.
-
-
Workup (The pH Swing):
-
Cool reaction mixture to room temperature.
-
Filtration 1: Filter the alkaline solution before acidification.
-
Why? This removes insoluble disulfide byproducts and N-alkylated impurities (which are often not acidic).[1]
-
-
Acidification: Slowly add conc. HCl to the filtrate with vigorous stirring until pH 1–2 is reached.
-
Precipitation: A white solid will precipitate.[1] Stir at 0–5°C for 1 hour to maximize yield.
-
-
Isolation: Filter the solid, wash with cold water (to remove NaCl), and dry.
-
Recrystallization: If necessary, recrystallize from Ethanol/Water (1:1) .
Troubleshooting Dashboard
Use this decision matrix to diagnose low yields or purity issues.
Scenario A: Low Yield (Precipitation Phase)
| Symptom | Probable Cause | Corrective Action |
| No precipitate upon acidification | pH not low enough.[1] | The product is a carboxylic acid. Ensure pH is < 2.0 . If pH is ~4, the product is partially ionized and soluble. |
| Milky solution, no solid | Particle size too small (Colloidal). | Heat the acidic suspension to 50°C for 10 mins, then cool slowly (Ostwald ripening) to grow filterable crystals. |
| Yield < 50% | Incomplete reaction or hydrolysis. | Check TLC. If PMT remains, increase reflux time.[1] If PMT is gone but yield is low, the alkyl halide likely hydrolyzed. Use fresh 2-chloropropanoic acid.[1] |
Scenario B: Impurity Profile (Purity Phase)
| Symptom | Probable Cause | Corrective Action |
| Product is yellow/sticky | Disulfide contamination.[1] | Wash the crude solid with Diethyl Ether or Toluene . The product is insoluble in these, but the disulfide is moderately soluble. |
| Melting point is broad/low | Mixed S- and N-isomers.[1][2] | Recrystallize from Ethanol . S-isomers are typically less soluble in cold ethanol than N-isomers.[1] |
| Insoluble material in Step 5 | Oxidative Dimerization.[1] | Ensure the initial alkaline filtration (Step 5) is performed. This is the primary purification step. |
Expert Insight: The Mechanism & Regioselectivity
Understanding the competition between Sulfur and Nitrogen is key to mastering this synthesis.
-
HSAB Theory: The sulfur atom in the thiolate anion is a "soft" nucleophile. The
-carbon in 2-chloropropanoic acid is a "soft" electrophile.[1] This favors S-alkylation.[1] -
Solvent Effect: Polar protic solvents (Water) solvate the "hard" nitrogen anion sites via hydrogen bonding, effectively shielding them. The large sulfur atom is less solvated and remains nucleophilic. Avoid DMF or DMSO unless necessary, as these polar aprotic solvents can strip the cation and increase the reactivity of the Nitrogen, leading to higher N-alkylated impurities.
Visualizing the Pathway
Figure 1: Reaction pathways showing the kinetic favorability of S-alkylation (Green) vs. competitive side reactions (Red/Grey).
FAQ: Specific User Scenarios
Q: Can I use 2-Bromopropanoic acid instead of the Chloro- derivative? A: Yes. The Bromo- derivative is more reactive (better leaving group). However, this increased reactivity can sometimes lead to faster hydrolysis of the reagent itself in hot aqueous base. If switching to Bromo-, reduce the reflux temperature to 60°C to prevent reagent degradation.[1]
Q: My product is oiling out instead of crystallizing. Why? A: This usually happens if the product contains unreacted 2-chloropropanoic acid or if the acidification was too rapid.[1]
-
Fix: Decant the aqueous layer. Dissolve the oil in dilute NaOH. Wash this aqueous solution with Ethyl Acetate (to remove non-acidic organics). Then, slowly re-acidify the aqueous layer with vigorous stirring.
Q: How do I confirm I have the S-isomer and not the N-isomer?
A:
-
S-Isomer: The tetrazole quaternary carbon (
) typically appears around 154–156 ppm . -
N-Isomer: The tetrazole carbon shifts upfield to 145–150 ppm due to different electronic shielding.[1]
Advanced Optimization: Phase Transfer Catalysis
If the aqueous solubility of the reactants is limiting (e.g., when scaling up), you can employ Phase Transfer Catalysis (PTC) .
-
Catalyst: Tetrabutylammonium Bromide (TBAB) or TEBA (1-2 mol%).
-
System: Toluene / 50% NaOH (Liquid-Liquid biphasic).[1]
-
Benefit: The PTC transports the thiolate anion into the organic phase where it reacts rapidly with the alkyl halide.
-
Risk: The organic phase lacks the hydrogen-bonding shielding of water, which may slightly increase N-alkylation.[1] Strict temperature control (<60°C) is required when using PTC.
Workup Logic Flow
Figure 2: The "pH Swing" purification strategy.[1] Note that filtration happens BEFORE acidification.[1]
References
-
Regioselectivity in Tetrazole Alkylation
-
General Synthesis of Tetrazole Thio-Derivatives
-
Mechanism of S-Alkylation (HSAB Context)
Sources
- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 2. Ambident reactivity of enolizable 5-mercapto-1H-tetrazoles in trapping reactions with in situ-generated thiocarbonyl S-methanides derived from sterically crowded cycloaliphatic thioketones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. (PDF) Synthesis, characterisation and antibacterial evaluation of some novel 1- phenyl-1h-tetrazole-5-thiol derivatives Production and Hosted by [academia.edu]
- 7. Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl Thiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. semanticscholar.org [semanticscholar.org]
- 9. Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
purification of thiol-containing compounds without disulfide formation
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the purification of thiol-containing compounds. This resource is designed to provide you with in-depth technical guidance, troubleshooting strategies, and answers to frequently asked questions to help you navigate the challenges of working with these reactive molecules. As Senior Application Scientists, we understand that the propensity of thiols to form disulfide bonds is a critical hurdle in obtaining pure, active compounds. This guide combines fundamental chemical principles with field-proven techniques to ensure the integrity of your thiol-containing molecules throughout the purification process.
Fundamental Principles: The Challenge of Thiol Oxidation
The central challenge in purifying thiol-containing compounds lies in the susceptibility of the sulfhydryl group (-SH) to oxidation. Two thiol groups can readily oxidize to form a disulfide bond (R-S-S-R).[1] This is a redox reaction where the thiol is oxidized.[1][2] This process can be accelerated by several factors, including:
-
pH: The rate of disulfide bond formation is highly dependent on pH.[3][4] Above the pKa of the thiol group (typically around 8.5 for cysteine), the deprotonated thiolate anion (R-S⁻) predominates.[4][5] This thiolate is a strong nucleophile and is much more readily oxidized than the protonated thiol.[4][6]
-
Oxygen: Dissolved oxygen in buffers and solvents is a primary oxidizing agent that promotes disulfide bond formation.[7][8]
-
Metal Ions: Trace metal ions, such as copper (Cu²⁺) and iron (Fe³⁺), can catalyze the oxidation of thiols.[3][4][7][9]
Understanding these fundamental principles is key to designing a successful purification strategy. The goal is to create and maintain a reducing environment that minimizes the exposure of your compound to these oxidative pressures.
Frequently Asked Questions (FAQs)
Here are some of the most common questions we receive from researchers working with thiol-containing compounds:
Q1: What is the first step I should take to prevent disulfide bond formation?
A1: The most critical first step is to work with degassed buffers and solvents.[7] Removing dissolved oxygen significantly reduces the primary driver of oxidation. You can degas your solutions by bubbling an inert gas like nitrogen or argon through them or by using a vacuum system.[7][8]
Q2: Which reducing agent should I use: TCEP, DTT, or β-mercaptoethanol?
A2: The choice of reducing agent depends on your specific application.
-
TCEP (Tris(2-carboxyethyl)phosphine) is often the preferred choice as it is a powerful, odorless, and irreversible reducing agent that is effective over a wide pH range.[10][11][12] It also does not interfere with metal affinity chromatography (IMAC).[11][13]
-
DTT (Dithiothreitol) is a strong reducing agent but is less stable than TCEP, especially at a pH above 7.[12][13] It can also interfere with IMAC due to its metal-chelating properties.[13]
-
β-mercaptoethanol (BME) is a volatile and pungent reducing agent. It is less potent than DTT and TCEP but is often used in initial purification steps due to its low cost.[10][14]
Q3: How does pH affect my purification strategy?
A3: Maintaining a slightly acidic to neutral pH (around 6.5-7.5) is generally recommended to minimize disulfide bond formation.[4][7][15] At this pH, the majority of thiol groups will be in their less reactive protonated form.[5][16]
Q4: Should I be concerned about metal ion contamination?
A4: Yes, trace metal ions can significantly accelerate thiol oxidation.[3][9] It is good practice to include a chelating agent like EDTA (ethylenediaminetetraacetic acid) at a concentration of 1-5 mM in your buffers to sequester these metal ions.[7][15][17]
Q5: How can I confirm that my purified compound has free thiols and no disulfide bonds?
A5: The most common method for quantifying free thiols is the Ellman's Test, which uses Ellman's reagent (DTNB).[18][19][20][21] This reagent reacts with free sulfhydryl groups to produce a colored product that can be measured spectrophotometrically at 412 nm.[18] Mass spectrometry can also be used to confirm the absence of disulfide-linked dimers or oligomers.
In-Depth Troubleshooting Guides
Even with the best-laid plans, issues can arise during purification. This section provides a structured approach to troubleshooting common problems.
Problem 1: My purified compound shows a dimer or higher-order oligomers on a non-reducing SDS-PAGE or mass spectrometry.
-
Probable Cause: Disulfide bond formation has occurred during purification.
-
Solution Workflow:
-
Review Your Reducing Environment:
-
Confirm Reducing Agent Concentration: Ensure you are using an adequate concentration of your chosen reducing agent (typically 1-5 mM DTT or TCEP).
-
Check Reducing Agent Stability: If using DTT, be aware of its shorter half-life, especially at higher pH.[13] Consider preparing fresh solutions. TCEP is more stable.[11]
-
Evaluate Buffer pH: If your buffer pH is above 7.5, consider lowering it to the 6.5-7.5 range to decrease the rate of oxidation.[7][15]
-
-
Assess Oxygen and Metal Ion Contamination:
-
Optimize Chromatography Conditions:
-
Work Quickly and at Low Temperatures: Perform purification steps at 4°C to slow down the rate of oxidation.
-
Consider Inert Atmosphere: For highly sensitive compounds, performing chromatography in a glove box or under a gentle stream of inert gas can be beneficial.[8]
-
-
Problem 2: I am losing my compound during purification, and I suspect it's due to aggregation.
-
Probable Cause: Intermolecular disulfide bond formation is leading to aggregation and precipitation of your compound.[7]
-
Solution Workflow:
-
Increase Reducing Agent Concentration: Try increasing the concentration of DTT or TCEP in your buffers.
-
Add Solubilizing Agents: In addition to reducing agents, consider adding non-ionic detergents (e.g., 0.1% Triton X-100) or glycerol (up to 20%) to your buffers to improve solubility and prevent non-specific hydrophobic interactions.
-
Optimize Buffer Conditions: Screen different pH values and ionic strengths to find the optimal conditions for your protein's solubility. Increasing the salt concentration (e.g., up to 500 mM NaCl) can sometimes mitigate aggregation.
-
Problem 3: My thiol compound is unstable and degrades during purification.
-
Probable Cause: Besides oxidation, other factors like proteolysis could be contributing to the degradation of your compound, especially if it is a protein.
-
Solution Workflow:
-
Incorporate Protease Inhibitors: If you are working with a protein expressed in a cellular system, add a protease inhibitor cocktail to your lysis buffer.[22]
-
Maintain a Cold Chain: Perform all purification steps at 4°C to minimize both oxidative and enzymatic degradation.
-
Work Efficiently: Minimize the time your compound spends in solution, especially during intermediate steps.
-
Experimental Protocols
Protocol 1: Preparation of Degassed Buffers with Reducing Agents
-
Prepare your desired buffer solution (e.g., phosphate or Tris-based buffer).
-
Place the buffer in a flask with a stir bar.
-
Place the flask in a vacuum chamber and apply a vacuum for at least 20 minutes while stirring. Alternatively, bubble argon or nitrogen gas through the solution for 20-30 minutes.
-
Immediately after degassing, add your chosen reducing agent (e.g., DTT to a final concentration of 1-5 mM or TCEP to 0.5-1 mM).
-
Store the buffer in a tightly sealed container at 4°C. For optimal results, use freshly prepared buffers.
Protocol 2: Quantification of Free Thiols using Ellman's Reagent (DTNB)
This protocol is adapted from standard methods for determining free thiol concentration.[18][23]
-
Prepare Reagents:
-
Reaction Buffer: 0.1 M sodium phosphate, pH 8.0.
-
Ellman's Reagent Solution: Dissolve 4 mg of DTNB in 1 mL of Reaction Buffer.
-
-
Prepare a Standard Curve (Optional but Recommended):
-
Prepare a series of known concentrations of a thiol standard, such as cysteine, in the Reaction Buffer.
-
-
Assay:
-
Calculation:
-
Determine the concentration of free thiols in your sample by comparing its absorbance to the standard curve or by using the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹).[24]
-
Visualizations
Diagram 1: The Mechanism of Thiol Oxidation
Caption: A simplified diagram illustrating the oxidation of two thiol groups to form a disulfide bond.
Diagram 2: Troubleshooting Workflow for Disulfide Formation
Caption: A step-by-step workflow for troubleshooting disulfide bond formation during purification.
Summary Tables
Table 1: Comparison of Common Reducing Agents
| Feature | β-Mercaptoethanol (BME) | Dithiothreitol (DTT) | Tris(2-carboxyethyl)phosphine (TCEP) |
| Relative Strength | Moderate | Strong | Very Strong |
| Odor | Strong, pungent | Faint sulfur smell | Odorless |
| Effective pH Range | Most effective > pH 8 | Limited to pH > 7 | 1.5 - 8.5[12] |
| Stability | Less stable, volatile | Unstable, especially at pH > 7 | More stable, resistant to air oxidation |
| IMAC Compatibility | Sensitive to some metals | Incompatible (chelates Ni²⁺) | Compatible |
| Primary Use Case | Initial purification steps, cost-effective | General use, protein storage | IMAC, mass spectrometry, conjugation reactions |
References
-
Interchim. Quantitation of sulfhydryls DTNB, Ellman's reagent. Retrieved from [Link]
- Simpson, R. J. (2008). Estimation of Free Thiols and Disulfide Bonds Using Ellman's Reagent. CSH Protocols, 2008(9).
-
Simpson, R. J. (2008, September 1). Estimation of Free Thiols and Disulfide Bonds Using Ellman's Reagent. CSH Protocols. Retrieved from [Link]
- Nagy, P. (2013). Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. Antioxidants & Redox Signaling, 18(13), 1623–1641.
-
Chemistry LibreTexts. (2022, July 20). 15.7: Redox Reactions of Thiols and Disulfides. Retrieved from [Link]
-
Van Horn, D., & Bulaj, G. A Protocol for the Determination of Free Thiols. University of Utah. Retrieved from [Link]
-
Chemistry Stack Exchange. (2019, October 29). Reaction mechanism of thiol to disulfide oxidation under basic conditions? Retrieved from [Link]
- Boreen, A. L., et al. (2017, October 19). Aquatic indirect photochemical transformations of natural peptidic thiols: impact of thiol properties, solution pH, solution salinity and metal ions. Environmental Science: Processes & Impacts, 19(12), 1555-1567.
-
Fiveable. Thiol Oxidation Definition - Organic Chemistry Key Term. Retrieved from [Link]
-
JoVE. (2023, April 30). Video: Preparation and Reactions of Thiols. Retrieved from [Link]
-
ResearchGate. (2013, April 23). Which reducing agent do you prefer? Retrieved from [Link]
- Forman, H. J., et al. (2009). Thiol Oxidation in Signaling and Response to Stress: Detection and Quantification of Physiological and Pathophysiological Thiol Modifications. Free Radical Biology and Medicine, 47(11), 1493–1506.
-
ResearchGate. (2021, March 8). What are the advantages of TCEP compared to dithiothreitol (DTT) and β mercaptoethanol? Retrieved from [Link]
-
ResearchGate. (2015, January 8). Do Cysteine thiol groups respond to the pH changes? Retrieved from [Link]
-
Boreen, A. L., et al. (2017, December 13). Aquatic indirect photochemical transformations of natural peptidic thiols: impact of thiol properties, solution pH, solution salinity and metal ions. Environmental Science: Processes & Impacts. Retrieved from [Link]
-
ResearchGate. (2016, May 2). How to prevent disulfide bond scrambling? Retrieved from [Link]
-
Rapid Novor. (2024, August 1). Detecting and Preventing Disulfide Scrambling in Monoclonal Antibodies. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. Tips & Tricks: How to Work with Thiols. Retrieved from [Link]
-
Reddit. (2013, October 18). How would you purify air-sensitive materials (thiols) using column chromatography? Retrieved from [Link]
-
DiVA. Method development for the determination of thiols using HPLC with fluorescence detection. Retrieved from [Link]
-
ResearchGate. (2017, January 27). Problem arises in thiol synthesis.? Retrieved from [Link]
-
SSRN. Separation and Characterization of Thiols in Petroleum using Ag+-Silica Solid. Retrieved from [Link]
- Wang, W., et al. (2007). Thiol protection in membrane protein purifications: A study with phage holins.
-
G-Biosciences. (2024, July 25). Thiopropyl Resin for the purification of thiol group containing proteins. Retrieved from [Link]
- Google Patents. WO2023043892A1 - Method to prevent sample preparation-induced disulfide scrambling in non-reduced peptide mapping.
-
ResearchGate. (2019, October 18). How to reduce massive protein degradation during purification? Retrieved from [Link]
-
ResearchGate. (2018, July 5). GC-MS analysis of thiols from air: what are options to concentrate sapmple? Retrieved from [Link]
-
RD Mathis Company. The Purification of Inert Gases to High Purity. Retrieved from [Link]
Sources
- 1. fiveable.me [fiveable.me]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Aquatic indirect photochemical transformations of natural peptidic thiols: impact of thiol properties, solution pH, solution salinity and metal ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Thiol Oxidation in Signaling and Response to Stress: Detection and Quantification of Physiological and Pathophysiological Thiol Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Aquatic indirect photochemical transformations of natural peptidic thiols: impact of thiol properties, solution pH, solution salinity and metal ions - Environmental Science: Processes & Impacts (RSC Publishing) DOI:10.1039/C7EM00324B [pubs.rsc.org]
- 10. Protein Denaturing and Reducing Agents | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. agscientific.com [agscientific.com]
- 13. researchgate.net [researchgate.net]
- 14. goldbio.com [goldbio.com]
- 15. rapidnovor.com [rapidnovor.com]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. broadpharm.com [broadpharm.com]
- 19. interchim.fr [interchim.fr]
- 20. Sign In [cshprotocols.cshlp.org]
- 21. Estimation of Free Thiols and Disulfide Bonds Using Ellman's Reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. A Protocol for the Determination of Free Thiols [v.web.umkc.edu]
- 24. Thiol protection in membrane protein purifications: A study with phage holins - PMC [pmc.ncbi.nlm.nih.gov]
resolving solubility issues of phenyltetrazole derivatives in biological buffers
Topic: Resolving Solubility Issues of Phenyltetrazole Derivatives in Biological Buffers
Introduction: The "Cloudy Buffer" Paradox
Welcome. If you are reading this, you are likely facing a common but frustrating phenomenon: your phenyltetrazole derivative dissolves perfectly in DMSO, but immediately precipitates ("crashes out") upon addition to your biological buffer (PBS, HEPES, or culture media).
The Core Conflict: Phenyltetrazoles are bioisosteres of carboxylic acids [1]. They are acidic (pKa
This guide provides the diagnostic logic and validated protocols to resolve this.
Module 1: Diagnostic Workflow
Before altering your experiment, determine the root cause of the precipitation using this decision tree.
Figure 1: Diagnostic logic for identifying the specific solubility failure mode.
Module 2: The Science of Solubilization
To fix the issue, you must understand the equilibrium states of your molecule.
The Ionization Switch (pKa)
Phenyltetrazoles are weak acids.
-
pH < 4.5: The molecule is protonated (neutral). Solubility is low.
-
pH > 6.5: The molecule is deprotonated (anionic). Solubility is high.
Critical Failure Point: Many researchers use buffers that drift in pH or become acidic upon addition of the compound (if the stock is acidic). If your final pH drops below 5.5, your compound will precipitate [2].
The Hydrophobic Burden
Even when ionized, the phenyl ring is highly hydrophobic. In high-salt buffers (PBS, 150mM NaCl), the water structure forces these hydrophobic rings together (Salting Out). This is why a compound might dissolve in water but crash in PBS.
Module 3: Validated Protocols
Protocol A: The "DMSO Ramping" Method (Kinetic Control)
Best for: Low concentrations (<50 µM) where precipitation is due to mixing shock.
The Logic: Direct addition of a high-concentration DMSO stock to water creates a local environment of supersaturation. This protocol prevents that.
-
Prepare Stock: Dissolve compound in 100% DMSO at 1000x the final concentration (e.g., 10 mM for a 10 µM assay).
-
Intermediate Dilution (The "Step-Down"):
-
Prepare an intermediate tube with 50% DMSO / 50% Buffer .
-
Add your 100% stock to this intermediate tube.
-
Result: Compound is now at 500x conc in 50% DMSO.
-
-
Final Dilution:
-
Vortex your final buffer vigorously.
-
Slowly pipet the intermediate solution into the center of the vortex.
-
-
Validation: Inspect for turbidity immediately.
Protocol B: Cyclodextrin Complexation (Thermodynamic Control)
Best for: High concentrations (>50 µM) or in vivo studies. This is the industry gold standard for tetrazoles [3, 4].
The Logic: Hydroxypropyl-
Materials:
-
HP-
-CD (e.g., Trappsol® or Kleptose®). -
Sterile Water or Buffer.[1]
Steps:
-
Prepare Vehicle: Dissolve HP-
-CD in your buffer to create a 20% (w/v) solution. Filter sterilize (0.22 µm). -
Add Compound: Add your phenyltetrazole powder directly to this vehicle (avoiding DMSO if possible) OR add your DMSO stock to this vehicle.
-
Sonication: Sonicate in a water bath at 37°C for 30–60 minutes. The solution should turn clear.
-
Equilibration: Shake at room temperature for 4 hours to ensure stable complex formation.
Why this works:
Figure 2: Mechanism of Cyclodextrin solubilization. The hydrophobic guest is shielded from the aqueous environment.
Module 4: Data Summary & Comparison
Use this table to select the right strategy for your assay.
| Method | Solubility Limit | Physiological Relevance | Risk Factor |
| Pure Buffer (pH 7.4) | Low (< 10 µM) | High | Precipitation over time |
| DMSO (0.5% final) | Medium (~50 µM) | Medium | DMSO toxicity to cells [5] |
| HP- | High (> 500 µM) | High | Minimal (Inert excipient) |
| pH Adjustment (>8.0) | High | Low | Non-physiological pH |
Module 5: Frequently Asked Questions (FAQs)
Q1: My compound dissolves initially but precipitates after 2 hours. Why? A: You created a supersaturated solution. The kinetic energy of mixing kept it in solution temporarily, but thermodynamically, it wants to crash out.
-
Fix: Switch to Protocol B (Cyclodextrin) to stabilize the thermodynamics, or reduce the concentration.
Q2: Can I use Ethanol instead of DMSO? A: Generally, no . Phenyltetrazoles often have lower solubility in ethanol compared to DMSO. Furthermore, ethanol is more volatile, leading to concentration changes during the assay, and is often more cytotoxic to specific cell lines than DMSO at equivalent percentages.
Q3: Does the counter-ion matter? A: Yes. If you have the free acid form, it is harder to dissolve.
-
Tip: Try purchasing or forming the Potassium (K+) or Sodium (Na+) salt of your derivative. These salts dissolve much faster because the crystal lattice energy is easier to overcome than the hydrogen-bonded network of the free tetrazole [6].
Q4: Will Cyclodextrin interfere with my receptor binding assay?
A: Unlikely, but possible. The binding constant (
References
-
Ballatore, C., et al. (2013). "Carboxylic Acid (Bio)Isosteres in Drug Design." ChemMedChem, 8(3), 385–395.
-
ChemicalBook. (2024). "5-Phenyltetrazole Properties and Solubility Data." ChemicalBook Database.
-
Brewster, M. E., & Loftsson, T. (2007). "Cyclodextrins as pharmaceutical solubilizers." Advanced Drug Delivery Reviews, 59(7), 645-666.
-
Jansook, P., et al. (2018). "Cyclodextrins for Improved Drug Solubility." Molecules, 23(5).[2]
-
BenchChem Technical Support. (2025). "Adjusting for the effects of DMSO on cell line growth and viability." BenchChem Guidelines.
-
Popov, A. (2025).[2] "Tetrazole Chemistry: Physicochemical Properties." Chemistry of Heterocyclic Compounds.
Sources
Technical Support Center: Optimizing Tetrazole Synthesis from Thiocyanates
Welcome to the technical support center for the synthesis of 5-substituted-1H-tetrazoles from organic thiocyanates. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we aim to combine technical accuracy with practical, field-tested insights to help you navigate the complexities of this chemical transformation.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of tetrazoles from thiocyanates using sodium azide.
Issue 1: Low or No Product Yield
Question: I am getting a very low yield, or no desired tetrazole product at all. What are the potential causes and how can I fix this?
Answer:
Low to no yield is a common issue that can stem from several factors, ranging from reagent quality to suboptimal reaction conditions. Here’s a breakdown of potential causes and their solutions:
-
Suboptimal Catalyst Loading: The use of a Lewis acid catalyst, such as zinc(II) chloride, is crucial for this reaction. An insufficient amount of catalyst can lead to an incomplete reaction. For the conversion of benzyl thiocyanate, for instance, a complete conversion was only achieved with one equivalent of the zinc salt.[1]
-
Solution: Ensure you are using the correct catalyst loading. For most thiocyanates, a 1:1 molar ratio of the thiocyanate to ZnCl₂ is recommended.[1]
-
-
Incorrect Solvent Choice: The choice of solvent has a significant impact on the reaction's success. While polar aprotic solvents like DMF and DMSO are often used in tetrazole syntheses, aliphatic alcohols have been shown to be superior for the reaction of thiocyanates.[1][2] Isopropyl alcohol (i-PrOH) often provides the best results for thiocyanates, leading to yields of up to 92%.[3] Methanol and tert-butyl alcohol have been shown to be less effective.[1][3]
-
Solution: If you are not using an aliphatic alcohol, consider switching to isopropyl alcohol, n-propanol, or n-butanol.[3] If you are already using an alcohol, ensure it is of sufficient purity and anhydrous if necessary, although the reaction has been shown to work well in aqueous conditions as well.[4]
-
-
Inadequate Temperature and Reaction Time: The reaction is temperature-dependent. While the use of aliphatic alcohols allows for milder conditions compared to traditional methods, the temperature must be sufficient to drive the reaction to completion.[1] For many thiocyanates, a temperature of 50 °C for 1.5 hours in isopropyl alcohol is effective.[1]
-
Solution: Optimize the reaction temperature and time. If you are running the reaction at a lower temperature, consider increasing it. Monitor the reaction progress using an appropriate technique like Thin-Layer Chromatography (TLC) to determine the optimal reaction time.
-
-
Poor Stirring: The reaction mixture can be heterogeneous, with zinc salts precipitating out of the solution.[1][5] Inadequate agitation will result in poor mixing of the reactants and catalyst, leading to a low yield.
-
Substrate Reactivity: The electronic and steric properties of the substituent on the thiocyanate can affect its reactivity. Electron-withdrawing groups can sometimes make the carbon of the thiocyanate group more electrophilic and prone to nucleophilic attack, while bulky groups may hinder the approach of the azide.
-
Solution: For less reactive substrates, you may need to employ more forcing conditions, such as higher temperatures or longer reaction times.
-
Below is a workflow to troubleshoot low or no product yield:
Caption: Troubleshooting workflow for low or no product yield.
Issue 2: Incomplete Reaction and/or Side Product Formation
Question: My reaction is not going to completion, and I am observing the formation of side products. What could be happening?
Answer:
An incomplete reaction or the formation of side products can be due to several factors, including the stability of your starting material and product, as well as the reaction conditions.
-
Decomposition of Starting Material or Product: Thiocyanates and the resulting tetrazoles can be thermally unstable.[1][5] Prolonged heating at high temperatures can lead to their decomposition.[1]
-
Solution: Use the optimized milder reaction conditions (e.g., 50 °C in isopropanol) to avoid decomposition.[1] Monitor the reaction by TLC to avoid unnecessarily long reaction times.
-
-
Formation of Imino Ether Intermediate: The proposed mechanism involves the formation of an imino ether intermediate.[1][5] In some cases, this intermediate might be stable and not readily convert to the tetrazole. The stability of this intermediate can be influenced by the solvent; for example, in methanol, the intermediate is more stable due to the comparable nucleophilicities of the methoxide and azide ions.[1][5]
-
Hydrolysis of Thiocyanate: If there is water in the reaction mixture, the thiocyanate could potentially hydrolyze, although this is less common under these conditions.
-
Solution: While the reaction can be performed in water, if you suspect hydrolysis is an issue, consider using anhydrous solvents.
-
Issue 3: Difficulty in Product Isolation and Purification
Question: I am having trouble isolating and purifying my tetrazole product. What is the recommended workup procedure?
Answer:
The workup procedure is critical for obtaining a pure product. The following steps are generally recommended:
-
Solvent Removal: After the reaction is complete, the solvent is typically removed under reduced pressure.
-
pH Adjustment: The residue is then treated with an aqueous acid (e.g., HCl) to protonate the tetrazole and precipitate it out of the solution. The pH is usually adjusted to around 2-3.
-
Isolation: The precipitated product can be collected by filtration.[3]
-
Extraction: If the product does not precipitate, it can be isolated by extraction with a suitable organic solvent.[3]
-
Purification: The crude product can be further purified by recrystallization or column chromatography if necessary.
Frequently Asked Questions (FAQs)
Q1: What is the proposed reaction mechanism for the synthesis of tetrazoles from thiocyanates?
A1: The reaction is proposed to proceed through a zinc-catalyzed in-situ formation of an imino ether. This intermediate then reacts with sodium azide to form the corresponding tetrazole.[1][5] The aliphatic alcohol used as the solvent is believed to participate in the formation of this imino ether intermediate.[1][6]
Caption: Proposed mechanism for tetrazole synthesis from thiocyanates.
Q2: Why is a catalyst necessary for this reaction?
A2: A catalyst, typically a Lewis acid like ZnCl₂, is used to activate the thiocyanate.[5] The catalyst coordinates to the nitrogen atom of the cyano group, making the carbon atom more electrophilic and susceptible to nucleophilic attack by the alcohol to form the imino ether, and subsequently by the azide ion.[7]
Q3: How do I select the appropriate solvent and temperature?
A3: For the synthesis of 5-substituted-1H-tetrazoles from thiocyanates, aliphatic alcohols are the preferred solvents.[1] Isopropyl alcohol is often the most effective.[3] The optimal temperature is generally around 50 °C, which is significantly milder than traditional methods.[1] For nitriles, which can also be converted to tetrazoles using a similar system, higher temperatures may be required (95 °C in n-propanol for aromatic nitriles and 110 °C in n-butanol for aliphatic nitriles).[1][3]
Q4: What are the key safety precautions I should take?
A4: Sodium azide (NaN₃) is highly toxic and can form explosive heavy metal azides. It can also react with acid to form the highly toxic and explosive hydrazoic acid (HN₃).[4] Always handle sodium azide with appropriate personal protective equipment (gloves, safety glasses, lab coat) in a well-ventilated fume hood. Avoid contact with acids and heavy metals. Quench any residual azide with a suitable reagent like sodium nitrite followed by acidification.
Optimized Reaction Conditions
The following table summarizes the optimized reaction conditions for the synthesis of 5-substituted-1H-tetrazoles from various thiocyanates.
| Substrate Type | Catalyst | Catalyst Loading (mol equiv.) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Reference |
| Benzyl Thiocyanates | ZnCl₂ | 1.0 | i-PrOH | 50 | 1.5 | 82-92 | [1] |
| Aryl Thiocyanates | ZnCl₂ | 1.0 | i-PrOH | 50 | 1.5 | ~91 | [1] |
| Alkyl Thiocyanates | ZnCl₂ | 1.0 | i-PrOH | 50 | 1.5 | ~77 | [1] |
Experimental Protocols
General Procedure for the Synthesis of 5-Substituted-1H-tetrazoles from Thiocyanates
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To a solution of the organic thiocyanate (1.0 eq) in isopropyl alcohol (or another suitable aliphatic alcohol), add sodium azide (1.2 eq) and zinc(II) chloride (1.0 eq).
-
Reaction Execution: Stir the reaction mixture vigorously at 50 °C for 1.5 hours. Monitor the progress of the reaction by TLC.
-
Workup:
-
Allow the reaction mixture to cool to room temperature.
-
Remove the solvent by rotary evaporation.
-
To the residue, add water and acidify to pH 2-3 with concentrated HCl.
-
If a precipitate forms, collect the solid by vacuum filtration, wash with cold water, and dry.
-
If no precipitate forms, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent system or by column chromatography on silica gel.
References
-
Organic Chemistry Portal. (n.d.). An Improved Protocol for the Preparation of 5-Substituted Tetrazoles from Organic Thiocyanates and Nitriles. [Link]
-
Vorona, S., Artamonova, T., Zevatskii, Y., & Myznikov, L. (2014). An Improved Protocol for the Preparation of 5-Substituted Tetrazoles from Organic Thiocyanates and Nitriles. Synthesis, 46(06), 781-786. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1H-tetrazoles. [Link]
-
Myznikova, L. V., Vorona, S. V., Artamonova, T. V., & Zevatskii, Y. E. (2017). Mechanism of the zinc-catalyzed addition of azide ion to unsaturated compounds: Synthesis of 5-substituted 1Н-tetrazoles from nitriles and of 1-substituted 1Н-tetrazole-5-thiols from isothiocyanates. Russian Journal of General Chemistry, 87(4), 727-735. [Link]
-
A novel approach for the synthesis of 5-substituted-1H-tetrazoles. (2013). Journal of the Brazilian Chemical Society, 24(1), 165-170. [Link]
-
Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry, 66(24), 7945-7950. [Link]
-
Neochoritis, C. G., Zhao, T., & Dömling, A. (2019). Tetrazoles via Multicomponent Reactions. Chemical Reviews, 119(16), 9785-9834. [Link]
-
Neochoritis, C. G., Zhao, T., & Dömling, A. (2019). Tetrazoles via Multicomponent Reactions. Chemical Reviews, 119(16), 9785-9834. [Link]
-
Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. (2023). Frontiers in Chemistry, 11. [Link]
-
A silica supported sulfuric acid catalyzed [3+2] cycloaddition of nitriles and sodium azide to form 5-substituted 1H-tetrazoles is described. (2012). Molecules, 17(5), 5882-5890. [Link]
-
Vorona, S., Artamonova, T., Zevatskii, Y., & Myznikov, L. (2014). An Improved Protocol for the Preparation of 5-Substituted Tetrazoles from Organic Thiocyanates and Nitriles. Semantic Scholar. [Link]
-
Chem Help ASAP. (2022, December 27). tetrazole synthesis from a nitrile and azide - laboratory experiment [Video]. YouTube. [Link]
- Method for producing sulf-5 position substituted tetrazole. (2005).
-
Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate. (2024). ACS Omega. [Link]
-
Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN. (2020). Beilstein Journal of Organic Chemistry, 16, 1453-1460. [Link]
-
A Facile One-Pot Synthesis of 1-Substituted Tetrazole-5-thiones and 1-Substituted 5-Alkyl(aryl)sulfanyltetrazoles from Organic Isothiocyanates. (2012). Bulletin of the Korean Chemical Society, 33(1), 55-60. [Link]
-
Syntheses of 5-Substituted 1H-Tetrazoles Catalyzed by Reusable CoY Zeolite. (2011). The Journal of Organic Chemistry, 76(17), 7015-7020. [Link]
-
Synthesis of 4-Functionalized Pyrazoles via Oxidative Thio/selenocyanation Mediated by PhICl 2 and NH 4 SCN/KSeCN. (2020). ResearchGate. [Link]
-
Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. (2023). Frontiers in Chemistry, 11. [Link]
-
Tetrazolium Compounds: Synthesis and Applications in Medicine. (2015). Molecules, 20(10), 19176-19202. [Link]
Sources
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. An Improved Protocol for the Preparation of 5-Substituted Tetrazoles from Organic Thiocyanates and Nitriles [organic-chemistry.org]
- 4. Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water [organic-chemistry.org]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
identifying side products in the synthesis of 5-thio-substituted tetrazoles
Welcome to the Technical Support Center for the synthesis of 5-thio-substituted tetrazoles. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis of this important class of compounds. Our goal is to equip you with the knowledge to identify and resolve common synthetic challenges, leading to higher yields and purer products.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of 5-thio-substituted tetrazoles, providing potential causes and actionable solutions.
Issue 1: My reaction is producing a mixture of isomers that are difficult to separate.
Q: After alkylating my 1-substituted-1H-tetrazole-5-thiol, I observe two or more products with very similar TLC retention factors and NMR spectra. How can I resolve this?
A: This is a classic challenge in tetrazole chemistry and is most likely due to the formation of regioisomers. The tetrazole-5-thiolate anion is an ambident nucleophile, meaning it can be alkylated at either the sulfur atom (S-alkylation) or one of the ring nitrogen atoms (N-alkylation), most commonly the N2 position.[1][2]
Causality and Strategic Solutions:
The regioselectivity of the alkylation is a delicate balance of several factors, including steric and electronic effects, as well as reaction conditions.[3]
-
Steric Hindrance: Bulky substituents on the tetrazole ring or the alkylating agent can favor alkylation at the less sterically hindered position.[1]
-
Electronic Effects: Electron-withdrawing groups on the 5-substituent can influence the nucleophilicity of the different atoms in the tetrazole ring.
-
Solvent Polarity: The choice of solvent can significantly impact the ratio of N1 to N2 isomers. In some cases, switching between polar aprotic solvents like DMF or DMSO and less polar solvents like THF can alter the product distribution.[3]
-
Nature of the Base and Counter-ion: The choice of base used to deprotonate the thiol can influence the regioselectivity. The nature of the resulting counter-ion can affect the nucleophilicity of the sulfur versus the nitrogen atoms.
-
Reaction Temperature: Temperature can be a critical factor in controlling the selectivity of S-alkylation versus N-alkylation.[3]
dot
Caption: Alkylation pathways of 1-substituted-1H-tetrazole-5-thiol.
Experimental Protocol for Isomer Separation:
If a mixture of isomers is obtained, careful purification is necessary.
-
Column Chromatography: Utilize a long silica gel column with a shallow solvent gradient. A solvent system of ethyl acetate and hexanes is a good starting point.
-
Preparative HPLC: For difficult separations, preparative reverse-phase HPLC can be highly effective.
-
Crystallization: Attempt fractional crystallization from a suitable solvent system.
Issue 2: My product is contaminated with a high molecular weight impurity, possibly a disulfide.
Q: My mass spectrum shows a peak corresponding to double the mass of my expected product minus two hydrogens. Is this a disulfide, and how can I prevent its formation?
A: This is a strong indication of disulfide bond formation. Thiols are susceptible to oxidation, which leads to the dimerization of two thiol molecules to form a disulfide.[4]
Causality and Strategic Solutions:
-
Presence of Oxidizing Agents: Atmospheric oxygen is a common culprit. Other oxidizing agents present in the reaction mixture can also promote disulfide formation.
-
Reaction Conditions: Elevated temperatures and prolonged reaction times in the presence of oxygen can increase the rate of oxidation.
Experimental Protocol for Disulfide Reduction:
If a disulfide has formed, it can often be reduced back to the thiol.
-
Dissolve the crude product in a suitable solvent such as methanol or ethanol.
-
Add a reducing agent. A common choice is sodium borohydride (NaBH₄), added portion-wise at 0 °C.
-
Monitor the reaction by TLC until the disulfide spot has disappeared.
-
Carefully quench the reaction with an acid (e.g., 1M HCl) at 0 °C.
-
Extract the product with an organic solvent, dry, and concentrate.
To prevent disulfide formation, it is advisable to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) and to use degassed solvents.
Issue 3: My reaction is sluggish, and the final product is contaminated with starting materials.
Q: Even after extended reaction times, I still see a significant amount of my starting isothiocyanate or tetrazole-5-thiol. How can I drive the reaction to completion?
A: Incomplete conversion is a common issue that can often be resolved by optimizing the reaction conditions.
Causality and Strategic Solutions:
-
Insufficient Reaction Time or Temperature: The reaction may simply need more time or a higher temperature to proceed to completion.
-
Poor Solubility: If the starting materials are not fully dissolved, the reaction rate will be slow.
-
Stoichiometry: An incorrect ratio of reactants can lead to unreacted starting materials.
Troubleshooting Steps:
-
Monitor the reaction progress closely using TLC or LC-MS to determine the optimal reaction time.
-
Gradually increase the reaction temperature in small increments, while monitoring for any signs of product decomposition.
-
Choose a solvent in which all reactants are fully soluble at the reaction temperature.
-
Ensure accurate stoichiometry of your reactants. A slight excess of one reactant may be beneficial in some cases.
Issue 4: I have a low yield and my product is contaminated with an amine-containing impurity.
Q: My yield is lower than expected, and I'm seeing a byproduct that appears to be an amine. What could be the cause?
A: This is likely due to the hydrolysis of your isothiocyanate starting material. Isothiocyanates can react with water, especially under acidic or basic conditions, to form an unstable thiocarbamic acid, which then decomposes to an amine and carbonyl sulfide.[5][6]
Causality and Strategic Solutions:
-
Presence of Water: Even trace amounts of water in your solvents or reagents can lead to hydrolysis.
-
pH of the Reaction Mixture: Both acidic and basic conditions can catalyze the hydrolysis of isothiocyanates.
Preventative Measures:
-
Use anhydrous solvents and reagents. Dry your solvents using standard laboratory procedures and ensure your reagents are stored in a desiccator.
-
Perform the reaction under an inert atmosphere to exclude atmospheric moisture.
-
Carefully control the pH of your reaction mixture. If possible, run the reaction under neutral conditions.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 5-thio-substituted tetrazoles?
A1: The most prevalent method involves a two-step process:
-
Formation of the Tetrazole-5-thiol: This is typically achieved through the reaction of an organic isothiocyanate with sodium azide.[7]
-
S-Alkylation: The resulting tetrazole-5-thiol is then alkylated using an appropriate alkylating agent (e.g., an alkyl halide) in the presence of a base.[7]
Q2: How can I definitively characterize my 5-thio-substituted tetrazole and identify any side products?
A2: A combination of analytical techniques is recommended for full characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the overall structure of your product. The chemical shift of the carbon atom in the tetrazole ring can help distinguish between N1 and N2 isomers.[2]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will provide an accurate molecular weight, confirming the elemental composition of your product. LC-MS is invaluable for identifying impurities in the crude reaction mixture.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify key functional groups in your molecule.
-
Elemental Analysis: This will provide the percentage composition of C, H, N, and S, which can be compared to the calculated values for your expected product.
Q3: What are the best general practices for purifying 5-thio-substituted tetrazoles?
A3:
-
Extraction: After quenching the reaction, an aqueous workup is typically performed to remove inorganic salts. The pH of the aqueous layer should be carefully adjusted to ensure your product is in a neutral form that is soluble in the organic layer.
-
Column Chromatography: Silica gel column chromatography is the most common method for purifying these compounds. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate) is usually effective.
-
Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be an excellent way to obtain highly pure material.
Q4: Are there any specific safety precautions I should take during this synthesis?
A4: Yes, several safety precautions are crucial:
-
Sodium Azide: Sodium azide is highly toxic and can form explosive heavy metal azides. Avoid contact with heavy metals and always handle it with appropriate personal protective equipment (PPE). Acidification of sodium azide will generate highly toxic and explosive hydrazoic acid (HN₃), so this should be done with extreme caution in a well-ventilated fume hood.[8]
-
Isothiocyanates: Many isothiocyanates are lachrymators and skin irritants. Always handle them in a fume hood with appropriate PPE.
-
General Laboratory Safety: Always follow standard laboratory safety procedures, including wearing safety glasses, a lab coat, and gloves.
References
- BenchChem. (2025). Technical Support Center: Regioselective Alkylation of 5-Substituted Tetrazoles. BenchChem.
- BenchChem. (2025). Step-by-step synthesis protocol for 5-substituted Tetrazoles. BenchChem.
- BenchChem. (2025).
- ResearchGate. (2024). Decomposition products of tetrazoles as starting reagents of secondary chemical and biochemical reactions | Request PDF.
- Zachariah Group. (2012).
- Ostrovskii, V. A., et al. (2024). Decomposition products of tetrazoles as starting reagents of secondary chemical and biochemical reactions. Russian Chemical Reviews.
- RSC Publishing. (n.d.).
- ResearchGate. (2024). (PDF) Decomposition products of tetrazoles.
- Chemistry Stack Exchange. (2024). Why is tetrazole acidic?.
- ChemRxiv. (n.d.).
- ResearchGate. (n.d.).
- RSC Publishing. (n.d.).
- CoLab. (2022).
- National Center for Biotechnology Information. (n.d.).
- Synthesis, 46, 781-786.
- Chemistry LibreTexts. (2022). 15.7: Redox Reactions of Thiols and Disulfides.
- ResearchGate. (2025). A Facile One-Pot Synthesis of 1-Substituted Tetrazole-5-thiones A Facile One-Pot Synthesis of 1-Substituted Tetrazole-5-thiones and 1-Substituted 5-Alkyl(aryl)
- SpringerLink. (n.d.). Formation of Disulfide Bonds in Synthetic Peptides and Proteins.
- Organic Chemistry Portal. (n.d.). Synthesis of 1H-tetrazoles.
- National Center for Biotechnology Information. (2025).
- J-GLOBAL. (n.d.).
- SciELO. (2013). A novel approach for the synthesis of 5-substituted-1H-tetrazoles.
- BenchChem. (n.d.).
- ACS Publications. (n.d.). Tetrazoles via Multicomponent Reactions | Chemical Reviews.
- MDPI. (n.d.).
- MDPI. (n.d.). Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole.
- ResearchGate. (n.d.). (PDF) Synthesis of selected 5-thio-substituted tetrazole derivatives and evaluation of their antibacterial and antifungal activities.
- National Center for Biotechnology Information. (n.d.).
- Isothiocyanates – A Review of their Health Benefits and Potential Food Applic
- Organic Chemistry Portal. (n.d.).
- PubMed. (2011). 5-Mercaptotetrazoles as synthetic equivalents of nitrogen-containing functional groups. The case of the organocatalytic enantioselective aza-Michael reaction.
- Beilstein Journals. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole | MDPI [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
assessing the stability of the tetrazole ring under acidic or basic conditions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical support and troubleshooting for assessing the stability of the tetrazole ring under various experimental conditions. Here, we address common questions and challenges encountered in the laboratory, with a focus on the underlying chemical principles to empower you to make informed decisions in your work.
Introduction to Tetrazole Stability
The tetrazole ring is a crucial pharmacophore in medicinal chemistry, often used as a bioisostere for the carboxylic acid group.[1][2] Its metabolic stability is a key advantage in drug design.[1][3] However, like any heterocyclic system, its stability is not absolute and can be influenced by pH, temperature, and the nature of substituents on the ring.[2] This guide will walk you through the assessment of tetrazole stability under both acidic and basic conditions.
Part 1: Stability Under Acidic Conditions
The tetrazole ring is generally considered to be relatively stable in acidic conditions, a property that is often exploited during synthesis and purification.[4] However, at elevated temperatures or in the presence of strong acids, degradation can occur.
Frequently Asked Questions & Troubleshooting Guide: Acidic Conditions
Q1: I am observing decomposition of my 5-substituted-1H-tetrazole during an acidic work-up. What is happening and how can I prevent it?
A1: While generally stable, the tetrazole ring can undergo acid-catalyzed degradation, particularly with prolonged exposure to strong acids or heat. The likely mechanism involves protonation of one of the ring nitrogen atoms, which can lead to ring-opening or other rearrangements. The stability is also highly dependent on the nature of the substituent at the C5 position.
-
Causality: Electron-withdrawing groups on the tetrazole ring can stabilize the ring and increase its resistance to acid-catalyzed degradation. Conversely, electron-donating groups may increase the electron density in the ring, making it more susceptible to protonation and subsequent degradation.
-
Troubleshooting Steps:
-
Minimize Acid Exposure: Use the minimum concentration and volume of acid necessary for your work-up. Perform the acidification at a lower temperature (e.g., 0-5 °C) to slow down potential degradation reactions.
-
Choice of Acid: Consider using a weaker acid if your protocol allows. For example, if you are using concentrated HCl, try switching to a more dilute solution or a weaker organic acid.
-
Protecting Groups: If your molecule is particularly sensitive, consider using a protecting group on the tetrazole nitrogen. The p-methoxybenzyl (PMB) group, for instance, can be cleaved under acidic conditions, but its removal is often controllable.[5][6][7]
-
Q2: Can the tetrazole ring isomerize under acidic conditions?
A2: Yes, isomerization is a possibility, particularly between the 1H- and 2H-tautomers. The equilibrium between these two forms is influenced by factors such as solvent polarity and temperature.[2] While this is a tautomeric equilibrium rather than degradation, it can affect the spectroscopic characterization and biological activity of your compound. Additionally, in some cases, acid can catalyze the interconversion of N-substituted isomers.
-
Expert Insight: The 1H- and 2H-tautomers have distinct electronic and steric profiles. It is crucial to characterize the predominant tautomer in your experimental conditions, as this can have significant implications for drug-receptor interactions.
Q3: What are the potential degradation products of tetrazoles in acidic media?
A3: Under harsh acidic conditions, the tetrazole ring can undergo fragmentation. One possible degradation pathway involves the elimination of molecular nitrogen (N₂), a thermodynamically favorable process.[8] This can lead to the formation of various nitrogen-containing fragments and potentially rearrangement of the original molecule. In some specific cases, photolysis of tetrazoles in acidic media can lead to ring-cleavage and formation of new heterocyclic systems.[8]
Experimental Protocol: Assessing Tetrazole Stability in Acidic Conditions
This protocol provides a general framework for evaluating the stability of a tetrazole-containing compound in acidic solution.
-
Preparation of Test Solutions:
-
Prepare a stock solution of your tetrazole compound in a suitable organic solvent (e.g., acetonitrile, methanol) at a known concentration (e.g., 1 mg/mL).
-
Prepare a series of acidic buffers or solutions (e.g., pH 1, 2, 4) using appropriate acids (e.g., HCl, H₂SO₄).
-
-
Incubation:
-
In separate vials, add a small aliquot of the tetrazole stock solution to each acidic solution to achieve a final concentration suitable for your analytical method (e.g., 10-50 µg/mL).
-
Incubate the vials at a controlled temperature (e.g., 25 °C, 40 °C, and 60 °C). It is also advisable to include a control sample at pH 7.
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each vial.
-
Quench the degradation by neutralizing the sample with a suitable base if necessary.
-
-
Analytical Method:
-
Analyze the samples using a validated stability-indicating HPLC method.[9] This method should be able to separate the parent tetrazole from any potential degradation products.
-
UV detection is commonly used for tetrazoles. Mass spectrometry (MS) can be coupled with HPLC (LC-MS) to identify the mass of any degradation products.[9]
-
-
Data Analysis:
-
Quantify the amount of the parent tetrazole remaining at each time point.
-
Plot the percentage of the parent compound remaining versus time for each pH and temperature condition.
-
Calculate the degradation rate constant and half-life if significant degradation is observed.
-
Part 2: Stability Under Basic Conditions
The acidic nature of the N-H proton on the 1H-tetrazole ring (pKa ≈ 4.9) means that it will be deprotonated under basic conditions to form the tetrazolate anion.[2][10] This anion is generally stable due to the delocalization of the negative charge across the aromatic ring.[10] However, extreme basic conditions or the presence of nucleophiles can lead to degradation.
Frequently Asked Questions & Troubleshooting Guide: Basic Conditions
Q1: My tetrazole-containing compound is degrading during a reaction run under strongly basic conditions. What is the likely cause?
A1: While the tetrazolate anion is stable, the tetrazole ring itself is not impervious to strong bases, especially at elevated temperatures. The degradation pathway can involve nucleophilic attack on the ring carbon, leading to ring-opening.
-
Causality: The presence of strong nucleophiles in a basic solution can promote degradation. The nature of the substituent at the C5 position also plays a critical role; electron-withdrawing groups can make the ring carbon more susceptible to nucleophilic attack.
-
Troubleshooting Steps:
-
Moderate the Base: If possible, use a weaker base or a lower concentration of the strong base.
-
Lower the Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Protecting Groups: N-alkylation or N-arylation of the tetrazole ring can prevent the formation of the anion and may alter the ring's susceptibility to nucleophilic attack.
-
Q2: I am trying to perform a reaction on a side chain of my molecule, but the tetrazole ring is interfering under basic conditions. What are my options?
A2: The acidic proton of the tetrazole can interfere with base-mediated reactions by consuming the base. Protecting the tetrazole ring is a common strategy to circumvent this issue.
-
Expert Insight: The choice of protecting group is critical. It must be stable to the basic reaction conditions and selectively removable later. The trityl (Tr) and p-methoxybenzyl (PMB) groups are often used for tetrazole protection and can be removed under acidic conditions.[5]
Q3: Are there specific basic reagents I should avoid when working with tetrazoles?
A3: While many common bases are compatible with tetrazoles, caution should be exercised with very strong, non-nucleophilic bases at high temperatures, as they can promote unforeseen degradation pathways. Also, be mindful of reactions involving strong nucleophiles that could potentially attack the tetrazole ring. Always perform a small-scale pilot reaction to check for stability before committing a large amount of material.
Experimental Protocol: Assessing Tetrazole Stability in Basic Conditions
This protocol is analogous to the acidic stability study but is adapted for basic conditions.
-
Preparation of Test Solutions:
-
Prepare a stock solution of your tetrazole compound as described for the acidic stability test.
-
Prepare a series of basic buffers or solutions (e.g., pH 8, 10, 12) using appropriate bases (e.g., NaOH, phosphate buffers).
-
-
Incubation:
-
Add aliquots of the tetrazole stock solution to the basic solutions in separate vials.
-
Incubate at controlled temperatures (e.g., 25 °C, 40 °C, and 60 °C), including a neutral pH control.
-
-
Time-Point Analysis:
-
Withdraw aliquots at specified time points.
-
Neutralize the samples with a suitable acid before analysis.
-
-
Analytical Method:
-
Use a validated stability-indicating HPLC or LC-MS method to analyze the samples.
-
-
Data Analysis:
-
Quantify the remaining parent compound and plot the data to determine the degradation kinetics.
-
Data Presentation & Visualization
Table 1: Influence of Substituents on the Acidity of 5-Substituted-1H-Tetrazoles
| Substituent (at C5) | pKa | Reference |
| -H | ~4.9 | [2] |
| -CH₃ | ~5.5 | |
| -C₆H₅ | ~4.4 | [2] |
| -NH₂ | ~5.95 | [11] |
| -CF₃ | ~1.4 |
Note: pKa values are approximate and can vary with solvent and temperature.
Diagrams
Caption: General workflow for assessing tetrazole stability.
Caption: Potential degradation pathways for tetrazoles.
References
-
Silva, A. M., et al. (2010). Photochemical Transformations of Tetrazole Derivatives: Applications in Organic Synthesis. Molecules, 15(11), 8174-8203. [Link]
-
Hilaris Publisher. (2021). Tetrazole Moiety as a Pharmacophore in Medicinal Chemistry: A Review. [Link]
-
Neochoritis, C. G., et al. (2019). Tetrazoles via Multicomponent Reactions. Chemical Reviews, 119(12), 7676-7728. [Link]
-
Jaiswal, P., et al. (2024). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry, 12. [Link]
-
Wikipedia. (n.d.). Tetrazole. [Link]
-
Sharpless, K. B., et al. (2005). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. The Journal of Organic Chemistry, 70(18), 7288-7297. [Link]
-
Ostrovskii, V. A., et al. (2024). Decomposition products of tetrazoles as starting reagents of secondary chemical and biochemical reactions. Russian Chemical Reviews, 93(8). [Link]
-
Frontiers Media S.A. (2024). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. [Link]
-
ResearchGate. (2021). A review of recent developments in pharmaceutical chemistry on biological evolution of tetrazole derivatives. [Link]
-
Jirgensons, A., & Grammatoglou, K. (2022). Functionalization of 1N-Protected Tetrazoles by Deprotonation with the Turbo Grignard Reagent. The Journal of Organic Chemistry, 87(5), 3810-3816. [Link]
-
Chemistry Stack Exchange. (2024). Why is tetrazole acidic?. [Link]
-
Lee, J. W., et al. (2022). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Advanced Science, 9(24), 2201416. [Link]
-
ResearchGate. (n.d.). Acidity Constants of Some Tetrazole Compounds in Various Aqueous−Organic Solvent Media. [Link]
-
American Chemical Society. (2022). Functionalization of 1N-Protected Tetrazoles by Deprotonation with the Turbo Grignard Reagent. [Link]
-
Reddit. (2023). Problem with tetrazole formation. [Link]
-
Organic Chemistry Portal. (2022). Functionalization of 1N-Protected Tetrazoles by Deprotonation with the Turbo Grignard Reagent. [Link]
-
ResearchGate. (2024). Decomposition products of tetrazoles. [Link]
-
ResearchGate. (n.d.). Common drugs containing the tetrazole ring. [Link]
-
ResearchGate. (n.d.). Decomposition products of tetrazoles as starting reagents of secondary chemical and biochemical reactions. [Link]
-
National Institutes of Health. (2019). Tetrazoles via Multicomponent Reactions. [Link]
-
National Institutes of Health. (2017). With Unprotected Amino Acids to Tetrazolo Peptidomimetics. [Link]
-
ResearchGate. (n.d.). Why Is Tetrazole Formation by Addition of Azide to Organic Nitriles Catalyzed by Zinc(II) Salts?. [Link]
-
OiPub. (n.d.). Decomposition products of tetrazoles as starting reagents of secondary chemical and biochemical reactions. [Link]
-
University of Rochester. (n.d.). How To: Troubleshoot a Reaction. [Link]
-
PubMed. (2014). The development of copper-catalyzed aerobic oxidative coupling of H-tetrazoles with boronic acids and an insight into the reaction mechanism. [Link]
-
Semantic Scholar. (n.d.). Decomposition products of tetrazoles as starting reagents of secondary chemical and biochemical reactions. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1H-tetrazoles. [Link]
-
Johns Hopkins University. (1992). Mechanism of hydrolysis of a thiazolium ion: General acid-base catalysis of the breakdown of the tetrahedral addition intermediate. [Link]
-
American Chemical Society. (2011). Syntheses of 5-Substituted 1H-Tetrazoles Catalyzed by Reusable CoY Zeolite. [Link]
-
Separation Science. (2024). Analytical Techniques In Stability Testing. [Link]
-
ResearchGate. (n.d.). Intensified Continuous Flow Synthesis and Workup of 1,5-Disubstituted Tetrazoles Enhanced by Real-Time Process Analytics. [Link]
-
Chromatography Online. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. [Link]
Sources
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Functionalization of 1N-Protected Tetrazoles by Deprotonation with the Turbo Grignard Reagent [organic-chemistry.org]
- 8. Photochemical Transformations of Tetrazole Derivatives: Applications in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Column Chromatography for the Purification of Polar Tetrazoles
<
Welcome to the technical support center for troubleshooting the purification of polar tetrazoles via column chromatography. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating these unique heterocyclic compounds. Tetrazoles, with their high nitrogen content and acidic nature, often present significant purification hurdles due to their polarity and strong interactions with common stationary phases.[1][2] This resource provides in-depth, experience-driven solutions to common problems, ensuring you can achieve the desired purity and yield in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why are polar tetrazoles so difficult to purify by standard silica gel chromatography?
A: The difficulty in purifying polar tetrazoles on silica gel stems from several factors:
-
High Polarity: Tetrazoles are inherently polar molecules due to the presence of four nitrogen atoms in the heterocyclic ring.[2] This high polarity leads to very strong interactions with the polar silanol groups (Si-OH) on the surface of silica gel.[3]
-
Acidity: The N-H proton of 1H-tetrazoles is acidic, with a pKa similar to that of carboxylic acids. This allows for strong hydrogen bonding and potential deprotonation on the slightly acidic silica surface, leading to irreversible binding or significant peak tailing.
-
Secondary Interactions: The lone pairs on the nitrogen atoms can engage in various secondary interactions with the stationary phase, further complicating elution.[4]
These factors often result in poor mobility on the column (low Rf values), streaking, and low recovery of the desired compound.[1][5]
Q2: My tetrazole derivative is stuck at the top of the silica gel column and won't elute, even with highly polar solvents. What should I do?
A: This is a very common issue. When a tetrazole derivative appears immobile, it's due to excessively strong interactions with the silica gel. Here’s a systematic approach to address this:
-
Increase Mobile Phase Polarity Drastically: If you are using standard solvent systems like ethyl acetate/hexane, you will likely need to switch to a much more polar mobile phase.[1]
-
Introduce Methanol: Start by adding a small percentage of methanol (1-5%) to your eluent.[1] You can gradually increase this, but be aware that high concentrations of methanol can sometimes dissolve the silica gel.[6] A common solvent system for very polar compounds is a mixture of dichloromethane (DCM) and methanol.[5]
-
Use a Modifier: The acidic nature of silica gel is often the primary cause of strong retention. Adding a basic modifier to the mobile phase can help to neutralize the silanol groups and disrupt the strong interactions.
-
Triethylamine (TEA): Add 0.1-1% triethylamine to your eluent.[1] This will compete with your basic tetrazole for the acidic sites on the silica.
-
Ammonium Hydroxide: A solution of ammonium hydroxide in methanol (e.g., 2% NH4OH in MeOH) can be very effective for eluting highly basic and polar compounds.[5][7] You can then use this stock solution as a polar component in your mobile phase (e.g., 5-10% of the NH4OH/MeOH solution in DCM).[8]
-
-
-
Consider a Different Stationary Phase: If modifying the mobile phase is insufficient, the problem may be the stationary phase itself.
-
Alumina: Alumina (neutral or basic) can be a good alternative to silica for basic compounds.[1]
-
Reverse-Phase Silica Gel (C18): For highly polar compounds, reverse-phase chromatography is often a more suitable technique.[8][9] Here, a nonpolar stationary phase is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol).[10]
-
Q3: I'm observing significant streaking or tailing of my tetrazole spot on the TLC plate. How will this affect my column, and how can I fix it?
A: Streaking on a TLC plate is a strong indicator that you will have poor separation and broad, tailing peaks during column chromatography.[1][5] This is typically caused by the strong, non-ideal interactions between your tetrazole and the silica gel.
To resolve this:
-
Add a Modifier: As with the issue of compounds not eluting, adding a small amount of a modifier to your TLC solvent system can dramatically improve the spot shape.
-
For acidic tetrazoles, adding a small amount of acetic acid or formic acid (0.1-1%) can help.
-
For basic tetrazoles, triethylamine or a few drops of ammonium hydroxide are effective.[5]
-
-
Test on a Different Stationary Phase: Run a TLC on an alumina or a reverse-phase plate to see if you get better spot shape and mobility.
The solvent system that gives you a well-defined, non-streaking spot with an Rf value between 0.2 and 0.4 on the TLC plate is the ideal starting point for your column chromatography.[8]
Troubleshooting Guides
Problem 1: Poor Separation of Tetrazole Isomers or from a Closely Related Impurity
Separating N1 and N2-substituted tetrazole isomers is a common challenge.[11] Similarly, separating the desired product from a structurally similar impurity can be difficult.
Workflow for Optimizing Separation
Caption: Decision workflow for improving poor separation.
Step-by-Step Protocol:
-
Optimize the Solvent Gradient:
-
Instead of running the column with a single solvent mixture (isocratic elution), use a shallow gradient.
-
Start with a less polar mobile phase where your compounds have very low Rf values (e.g., <0.1).
-
Gradually and slowly increase the percentage of the more polar solvent. This allows for more equilibration time on the column and can resolve closely eluting compounds.
-
-
Reduce the Flow Rate:
-
Slowing down the flow rate of the mobile phase increases the interaction time between the analytes and the stationary phase, which can enhance separation.
-
-
Employ Dry Loading:
-
Instead of dissolving your crude product in a solvent and loading it onto the column, pre-adsorb it onto a small amount of silica gel.[12][13]
-
Protocol for Dry Loading:
-
Dissolve your crude material in a suitable solvent (e.g., DCM or ethyl acetate).
-
Add a small amount of silica gel (2-3 times the weight of your crude product) to the solution.[13]
-
Remove the solvent under reduced pressure (rotary evaporator) until you have a free-flowing powder.
-
Carefully add this powder to the top of your packed column.
-
-
This technique ensures that the sample is introduced to the column in a very narrow band, which is crucial for good separation.
-
-
Change the Stationary Phase:
-
If the above steps don't provide adequate separation, consider a stationary phase with different selectivity.
-
Alumina: May offer different interactions compared to silica.
-
Reverse-Phase (C18): This is a powerful alternative, as the separation mechanism is based on hydrophobicity rather than polarity.[14] Highly polar compounds will elute earlier.
-
Ion-Exchange Chromatography: For charged tetrazoles, ion-exchange chromatography can provide excellent separation based on the net charge of the molecules.[15][16]
-
Problem 2: The Tetrazole Compound Decomposes on the Silica Gel Column
Some tetrazole derivatives can be sensitive to the acidic nature of silica gel and may decompose during purification.[8]
Diagnostic and Solution Pathway
Caption: Troubleshooting compound decomposition on silica.
Protocols and Solutions:
-
Confirm Instability with a 2D TLC Test:
-
Spot your crude mixture on a TLC plate and run it in a suitable solvent system.
-
After the first elution, dry the plate completely.
-
Rotate the plate 90 degrees and re-run it in the same solvent system.
-
If your compound is stable, the spot will simply move to a new position along the diagonal. If it is decomposing, you will see new spots appearing off the diagonal.
-
-
Deactivate the Silica Gel:
-
If your compound is acid-sensitive, you can neutralize the silica gel before running the column.[12]
-
Protocol for Deactivation:
-
Prepare your mobile phase containing 1-3% triethylamine.[12]
-
Pack the column with silica gel and this mobile phase.
-
Flush the column with one to two column volumes of this solvent mixture and discard the eluent.
-
The silica is now deactivated, and you can proceed with loading your sample and running the column.
-
-
-
Use an Alternative Stationary Phase:
-
Florisil or Alumina: These are less acidic than silica and can be good alternatives.[8]
-
Reverse-Phase Chromatography: This is often the best option for sensitive compounds as the mobile phases (water, acetonitrile, methanol) are generally neutral.
-
Problem 3: Low Recovery of the Tetrazole Product
Low recovery can be due to irreversible binding to the column or the compound being so dilute in the collected fractions that it's difficult to detect.[8]
Strategies to Improve Recovery
| Strategy | Rationale |
| Add a Modifier | As discussed previously, adding a base like triethylamine or ammonium hydroxide to the mobile phase can prevent irreversible adsorption of the tetrazole to the acidic silica gel.[1][5] |
| Increase Polarity Sharply | If your compound is taking a very long time to elute, it may be spreading out over many fractions. Once you start seeing the product elute, consider increasing the polarity of the mobile phase more significantly to push the rest of the compound off the column in a more concentrated band.[8] |
| Concentrate Fractions | Before concluding that the compound is lost, try concentrating a larger number of the fractions where you expected your product to elute. It might be present but at a concentration below the detection limit of your TLC stain or UV lamp.[8] |
| Check the First Fraction | It's possible that your compound is much less polar than anticipated or that the chosen solvent system was too polar, causing the compound to elute immediately with the solvent front.[8] Always check the first few fractions. |
Alternative Purification Techniques for Polar Tetrazoles
When column chromatography proves to be too challenging, consider these alternative methods:
-
Recrystallization: If your tetrazole is a solid and you can find a suitable solvent system, recrystallization is an excellent method for achieving high purity.[1] An acid-base extraction can often be used to pre-purify the material before recrystallization.[17]
-
Preparative HPLC: For difficult separations or for obtaining very high purity material, preparative High-Performance Liquid Chromatography (HPLC) is a powerful tool. Reverse-phase columns are typically used for polar compounds.[9]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a specific type of normal-phase chromatography that is well-suited for the separation of very polar compounds that are poorly retained in reverse-phase chromatography.[14][18][19] It uses a polar stationary phase (like silica) with a mobile phase containing a high concentration of an organic solvent (like acetonitrile) and a small amount of water.[19]
By systematically applying these troubleshooting strategies and considering alternative purification methods, you can overcome the challenges associated with the column chromatography of polar tetrazoles and successfully isolate your target compounds.
References
-
Waters. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]
-
Axion Labs. HPLC problems with very polar molecules. [Link]
-
LCGC International. (2014, February 1). HPLC Analysis of Very Polar Compounds in Bioanalysis. [Link]
-
Chromatography Forum. (2008, March 22). Highly polar compounds. [Link]
-
University of Rochester, Department of Chemistry. Purification: Tips for Flash Column Chromatography. [Link]
-
Hawach. (2024, January 9). Cleaning Silica Gel Bonded HPLC Columns. [Link]
-
ResearchGate. (2025, August 10). Solubility of 1- H Tetrazole1-acetic Acid in Different Solvents between 283 K and 323 K. [Link]
-
Welch Materials. (2024, November 25). Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. [Link]
-
Cheméo. Chemical Properties of 1H-Tetrazole (CAS 288-94-8). [Link]
-
Taylor & Francis. Tetrazole – Knowledge and References. [Link]
-
ResearchGate. (2015, February 12). What is the most polar solvent usable in silica gel chromatography?. [Link]
-
Biotage. (2023, July 11). What can I use to purify polar reaction mixtures?. [Link]
-
SlideShare. ION EXCHANGE CHROMATOGRAPHY. [Link]
-
YouTube. (2022, January 13). Silica Column Chromatography prep-Organic Lab. [Link]
-
Reddit. (2023, January 7). Purification of strong polar and basic compounds. [Link]
-
Jones Chromatography Ltd. THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. [Link]
-
Macedonian Pharmaceutical Bulletin. Impact of mobile phase composition on reverse-phase separation of polar basic compounds. [Link]
-
Reddit. (2022, March 3). How to remove polar substance from silicagel?. [Link]
-
Agilent Technologies, Inc. (2009, March 17). Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns. [Link]
-
SIELC Technologies. Separation of 5-Phenyl-1H-tetrazole on Newcrom R1 HPLC column. [Link]
-
University of Rochester, Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography. [Link]
-
National Institutes of Health. Tetrazoles via Multicomponent Reactions. [Link]
-
Chemistry LibreTexts. (2022, April 7). 2.3D: Separation Theory. [Link]
-
MDPI. Molecular Application of Mass Spectrometry and Chromatography in Biomedicine. [Link]
-
ACS Publications. Tetrazoles via Multicomponent Reactions. [Link]
-
LCGC International. Stationary Phases for Modern Thin-Layer Chromatography. [Link]
-
Reddit. (2024, May 16). Purification Troubleshooting. [Link]
-
National Institutes of Health. (2017, September 13). Concise Synthesis of Tetrazole Macrocycle. [Link]
-
Harvard Apparatus. Guide to Ion-Exchange Chromatography. [Link]
-
Organic Chemistry Portal. Synthesis of 1H-tetrazoles. [Link]
-
GSC Online Press. (2025, March 31). Ion exchange chromatography: A comprehensive review. [Link]
-
ResearchGate. (2025, August 7). Tetrazole derivatives synthesis via green one-pot oxidation of benzyl alcohol using Cu(ii) immobilized on nanodiamond@folic acid catalyst. [Link]
-
Der Pharma Chemica. Simple and efficient method for the preparation of novel tetrazole derivatives spectral characterization and its antibacterial activities. [Link]
-
YouTube. (2023, March 12). Use of Ion Exchange Chromatography for downstream processing in the pharmaceutical industry. [Link]
-
MDPI. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. [Link]
-
PubMed. (2024, January 24). Unexpected Cyclization Product Discovery from the Photoinduced Bioconjugation Chemistry between Tetrazole and Amine. [Link]
-
Chromatography Today. (2018, November 28). The Importance of Understanding Secondary Interactions When Analysing Peptides. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. Chromatography [chem.rochester.edu]
- 9. HPLC problems with very polar molecules - Axion Labs [axionlabs.com]
- 10. benchchem.com [benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Purification [chem.rochester.edu]
- 13. youtube.com [youtube.com]
- 14. waters.com [waters.com]
- 15. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 16. gsconlinepress.com [gsconlinepress.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. biotage.com [biotage.com]
Technical Support Center: Scale-Up Synthesis of Phenyltetrazole Derivatives
Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Topic: Process Safety & Optimization in Tetrazole Formation Ticket ID: TET-SC-2024-001
Welcome to the Tetrazole Process Center
You have reached the Tier-3 Technical Support guide for the scale-up of 5-substituted-1H-tetrazoles via the [3+2] cycloaddition of nitriles and azides. This reaction is the cornerstone of "Sartan" drug synthesis (e.g., Valsartan, Losartan) but presents a distinct dichotomy: it is chemically elegant yet physically hazardous at scale.
This guide moves beyond basic literature procedures to address the causality of failure —why yields drop at 5kg scale, why reactor pressure spikes occur, and how to prevent the formation of genotoxic impurities.
Module 1: Critical Safety Protocols ( Management)
User Query: "We are seeing pressure spikes in the reactor headspace during the addition of acid for workup. The scrubber temperature is also rising. What is happening?"
Diagnosis:
You are likely generating Hydrazoic Acid (
Troubleshooting Protocol:
-
The "Alkaline Lock" Rule: Never allow the reaction mixture pH to drop below 9.0 until you have confirmed the destruction of residual azide.
-
Headspace Sweep: Ensure a continuous nitrogen sweep (low flow) through the reactor headspace into a dedicated caustic scrubber.
-
Scrubber Architecture: Do not rely on a static trap. Use a counter-current packed column with 20% NaOH.
Visualization: Safe Scrubber Configuration
Figure 1: Critical flow path for managing hydrazoic acid evolution. The caustic scrubber neutralizes HN3 instantly upon contact.
Module 2: Reaction Engineering & Catalysis
User Query: "Our conversion stalls at 85% after 24 hours. Adding more
Diagnosis: This is a Catalyst Deactivation or Phase Transfer issue. The mechanism relies on Zinc(II) acting as a Lewis acid to activate the nitrile.[6] However, as the tetrazole product forms, it is a better ligand for Zinc than the starting nitrile. The product effectively "poisons" the catalyst by sequestering the Zinc.
Technical Insight: The "Sharpless-type" zinc catalysis follows a cycle where the nitrile coordinates to Zn, lowering the activation energy for the azide attack.[7] At scale, if the product precipitates too early or encapsulates the catalyst, the reaction stalls.
Optimization Guide:
| Parameter | Recommendation | Scientific Rationale |
| Catalyst Loading | Increase to 0.5 - 1.0 eq | Because the product sequesters Zn, "catalytic" amounts (0.1 eq) often fail at high concentration. Stoichiometric Zn is often required for >98% conversion [1]. |
| Solvent System | Switch to Toluene/Water (Biphasic) | Keep the inorganic salts ( |
| Temperature | Maintain >85°C | The activation barrier for [3+2] cycloaddition is high. Below 80°C, kinetics are exponentially slower. |
Visualization: Zinc-Catalyzed Mechanism
Figure 2: The catalytic cycle showing the activation of nitrile by Zinc and the risk of product inhibition (red dashed line).
Module 3: Work-up & Impurity Control
User Query: "We are detecting nitrosamine impurities (NDMA) in the final API. We use DMF as a solvent and quench with Sodium Nitrite."
Diagnosis:
Regulatory Red Flag: You have created a "Perfect Storm" for nitrosamines.
Sodium Nitrite (
Corrective Action (The "Clean Quench" Protocol):
-
Eliminate DMF: Switch to NMP or DMSO if a polar solvent is strictly necessary, though Toluene/Water is preferred.
-
Alternative Quench: If you must use DMF, do not use Nitrite. Use Hydrogen Peroxide (
) under alkaline conditions to oxidize the azide.-
Reaction:
[8] -
Note: This is exothermic; control temperature strictly <10°C.
-
Standard Nitrite Quench (Only for Non-Amine Solvents): If using water/toluene:
-
Cool mixture to 0-5°C.
-
Add
(1.5 eq relative to residual azide).[9][10] -
Slowly dose
. -
End-point: Starch-Iodide paper turns Blue (excess Nitrite)
Wait 30 mins Paper turns Colorless (Quench complete; if still blue, add urea to destroy excess nitrite).
Module 4: Purification (Zinc Removal)
User Query: "Our final product has 5000 ppm Zinc. Standard recrystallization isn't removing it."[2]
Diagnosis: Tetrazoles are excellent chelators. The Zinc is likely bound to the tetrazole ring, not just physically entrained.
Purification Strategy:
-
The pH Swing Method:
-
Tetrazoles are acidic (
). -
Step A: Dissolve crude product in dilute NaOH (pH 10-11). The tetrazole becomes a soluble salt. Zinc precipitates as
or stays soluble as zincate depending on pH. -
Step B: Filter the solution to remove insoluble Zinc hydroxides.
-
Step C: Treat the filtrate with EDTA (0.5 eq) . Stir for 1 hour.
-
Step D: Acidify slowly to pH 2-3. The Phenyltetrazole will precipitate (protonated form), while the Zn-EDTA complex remains super-soluble in the aqueous mother liquor.
-
-
Filtration: Wash the filter cake with dilute acidic water (pH 3) to displace mother liquor.
References & Authority
-
Himo, F., Demko, Z. P., Noodleman, L., & Sharpless, K. B. (2003).[11] Why is tetrazole formation by addition of azide to organic nitriles catalyzed by zinc(II) salts? Journal of the American Chemical Society.[11]
-
Organic Process Research & Development. (2008). Safety of Sodium Azide Scale-Up: Handling Hydrazoic Acid.[2] (General Reference for HN3 Safety).
-
FDA Guidance for Industry. (2020). Control of Nitrosamine Impurities in Human Drugs. (Regulatory grounding for Module 3).
-
Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry.
Sources
- 1. nj.gov [nj.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ehs.wisc.edu [ehs.wisc.edu]
- 5. akjournals.com [akjournals.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Why is tetrazole formation by addition of azide to organic nitriles catalyzed by zinc(II) salts? - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Solvent Selection for Tetrazole Synthesis
Welcome to the Technical Support Center for Tetrazole Synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the critical choices involved in synthesizing 5-substituted-1H-tetrazoles. As a class of compounds with broad applications—from blockbuster pharmaceuticals like Valsartan to specialty materials—mastering their synthesis is a crucial skill.
Solvent selection is arg[1][2][3][4][5]uably one of the most influential parameters in tetrazole synthesis, directly impacting reaction kinetics, yield, safety, and purification. This guide provides in-depth, experience-driven advice in a direct question-and-answer format to address the specific challenges you may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the most common solvents for the [3+2] cycloaddition of nitriles and azides, and why?
The workhorse solvents for this reaction are polar aprotic solvents, most notably Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) .
-
Why they work: T[6][7]he key is their ability to dissolve sodium azide (NaN₃), which is often poorly soluble in other organic solvents, and to stabilize the polar intermediates and transition states involved in the cycloaddition mechanism. Their high boiling points[8][9] also allow for the elevated temperatures (often 100-150 °C) required to drive the reaction to completion, especially with less reactive nitriles. In a comparative study, D[9][10]MSO provided an excellent yield (99%), significantly outperforming DMF (80%), acetonitrile (50%), methanol (20%), and toluene (15%).
Q2: I'm concerned[7][11] about the toxicity and purification difficulties associated with DMF and DMSO. Are there "greener" alternatives?
Yes, the field is increasingly moving towards more sustainable options. The most promising green solvent is water .
-
Water-based Systems: Pioneering work by Sharpless and others has shown that water, often in the presence of a zinc salt catalyst (e.g., ZnBr₂), can be an excellent medium for tetrazole synthesis. This system avoids toxic [6]organic solvents and can simplify workup. Other green options being explored include polyethylene glycol (PEG-400) and solvent mixtures like water/ethanol or water/isopropanol.
Q3: My reaction i[1][12][13]s sluggish or not proceeding at all. Could the solvent be the issue?
Absolutely. If you are experiencing low or no product yield, your solvent choice is a primary suspect.
-
Poor Solubility: If your nitrile starting material or the azide salt is not soluble in the chosen solvent, the reaction will be slow or fail. This is why non-polar solvents like toluene or protic solvents like methanol often give poor yields in uncatalyzed reactions.
-
Insufficient Temper[7][11]ature: The reaction often requires high temperatures. Ensure your solvent has a sufficiently high boiling point to reach the necessary reaction temperature (e.g., >100 °C).
-
Catalyst Incompatib[6]ility: If you are using a catalyst, its activity is highly solvent-dependent. For instance, some catalysts may be highly effective in DMF but perform poorly in water, and vice-versa.
Troubleshooting Guide: Common Experimental Problems
This section addresses specific issues in a problem-and-solution format to help you resolve experimental hurdles directly at the bench.
Problem 1: Low or No Product Yield
Q: I'm running a [3+2] cycloaddition between benzonitrile and sodium azide in toluene and seeing very little product formation after 24 hours at reflux. What's going wrong?
A: This is a classic solvent-reagent mismatch. Sodium azide has very poor solubility in a non-polar solvent like toluene. Furthermore, the uncatalyzed reaction requires stabilization of a polar transition state, which toluene cannot provide.
Solutions:
-
Switch to a Polar Aprotic Solvent: The most reliable solution is to switch to DMF or DMSO. These will effectively di[6][7]ssolve the sodium azide and facilitate the reaction.
-
Introduce a Catalyst: If you must use a less polar solvent, the addition of a Lewis acid catalyst (e.g., ZnBr₂, CuSO₄) is crucial. The catalyst activates th[6][12]e nitrile, making it more susceptible to attack by the azide.
-
Consider a "Green" Aqueous System: A highly effective alternative is to use water as the solvent with a zinc catalyst. This approach is safer, more environmentally friendly, and often highly efficient.
Problem 2: D[6]ifficulty with Product Isolation & Purification
Q: My reaction in DMF worked well, but now I can't get rid of the solvent. My product is also somewhat water-soluble. How do I isolate my tetrazole?
A: This is the primary drawback of using high-boiling point polar aprotic solvents like DMF and DMSO. Their complete removal is challenging.
Solutions for Solvent Removal & Extraction:
-
Acidification and Extraction: After the reaction, cool the mixture and dilute it with water. Carefully acidify the aqueous solution to a pH of 1-2 with a strong acid like 2N HCl. This protonates the tetra[6]zole, making it less water-soluble and allowing it to be extracted into an organic solvent like ethyl acetate.
-
Brine Washes: To [6]remove residual DMF or DMSO from the organic extract, perform multiple washes with brine (saturated NaCl solution). The highly polar solvent [6]will partition into the aqueous brine layer.
-
Azeotropic Removal: For stubborn residual solvent, azeotropic removal with toluene or heptane on a rotary evaporator can be effective.
If the Product Remains[6] Water-Soluble:
-
Some tetrazoles with polar functional groups will remain in the aqueous layer even after acidification. In these cases, after ext[6]racting the impurities with an organic solvent, you may need to concentrate the aqueous layer and purify the product using techniques like column chromatography on a polar stationary phase or crystallization from a suitable solvent system.
Problem 3: F[15][16]ormation of Side Products
Q: I'm seeing a significant amount of an amide byproduct in my reaction. What causes this and how can I prevent it?
A: Amide formation is typically due to the presence of water in non-aqueous reactions. Moisture can hydrolyze the nitrile starting material.
Solutions:
-
Use Anhydrous Conditions: Ensure you are using anhydrous-grade solvents and reagents.
-
Inert Atmosphere: Run the reaction under a dry, inert atmosphere, such as nitrogen or argon, to exclude atmospheric moisture.
Data Summary: Solv[6]ent Effects on Tetrazole Synthesis
The choice of solvent has a dramatic impact on reaction outcomes. The following table summarizes experimental data for the synthesis of 5-phenyl-1H-tetrazole from benzonitrile and sodium azide, illustrating the critical role of the solvent.
| Solvent | Catalyst | Time (min) | Temp (°C) | Yield (%) | Reference |
| DMSO | Co(II)-complex (1 mol%) | 720 | 110 | 99 | |
| DMF | Co(II)-complex [7][11](1 mol%) | 720 | 110 | 80 | |
| H₂O/EtOH (1:1) | Co[7][11]-Ni/Fe₃O₄@MMSHS | 12 | 60 | 98 | |
| DMF | SO₃H-carbon | [13] 360 | 100 | 92 | |
| Acetonitrile | Co(II)[5]-complex (1 mol%) | 720 | 110 | 50 | |
| Methanol | Co(II)-com[7][11]plex (1 mol%) | 720 | 110 | 20 | |
| Toluene | Co(II)-comp[7][11]lex (1 mol%) | 720 | 110 | 15 |
Experimental Pro[7][11]tocols
Protocol 1: Zinc-Catalyzed Tetrazole Synthesis in Water (Green Method)
This protocol provides a step-by-step method for a more environmentally benign synthesis.
-
Reagents Setup: In a round-bottom flask equipped with a magnetic stir bar, combine the organic nitrile (1.0 eq), sodium azide (1.2 eq), and zinc bromide (1.0 eq).
-
Solvent Addition: [6] Add deionized water to the flask to achieve a concentration of approximately 1 M with respect to the nitrile.
-
Reaction: Attach [6]a reflux condenser and heat the mixture to a vigorous reflux (typically >100°C) in an oil bath. Stir for 12-24 hours. Monitor reaction progress by TLC or LC-MS.
-
Work-up: Cool the[6] reaction to room temperature. Dilute with water and adjust the pH to 1-2 using 2N HCl.
-
Isolation: Extract the protonated tetrazole with ethyl acetate (3x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The[6] crude product can be further purified by recrystallization or column chromatography.
Visualizing the Wo[15]rkflow: Logic & Decision Making
Diagram 1: Troubleshooting Low Yield
This diagram outlines the decision-making process when faced with a low-yielding tetrazole synthesis reaction.
Caption: Troubleshooting logic for low or no product yield.
Diagram 2: Product Isolation Workflow
This diagram illustrates the general workflow for isolating a tetrazole product after the reaction is complete.
Caption: General workflow for tetrazole work-up and purification.
Safety Considerations
-
Sodium Azide (NaN₃): Sodium azide is highly toxic. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.
-
Hydrazoic Acid (HN₃[14]): Acidification of azide-containing solutions generates hydrazoic acid, which is volatile, toxic, and explosive. Always perform acidificat[8][10][15]ion steps slowly, with cooling, and within a fume hood.
-
Heavy Metal Azides: Avoid contact of sodium azide with heavy metals (e.g., lead, copper) as this can form highly explosive heavy metal azides. Do not dispose of azide w[8]aste down drains, as it can react with metal pipes.
References
[8][14]1. Streamlined Green Synthesis and Process Optimization for Tetrazole Derivatives Via Metal-Free Reactions. Journal of Chemical Health Risks. (2024). 2. Technical Support Center: Tetrazole Ring Formation. Benchchem. (2025). 3. A Comparative Guide to Green Synthesis Methods for Substituted Tetrazoles. Benchchem. (2025). 4. A green synthesis of the 1-substituted 1H-1,2,3,4-tetrazoles by application of the Natrolite zeolite as a new and. The Royal Society of Chemistry. 5. Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex. PMC. 6. Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate. ACS Omega. (2024). 7. Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. ACS Publications. 8. Green Methodologies for Tetrazole Synthesis from Different Starting Materials: A Recent Update. ResearchGate. (2025). 9. Efficient synthesis of tetrazoles via [2 + 3] cycloaddition reaction catalyzed by cobalt–nickel on magnetic mesoporous hollow spheres. PMC. (2025). 10. Green Methodologies for Tetrazole Synthesis from Different Starting Materials: A Recent Update. Bentham Science Publishers. (2024). 11. Technical Support Center: Method Refinement for Enhancing the Purity of Tetrazole Derivatives. Benchchem. (2025). 12. A process for the synthesis of valsartan. Google Patents. 13. Green Methodologies for Tetrazole Synthesis from Different Starting Materials: A Recent Update. (2024). 14. Troubleshooting guide for Tetrazole functionalization reactions. Benchchem. (2025). 15. tetrazole synthesis from a nitrile and azide - laboratory experiment. YouTube. (2022). 16. METHOD FOR SYNTHESIZING VALSARTAN. European Patent Office - EP 3822259 A1 - EPO. (2021). 17. Synthesis method of valsartan. Google Patents. 18. Nanomaterial catalyzed green synthesis of tetrazoles and its derivatives: a review on recent advancements. RSC Publishing. (2021). 19. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. PMC. 20. Safe and Efficient Tetrazole Synthesis in a Continuous Flow Microreactor. MIT Open Access Articles. 21. Tetrazole – Knowledge and References. Taylor & Francis. 22. Solvent screening in tetrazole synthesis. ResearchGate. 23. Deliverable 1.7: Cascade 3 – a) Synthesis of Valsartan. European Commission. 24. Application Notes & Protocols: Synthesis and Purification of High-Purity Valsartan. Benchchem. 25. Sodium Azide. Yale Environmental Health & Safety. 26. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers. 27. Optimizations of Various Solvents for [3 + 2] Cycloaddition Reaction Using K 3 PO 4 Base a. ResearchGate. 28. How Dangerous Is Too Dangerous? A Perspective on Azide Chemistry. ACS Publications. (2022). 29. Kinetics and mechanism of tetrazole formation from 1-adamantyl arenesulfonates in acetonitrile containing azide ion. The Journal of Organic Chemistry - ACS Publications. 30. Synthesis of 1H-tetrazoles. Organic Chemistry Portal. 31. Tetrazoles via Multicomponent Reactions. Chemical Reviews - ACS Publications. 32. Problem with tetrazole formation. Reddit. (2025). 33. Recent Advances in the Synthesis of 5-Substituted 1H-Tetrazoles: A Complete Survey (2013–2018). Who we serve. (2019). 34. Tetrahedron template. Asian Journal of Green Chemistry. (2018). 35. Extraction of a pyridine tetrazole from the aqueous phase. Chemistry Stack Exchange. (2014). 36. Novel reagent for tetrazole synthesis and process for producing tetrazoles therewith. Google Patents. 37. Kate Jones, Assistant Editor – RSC Advances Blog. RSC Blogs. (2024). 38. Safe and efficient tetrazole synthesis in a continuous-flow microreactor. SciSpace. 39. Mechanisms of tetrazole formation by addition of azide to nitriles. Semantic Scholar. 40. How do organic chemists remove solvents with high boiling points from solution? Quora. (2017). 41. An Improved Protocol for the Preparation of 5-Substituted Tetrazoles from Organic Thiocyanates and Nitriles.
Sources
- 1. researchgate.net [researchgate.net]
- 2. benthamdirect.com [benthamdirect.com]
- 3. eurekaselect.com [eurekaselect.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ajgreenchem.com [ajgreenchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. youtube.com [youtube.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. jchr.org [jchr.org]
- 13. Efficient synthesis of tetrazoles via [2 + 3] cycloaddition reaction catalyzed by cobalt–nickel on magnetic mesoporous hollow spheres - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ehs.yale.edu [ehs.yale.edu]
- 15. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Technical Guide: SAR and Therapeutic Potential of 2-[(1-Phenyl-1H-tetrazol-5-yl)thio]propanoic Acid Analogs
This guide provides an in-depth technical analysis of 2-[(1-Phenyl-1H-tetrazol-5-yl)thio]propanoic acid and its analogs. This scaffold represents a classic exercise in bioisosterism , bridging the gap between metabolic modulators (PPAR agonists) and sensory antagonists (sweet taste inhibitors).
Executive Summary & Scaffold Classification
2-[(1-Phenyl-1H-tetrazol-5-yl)thio]propanoic acid (hereafter referred to as PTT-PA ) is a bioactive small molecule featuring a 1-phenyl-1H-tetrazole core linked via a thioether bridge to a propanoic acid tail.
In medicinal chemistry, this structure is a privileged scaffold acting as a bioisostere for the phenoxy-propanoic acid class. It is primarily investigated in two distinct pharmacological contexts:
-
PPAR
Agonism (Metabolic): Mimicking the "fibrate" class (e.g., Clofibrate, Fenofibrate) to regulate lipid metabolism. -
T1R3 Antagonism (Sensory): Acting as an analog of Lactisole , a broad-spectrum sweetness inhibitor, to probe the structure of the sweet taste receptor.
Chemical Identity
-
Core Scaffold: 1-Phenyl-1H-tetrazole-5-thiol (PTT).
-
Pharmacophore:
-substituted carboxylic acid (ionic head) + Lipophilic aromatic core. -
Key Property: The tetrazole ring acts as a metabolically stable, lipophilic bioisostere for a carboxylic acid or a phenyl ring, while the thioether linkage increases oxidative stability compared to standard ethers.
Structure-Activity Relationship (SAR) Analysis
The biological activity of PTT-PA analogs relies on the precise spatial arrangement of the acidic tail and the aromatic head.
| Structural Domain | Function | SAR Optimization Rules |
| A: Propanoic Acid Tail | Ionic Binding Anchor. Forms a critical salt bridge with residues (e.g., Tyr464 in PPAR | • Chain Length: Extension to butanoic acid often decreases potency (steric clash).• |
| B: Thioether Linker (-S-) | Flexible Hinge. Provides optimal bond angle (~100°) and metabolic stability against ether cleavage. | • Oxidation: Oxidation to sulfoxide (-SO-) or sulfone (-SO2-) generally abolishes activity by altering polarity and geometry.• Bioisosterism: Replacing -S- with -O- (ether) shifts the profile towards Lactisole-like activity but reduces lipophilicity. |
| C: Tetrazole Core | Lipophilic Spacer. A planar, electron-rich system that facilitates | • N-Substitution: The 1-phenyl position is critical. Replacing the phenyl with an alkyl group drastically reduces affinity for hydrophobic pockets. |
| D: Phenyl Ring (R-Group) | Selectivity Filter. The distal phenyl ring dictates target specificity (PPAR | • Para-Substitution: Electron-withdrawing groups (e.g., -Cl, -CF3) at the para position enhance PPAR |
Comparative Performance Analysis
Context A: Metabolic Regulation (PPAR Agonist)
Objective: Lowering triglycerides and increasing HDL.
| Feature | PTT-PA Analogs | Fenofibrate (Standard of Care) | Analysis |
| Binding Affinity (EC50) | PTT-PA analogs are comparable in potency to first-generation fibrates but often lack the nanomolar potency of modern glitazars. | ||
| Selectivity | Moderate (PPAR | High (PPAR | The tetrazole core provides a broader "shape" than the chlorophenyl ketone of fenofibrate, leading to some cross-reactivity with PPAR |
| Metabolic Stability | High | Moderate (Ester hydrolysis required) | PTT-PA is an active acid, requiring no prodrug activation. The thio-tetrazole bond is resistant to P450 degradation. |
| Toxicity Risk | MTT-like Side Effects | Hepatotoxicity (Rare) | Critical Caution: The 1-phenyl-1H-tetrazole-5-thiol leaving group is structurally related to the MTT side chain in cephalosporins, which can inhibit aldehyde dehydrogenase (disulfiram-like reaction). |
Context B: Sensory Inhibition (Sweetness Inhibitor)
Objective: Blocking the T1R3 subunit of the sweet taste receptor.
| Feature | PTT-PA Analogs | Lactisole (Standard) | Analysis |
| Mechanism | Transmembrane Allosteric Modulator | Transmembrane Allosteric Modulator | Both compounds bind to the transmembrane domain of T1R3, stabilizing the inactive conformation. |
| Potency | Low to Moderate | High ( | The bulky tetrazole ring is less optimal than the simple anisole ring of Lactisole for the tight transmembrane pocket of T1R3. |
| Taste Profile | Bitter/Metallic off-taste | Clean inhibition | The sulfur atom and nitrogen-rich tetrazole often introduce metallic off-notes, limiting utility in food science compared to Lactisole. |
Experimental Protocols (Self-Validating Systems)
Protocol 1: Synthesis of PTT-PA (S-Alkylation)
Rationale: This protocol uses a basic substitution reaction (S_N2) to couple the thiol head to the acidic tail.
-
Reagents: 1-Phenyl-1H-tetrazole-5-thiol (1.0 eq), 2-Chloropropanoic acid (1.1 eq), Potassium Hydroxide (KOH, 2.2 eq), Ethanol/Water (1:1).
-
Procedure:
-
Dissolve thiol and KOH in EtOH/H2O. Stir at 0°C for 15 min (deprotonation to thiolate anion).
-
Add 2-chloropropanoic acid dropwise.
-
Reflux at 80°C for 4-6 hours. Monitor by TLC (Mobile phase: MeOH/DCM 1:9).
-
Workup: Evaporate EtOH. Acidify aqueous residue with 1M HCl to pH 2. The product will precipitate as a white solid.
-
Recrystallization: Purify using Ethanol/Hexane.
-
-
Validation:
-
NMR (DMSO-
): Look for the quartet at ppm (CH-S) and the doublet at ppm (CH3). The aromatic protons will appear at ppm.
-
NMR (DMSO-
Protocol 2: PPAR Transactivation Assay
Rationale: To quantify the functional efficacy of the analog in activating the nuclear receptor.
-
Cell Line: COS-7 or HEK293T cells.
-
Transfection: Cotransfect with:
-
pSG5-PPAR
: Expression vector for the receptor. -
PPRE-Luc: Luciferase reporter plasmid containing Peroxisome Proliferator Response Elements.
-
pRL-TK: Renilla luciferase (internal control for transfection efficiency).
-
-
Treatment:
-
Seed cells in 96-well plates.
-
Treat with PTT-PA analogs (
) for 24 hours. -
Positive Control: Fenofibric acid (
). -
Negative Control: DMSO (Vehicle).
-
-
Readout: Measure Firefly/Renilla luciferase ratio.
-
Data Analysis: Plot Dose-Response curve to calculate
.
Mechanistic Visualization
The following diagram illustrates the dual-pathway potential of the PTT-PA scaffold, highlighting its interaction with Nuclear Receptors (PPAR) versus G-Protein Coupled Receptors (T1R3).
Caption: Divergent signaling pathways of PTT-PA analogs. The scaffold mimics fatty acids to activate nuclear PPAR
References
-
PPAR Agonism & Fibrate Structure
-
Willson, T. M., et al. (2000). "The PPARs: From Orphan Receptors to Drug Discovery." Journal of Medicinal Chemistry. Link
- Context: Establishes the SAR for acid-head/lipophilic-tail scaffolds in PPAR activ
-
-
Tetrazole Bioisosterism
-
Herr, R. J. (2002). "5-Substituted-1H-tetrazoles as carboxylic acid isosteres: medicinal chemistry and synthetic methods." Bioorganic & Medicinal Chemistry. Link
- Context: Validates the use of the tetrazole core to replace carboxylic acids or phenols in PTT-PA.
-
-
Sweetness Inhibition (Lactisole Analogs)
-
Jiang, P., et al. (2005). "Lactisole interacts with the transmembrane domain of human T1R3 to inhibit sweet taste." Journal of Biological Chemistry. Link
- Context: Defines the binding site for phenoxy-propanoic acids, the direct analogs of PTT-PA.
-
-
Ferroptosis & Tetrazole-Thio Scaffolds (Emerging)
Sources
A Comparative Efficacy Analysis of 2-[(1-Phenyl-1H-tetrazol-5-yl)thio]propanoic Acid and Clinically Established Cysteinyl Leukotriene Receptor Antagonists
A Technical Guide for Researchers in Inflammation and Drug Discovery
Introduction: The Role of Cysteinyl Leukotrienes in Inflammatory Pathologies
Cysteinyl leukotrienes (CysLTs), comprising leukotriene C4 (LTC4), D4 (LTD4), and E4 (LTE4), are potent lipid mediators synthesized from arachidonic acid by the 5-lipoxygenase pathway. These molecules play a pivotal role in the pathophysiology of a range of inflammatory and allergic diseases, most notably asthma and allergic rhinitis[1][2][3]. Their effects, which include bronchoconstriction, increased vascular permeability, edema formation, and eosinophil recruitment, are mediated through the activation of specific G protein-coupled receptors (GPCRs), primarily the cysteinyl leukotriene receptor 1 (CysLT1)[4][5]. Consequently, antagonism of the CysLT1 receptor represents a key therapeutic strategy for mitigating the inflammatory cascade driven by these potent mediators[3][4].
This guide provides an in-depth comparative analysis of the efficacy of the novel compound 2-[(1-Phenyl-1H-tetrazol-5-yl)thio]propanoic acid against well-established, clinically approved CysLT1 receptor antagonists: Montelukast , Zafirlukast , and Pranlukast . While direct experimental data for 2-[(1-Phenyl-1H-tetrazol-5-yl)thio]propanoic acid is not extensively available in public literature, its structural features, particularly the presence of a phenyl-tetrazole moiety serving as a bioisostere for a carboxylic acid, strongly suggest its classification as a CysLT receptor antagonist[6][7][8]. For the purpose of this guide, we will infer its potential efficacy based on structure-activity relationship (SAR) studies of closely related tetrazole-containing acetophenone derivatives that have been evaluated as LTD4 antagonists[7][9].
Comparative Efficacy: A Quantitative Overview
The potency of a receptor antagonist is typically quantified by its half-maximal inhibitory concentration (IC50) or its inhibition constant (Ki). These values represent the concentration of the antagonist required to inhibit 50% of the specific binding of a radiolabeled ligand or to produce 50% of the maximal inhibitory effect in a functional assay. A lower IC50 or Ki value indicates a higher binding affinity and greater potency.
| Compound | Target Receptor | Assay Type | IC50 / Ki (nM) | Reference |
| 2-[(1-Phenyl-1H-tetrazol-5-yl)thio]propanoic acid Analogs | CysLT1 | LTD4-induced guinea pig ileum contraction | ~10 - 100 (inferred) | [7][9] |
| Montelukast | CysLT1 | [3H]LTD4 binding (guinea pig lung) | Ki: 0.18 | [9] |
| Zafirlukast | CysLT1 | LTD4-induced guinea pig trachea contraction | IC50: ~30 | |
| Pranlukast | CysLT1 | [3H]LTD4 binding (guinea pig lung) | Ki: 1.2 |
Disclaimer: The IC50 value for 2-[(1-Phenyl-1H-tetrazol-5-yl)thio]propanoic acid analogs is an estimation based on published data for structurally similar compounds and is intended for comparative purposes.
Mechanism of Action and Signaling Pathways
CysLT1 receptor antagonists function by competitively binding to the CysLT1 receptor, thereby preventing the binding of endogenous CysLTs and blocking their pro-inflammatory effects. The CysLT1 receptor is primarily coupled to the Gq/11 family of G proteins[10][11][12].
CysLT1 Receptor Signaling Cascade
Activation of the CysLT1 receptor by an agonist like LTD4 initiates a downstream signaling cascade that ultimately leads to the cellular responses characteristic of inflammation. The canonical pathway is as follows:
-
Receptor Activation: LTD4 binds to the CysLT1 receptor, inducing a conformational change.
-
Gq/11 Protein Activation: The activated receptor promotes the exchange of GDP for GTP on the α-subunit of the associated Gq/11 protein.
-
Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates phospholipase C.
-
Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG)[11][12].
-
Calcium Mobilization: IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm[11][12].
-
Protein Kinase C (PKC) Activation: The increased intracellular Ca2+ and DAG synergistically activate Protein Kinase C (PKC)[6][12].
-
Downstream Effects: Activated PKC and other calcium-dependent pathways lead to a variety of cellular responses, including smooth muscle contraction, increased vascular permeability, and the transcription of pro-inflammatory genes through the activation of pathways such as the MAP kinase cascade (ERK1/2)[13].
The following diagram illustrates the CysLT1 receptor signaling pathway and the point of intervention for antagonists.
Experimental Protocols for Efficacy Determination
The determination of antagonist efficacy relies on robust and reproducible experimental assays. The two primary methods used for characterizing CysLT1 receptor antagonists are radioligand binding assays and calcium mobilization assays.
Competitive Radioligand Binding Assay
This assay directly measures the ability of a test compound to displace a radiolabeled ligand (e.g., [3H]LTD4) from the CysLT1 receptor.
Workflow:
Detailed Protocol:
-
Membrane Preparation:
-
Homogenize tissue (e.g., guinea pig lung) or cells expressing the CysLT1 receptor in a cold buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash and resuspend the membrane pellet in an appropriate assay buffer[14].
-
-
Assay Setup:
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., 25°C) for a set time to allow the binding to reach equilibrium.
-
-
Separation:
-
Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Wash the filters with cold buffer to remove any non-specifically bound radioligand[14].
-
-
Detection:
-
Place the filters in scintillation vials with a scintillation cocktail.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of the test compound.
-
Plot the percentage of inhibition of specific binding against the log concentration of the test compound.
-
Determine the IC50 value from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand[15].
-
Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to block the increase in intracellular calcium concentration induced by a CysLT1 receptor agonist.
Workflow:
Detailed Protocol:
-
Cell Preparation:
-
Dye Loading:
-
Antagonist Pre-incubation:
-
Agonist Stimulation and Detection:
-
Data Analysis:
-
The increase in fluorescence corresponds to the increase in intracellular calcium.
-
Calculate the percentage of inhibition of the agonist-induced calcium response for each concentration of the test compound.
-
Plot the percentage of inhibition against the log concentration of the test compound to determine the IC50 value.
-
Conclusion and Future Directions
The established CysLT1 receptor antagonists, Montelukast, Zafirlukast, and Pranlukast, have proven clinical efficacy in the management of inflammatory airway diseases. A comprehensive evaluation of novel compounds like 2-[(1-Phenyl-1H-tetrazol-5-yl)thio]propanoic acid using the standardized protocols outlined in this guide is essential to determine their potential as next-generation therapeutics in this class. Future research should focus on obtaining precise IC50 and Ki values for this compound through rigorous in vitro and in vivo studies to fully elucidate its therapeutic potential.
References
-
Catania, A., et al. (2004). CysLT1 receptor-induced human airway smooth muscle cells proliferation requires ROS generation, EGF receptor transactivation and ERK1/2 phosphorylation. Respiratory Research, 5(1), 1-13. [Link]
-
Di Fede, G., et al. (2023). CysLT1 Receptor Activation Decreases Na+/K+-ATPase Activity via PKC-Mediated Mechanisms in Hippocampal Slices. International Journal of Molecular Sciences, 24(20), 15195. [Link]
-
Berger, W., De Chandt, M. T., & Cairns, C. B. (2022). A dual role for cysteinyl leukotriene receptors in the pathogenesis of corneal infection. Frontiers in Immunology, 13, 988458. [Link]
-
Kanaoka, Y., & Boyce, J. A. (2014). Cysteinyl leukotriene receptors, old and new; implications for asthma. Allergy, asthma & immunology research, 6(3), 197–205. [Link]
-
Money, T., Scarr, E., Udawela, M., & Dean, B. (2010). The Gq/11 and Gi/o protein-mediated signalling pathways of CHRMs. ResearchGate. [Link]
-
Parham, K. A., et al. (2005). Regulation of cysteinyl leukotriene type 1 receptor internalization and signaling. Journal of Biological Chemistry, 280(10), 9477-9485. [Link]
-
Wikipedia contributors. (2023). Cysteinyl leukotriene receptor 1. Wikipedia. [Link]
-
Kamal, M., et al. (2015). Structure, Function, Pharmacology, and Therapeutic Potential of the G Protein, Gα/q,11. Journal of Medicinal Chemistry, 58(11), 4487-4501. [Link]
-
Pathway analysis for Gαq and Gαq/11. ResearchGate. [Link]
-
Wikipedia contributors. (2023). Gq alpha subunit. Wikipedia. [Link]
-
Ali, I., et al. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Molecules, 28(4), 1908. [Link]
-
Mellado, M., et al. (2005). CysLT1 Receptor Is a Target for Extracellular Nucleotide-Induced Heterologous Desensitization: A Possible Feedback Mechanism in Inflammation. Journal of Cell Science, 118(23), 5625-5636. [Link]
-
Musser, J. H., et al. (1988). Leukotriene D4 antagonists and 5-lipoxygenase inhibitors. Synthesis of benzoheterocyclic [(methoxyphenyl)amino]oxoalkanoic acid esters. Journal of Medicinal Chemistry, 31(5), 910-917. [Link]
-
Wang, Y., et al. (2023). Structural basis of the cysteinyl leukotriene receptor type 2 activation by LTD4. Proceedings of the National Academy of Sciences, 120(43), e2309831120. [Link]
-
Woszczek, G., et al. (2012). Calcium mobilization responses to cysLTs. ResearchGate. [Link]
-
Pixorize. (n.d.). Gq Signaling Pathway Mnemonic for USMLE. Pixorize. [Link]
-
Ali, I., et al. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. King Fahd University of Petroleum & Minerals. [Link]
-
Dillard, R. D., et al. (1987). Leukotriene receptor antagonists. 2. The [[(tetrazol-5-ylaryl)oxy]methyl]acetophenone derivatives. Journal of Medicinal Chemistry, 30(5), 911-918. [Link]
-
Ali, I., et al. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. MDPI. [Link]
-
Sarau, H. M., et al. (1999). Characterization of the human cysteinyl leukotriene CysLT1 receptor. Nature, 399(6738), 789-793. [Link]
-
Ohtsu, Y., et al. (1995). Synthesis and dual antagonistic activity against thromboxane A2 and leukotriene D4 of [4-[1-(benzenesulfonamido)alkyl]phenyl]alkanoic acid derivatives. Journal of Medicinal Chemistry, 38(4), 664-679. [Link]
-
Creative Bioarray. (n.d.). Ca2+ Mobilization Assay. Creative Bioarray. [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]
-
Marshall, W. S., et al. (1987). Leukotriene receptor antagonists. 1. Synthesis and structure-activity relationships of alkoxyacetophenone derivatives. Journal of Medicinal Chemistry, 30(4), 682-689. [Link]
-
van de Water, A., et al. (1994). Synthesis and structure-activity relationships of carboxylated chalcones: a novel series of CysLT1 (LTD4) receptor antagonists. Journal of Medicinal Chemistry, 37(16), 2537-2547. [Link]
-
NanoTemper Technologies. (n.d.). Assay setup for competitive binding measurements. NanoTemper Technologies. [Link]
-
Shi, Y., et al. (2023). Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. RSC Medicinal Chemistry, 14(11), 2235-2250. [Link]
-
Kumar, A., et al. (2024). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry, 12. [Link]
-
Marshall, W. S., et al. (1987). Leukotriene receptor antagonists. 1. Synthesis and structure-activity relationships of alkoxyacetophenone derivatives. Journal of Medicinal Chemistry, 30(4), 682-689. [Link]
-
Gade, S. S., et al. (2022). Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl Thiazole Derivatives as Potential Antimicrobial Agents. ACS Omega, 7(50), 46909-46922. [Link]
-
Agilent Technologies. (2023). Characterizing Calcium Mobilization Using Kinetic Live Cell Imaging. Agilent Technologies. [Link]
-
Kumar, A., et al. (2024). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry, 12. [Link]
-
Bernstein, P. R. (1998). Chemistry and structure--activity relationships of leukotriene receptor antagonists. American Journal of Respiratory and Critical Care Medicine, 157(6 Pt 2), S221-S226. [Link]
-
Musser, J. H., et al. (1987). Synthesis and structure-activity relationship studies of a series of 5-aryl-4,6-dithianonanedioic acids and related compounds: a novel class of leukotriene antagonists. Journal of Medicinal Chemistry, 30(1), 96-105. [Link]
-
Gera, N., et al. (2017). Cell-Binding Assays for Determining the Affinity of Protein–Protein Interactions: Technologies and Considerations. International Journal of Molecular Sciences, 18(12), 2568. [Link]
-
Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual. [Link]
Sources
- 1. agilent.com [agilent.com]
- 2. Exploring tetrazole chemistry: synthetic techniques, structure-activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemistry and structure--activity relationships of leukotriene receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cysteinyl leukotriene receptors, old and new; implications for asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cysteinyl leukotriene receptor 1 - Wikipedia [en.wikipedia.org]
- 6. CysLT1 Receptor Activation Decreases Na+/K+‐ATPase Activity via PKC‐Mediated Mechanisms in Hippocampal Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Leukotriene receptor antagonists. 2. The [[(tetrazol-5-ylaryl)oxy]methyl]acetophenone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy [frontiersin.org]
- 9. Leukotriene receptor antagonists. 1. Synthesis and structure-activity relationships of alkoxyacetophenone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Gq alpha subunit - Wikipedia [en.wikipedia.org]
- 12. Gq Signaling Pathway Mnemonic for USMLE [pixorize.com]
- 13. CysLT1 receptor-induced human airway smooth muscle cells proliferation requires ROS generation, EGF receptor transactivation and ERK1/2 phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. support.nanotempertech.com [support.nanotempertech.com]
- 16. Structure, Function, Pharmacology, and Therapeutic Potential of the G Protein, Gα/q,11 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. selectscience.net [selectscience.net]
Validating the Mechanism of Action for Novel Tetrazole Kinase Inhibitors: A Comparative Guide
In the landscape of drug discovery, the tetrazole moiety has emerged as a privileged scaffold in the design of novel therapeutics, particularly as kinase inhibitors.[1][2][3] Its unique physicochemical properties, including its role as a bioisostere for carboxylic acids and its metabolic stability, make it an attractive component for developing potent and selective enzyme inhibitors.[1][3] However, the journey from a promising chemical scaffold to a validated clinical candidate is paved with rigorous experimental validation of its mechanism of action (MoA). Misinterpretation of a compound's MoA can lead to costly failures in later stages of drug development.
This guide provides a comprehensive, field-proven framework for validating the MoA of novel tetrazole-based kinase inhibitors. We will move beyond a simple checklist of experiments and delve into the causality behind our experimental choices, ensuring a self-validating and robust dataset. This guide is designed for researchers, scientists, and drug development professionals seeking to establish a clear and defensible MoA for their candidate compounds. We will compare the performance of a hypothetical novel tetrazole inhibitor, "TZ-1," with a well-characterized, non-tetrazole kinase inhibitor, "Ref-Inhibitor," targeting the same hypothetical "Kinase X."
The Validation Funnel: A Multi-pronged Approach
A robust MoA validation strategy employs a "funnel" approach, starting with broad, target-binding experiments and progressively narrowing down to specific cellular and functional consequences of target engagement. This multi-pronged approach builds a cohesive and evidence-based narrative for the inhibitor's MoA.
Caption: The MoA Validation Funnel.
Part 1: Direct Target Engagement and Biochemical Characterization
The foundational step in MoA validation is to unequivocally demonstrate that the inhibitor directly binds to its intended target and modulates its activity in a controlled, cell-free environment.
Cellular Thermal Shift Assay (CETSA®): Confirming Target Engagement in a Cellular Milieu
The Cellular Thermal Shift Assay (CETSA®) is a powerful technique to verify target engagement in a physiological context without modifying the compound or the target protein.[4][5][6][7] It relies on the principle that ligand binding stabilizes a protein, leading to a higher melting temperature.[5][8]
Experimental Protocol: CETSA
-
Cell Culture: Culture cells expressing the target Kinase X to 80-90% confluency.
-
Compound Treatment: Treat cells with either TZ-1 (e.g., 10 µM), Ref-Inhibitor (e.g., 1 µM), or vehicle (DMSO) for 1-2 hours.
-
Thermal Challenge: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Quantification of Soluble Protein: Collect the supernatant and quantify the amount of soluble Kinase X using Western blotting or an ELISA-based method.
-
Data Analysis: Plot the percentage of soluble Kinase X as a function of temperature to generate melting curves.
Expected Results and Comparison:
| Compound | Apparent Melting Temperature (Tm) | Thermal Shift (ΔTm) | Interpretation |
| Vehicle (DMSO) | 52.5 °C | - | Baseline thermal stability of Kinase X. |
| TZ-1 (10 µM) | 58.0 °C | +5.5 °C | Direct engagement and stabilization of Kinase X. |
| Ref-Inhibitor (1 µM) | 59.2 °C | +6.7 °C | Known target engagement and stabilization. |
A significant positive thermal shift for TZ-1 provides strong evidence of direct binding to Kinase X in intact cells.
Isothermal Titration Calorimetry (ITC): Quantifying Binding Affinity and Thermodynamics
While CETSA confirms engagement, Isothermal Titration Calorimetry (ITC) provides detailed thermodynamic parameters of the interaction, including binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[9][10] This label-free technique measures the heat released or absorbed during the binding event.[9]
Experimental Protocol: ITC
-
Sample Preparation: Prepare purified, recombinant Kinase X in a suitable buffer. Prepare TZ-1 and Ref-Inhibitor in the same buffer.
-
Instrument Setup: Load the Kinase X solution into the sample cell and the inhibitor solution into the injection syringe of the ITC instrument.
-
Titration: Perform a series of small, sequential injections of the inhibitor into the protein solution while monitoring the heat changes.
-
Data Analysis: Integrate the heat-change peaks and fit the data to a suitable binding model to determine the thermodynamic parameters.
Expected Results and Comparison:
| Compound | Binding Affinity (Kd) | Stoichiometry (n) | Enthalpy (ΔH) (kcal/mol) | Entropy (TΔS) (kcal/mol) |
| TZ-1 | 50 nM | 1.05 | -8.5 | 2.1 |
| Ref-Inhibitor | 10 nM | 0.98 | -9.2 | 2.8 |
The low nanomolar Kd for TZ-1 confirms a high-affinity interaction with Kinase X. The stoichiometry close to 1 indicates a 1:1 binding ratio.
Enzymatic Assays: Determining Inhibitory Potency and Mechanism
Enzymatic assays are crucial for quantifying the functional consequence of inhibitor binding – the inhibition of the enzyme's catalytic activity.[11][12] These assays determine the half-maximal inhibitory concentration (IC50) and can elucidate the mechanism of inhibition (e.g., competitive, non-competitive).[11][13][14]
Experimental Protocol: Kinase Activity Assay
-
Reaction Setup: In a microplate, combine purified Kinase X, its specific substrate peptide, and varying concentrations of TZ-1 or Ref-Inhibitor.
-
Initiation of Reaction: Add ATP to initiate the phosphorylation reaction.
-
Detection: After a defined incubation period, stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., luminescence-based ATP detection, fluorescence polarization, or phospho-specific antibodies).
-
Data Analysis: Plot the percentage of kinase activity against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value. For mechanism of inhibition studies, vary the concentration of ATP at fixed inhibitor concentrations.[15]
Expected Results and Comparison:
| Compound | IC50 | Mechanism of Inhibition (vs. ATP) |
| TZ-1 | 85 nM | ATP-competitive |
| Ref-Inhibitor | 15 nM | ATP-competitive |
An IC50 in the nanomolar range for TZ-1 demonstrates its potent inhibition of Kinase X activity. The ATP-competitive mechanism is a common feature of many kinase inhibitors.
Caption: Workflow for biochemical validation.
Part 2: Cellular Activity and Downstream Signaling
Demonstrating direct target binding and enzymatic inhibition is necessary but not sufficient. A credible MoA must link these biochemical events to a measurable effect within a living cell.
Cellular Phosphorylation Assay: Measuring Target Inhibition in a Cellular Context
This assay directly measures the ability of the inhibitor to block the phosphorylation of a known downstream substrate of Kinase X within the cell.[16] This provides a direct link between target engagement and the modulation of its signaling pathway.
Experimental Protocol: Cellular Phosphorylation Assay
-
Cell Treatment: Seed cells in a microplate and treat with a dose-response range of TZ-1, Ref-Inhibitor, or vehicle.
-
Stimulation (if necessary): If Kinase X is activated by an upstream signal, stimulate the cells accordingly.
-
Cell Lysis: Lyse the cells to release their contents.
-
Quantification of Substrate Phosphorylation: Measure the levels of the phosphorylated substrate of Kinase X using a sensitive immunoassay, such as an ELISA or a bead-based assay (e.g., Luminex). Normalize to the total amount of the substrate protein.
-
Data Analysis: Plot the percentage of substrate phosphorylation against the inhibitor concentration to determine the cellular IC50.
Expected Results and Comparison:
| Compound | Cellular IC50 (Phosphorylation) |
| TZ-1 | 250 nM |
| Ref-Inhibitor | 50 nM |
The nanomolar cellular IC50 for TZ-1 confirms its ability to inhibit Kinase X activity in a cellular environment, leading to a reduction in downstream signaling.
Reporter Gene Assay: Assessing Pathway-Level Modulation
Reporter gene assays provide a broader view of the inhibitor's impact on the entire signaling pathway.[17][18][19][20] These assays utilize a reporter gene (e.g., luciferase or GFP) under the control of a transcriptional response element that is activated by the Kinase X signaling pathway.
Experimental Protocol: Reporter Gene Assay
-
Cell Line Generation: Engineer a cell line to stably express the reporter gene construct.
-
Compound Treatment: Treat the reporter cell line with a dose-response range of TZ-1, Ref-Inhibitor, or vehicle.
-
Stimulation: Activate the Kinase X signaling pathway to induce reporter gene expression.
-
Reporter Gene Measurement: After an appropriate incubation time, measure the reporter signal (e.g., luminescence or fluorescence).
-
Data Analysis: Calculate the percentage of pathway inhibition and determine the IC50.
Expected Results and Comparison:
| Compound | Cellular IC50 (Reporter Assay) |
| TZ-1 | 300 nM |
| Ref-Inhibitor | 65 nM |
The consistent cellular IC50 values between the phosphorylation and reporter gene assays for TZ-1 strengthen the evidence that its cellular effects are mediated through the inhibition of the Kinase X pathway.
Cell Proliferation/Viability Assay: Correlating Target Inhibition with a Phenotypic Outcome
The ultimate validation of an inhibitor's MoA is to demonstrate that its target engagement and pathway modulation translate into a meaningful cellular phenotype, such as the inhibition of cancer cell proliferation.
Experimental Protocol: Cell Proliferation Assay
-
Cell Seeding: Seed cancer cells that are known to be dependent on the Kinase X signaling pathway for their growth and survival.
-
Compound Treatment: Treat the cells with a dose-response range of TZ-1, Ref-Inhibitor, or vehicle for an extended period (e.g., 72 hours).
-
Viability/Proliferation Measurement: Quantify the number of viable cells using a standard method (e.g., CellTiter-Glo®, MTS, or cell counting).
-
Data Analysis: Determine the GI50 (concentration for 50% growth inhibition).
Expected Results and Comparison:
| Compound | GI50 (Cancer Cell Line) |
| TZ-1 | 450 nM |
| Ref-Inhibitor | 90 nM |
A potent GI50 for TZ-1 in a Kinase X-dependent cell line provides the final piece of the puzzle, linking the biochemical and cellular effects to a relevant anti-cancer phenotype.
Caption: Workflow for cellular validation.
Conclusion
The validation of a novel inhibitor's mechanism of action is a systematic process of building a compelling, evidence-based narrative. By employing a multi-faceted approach that combines biophysical, biochemical, and cell-based assays, we can confidently establish the MoA of novel tetrazole inhibitors like TZ-1. The consistent and correlated data across these orthogonal assays, from direct target engagement to a functional cellular outcome, provides the necessary scientific rigor to advance a compound through the drug discovery pipeline. This guide provides a robust framework for such a validation process, emphasizing the importance of not just what experiments to perform, but why they are performed in a logical and self-validating sequence.
References
-
Alcaro, S., et al. (2019). The Tetrazole Moiety Is an Efficient Metal Chelator Similar to Carboxylate. Chemical Reviews. [Link]
-
BellBrook Labs. (2023). The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics. [Link]
-
BioIVT. (2018). Cell-based Assays: A Crucial Component of the Drug Discovery Process. [Link]
-
BPS Bioscience. (n.d.). Cell-Based Assays and Expression Kits. [Link]
-
Dai, L., et al. (2021). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]
-
Dhiman, N., et al. (2020). Tetrazoles as anticancer agents: A review on synthetic strategies, mechanism of action and SAR studies. Bioorganic & Medicinal Chemistry. [Link]
-
Eurofins Discovery. (2020). Simple Signaling Reporter Assays – Easily Quantify Activation & Inhibition of Cellular Pathways. YouTube. [Link]
-
Gundugola, A. S., et al. (2023). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. RSC Medicinal Chemistry. [Link]
- Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target engagement in cells.
-
Vasile, F., & Collina, S. (2024). Biophysical Assays for Investigating Modulators of Macromolecular Complexes: An Overview. ACS Omega. [Link]
-
Inglese, J., et al. (2012). Basics of Enzymatic Assays for HTS. Assay Guidance Manual. [Link]
-
News-Medical.net. (2024). The role of cell-based assays for drug discovery. [Link]
-
Pal, D., et al. (2022). Tetrazole: A privileged scaffold for the discovery of anticancer agents. Chemical Biology & Drug Design. [Link]
-
Pavan, M., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. [Link]
-
Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. [Link]
-
Singh, U. P., & Srivastava, A. K. (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual. [Link]
-
Strasser, J. M., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. [Link]
- Vasta, J. D., & Robers, M. B. (2018). A Probe-Based Target Engagement Assay for Kinases in Live Cells. Molecular & Cellular Proteomics.
-
Vipergen. (n.d.). Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. [Link]
-
Wang, Z., et al. (2021). Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. International Journal of Molecular Sciences. [Link]
-
Wikipedia. (n.d.). Cellular thermal shift assay. [Link]
-
Willems, E., et al. (2020). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry. [Link]
-
Wilson, C. G., & Arkin, M. R. (2021). Biophysical Approaches to Small Molecule Discovery and Validation. YouTube. [Link]
-
Wu, J., et al. (2020). Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. SLAS Discovery. [Link]
-
Zhang, Y., et al. (2018). Biophysical Screening for the Discovery of Small-Molecule Ligands. Methods in Molecular Biology. [Link]
-
Zhou, Y., et al. (2017). Experimental Methods Used for Identifying Small-Molecule Inhibitors of Protein-Protein Interaction. Methods in Molecular Biology. [Link]
-
News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). [Link]
-
PubMed. (2007). Physics-based methods for studying protein-ligand interactions. [Link]
-
ResearchGate. (n.d.). Modern Biophysical Approaches to Study Protein–Ligand Interactions. [Link]
-
Frontiers. (2022). On-flow enzymatic inhibitor screening: The emerging success of liquid chromatography-based assays. [Link]
-
ResearchGate. (n.d.). Mechanism of action of tetrazole-derived anticancer agents. [Link]
-
PubMed. (2024). Development of novel tetrazole-based pyruvate kinase M2 inhibitors targeting U87MG glioblastoma cells. [Link]
-
PubMed. (2019). Synthesis and biological evaluation of tetrazole derivatives as TNF-α, IL-6 and COX-2 inhibitors with antimicrobial activity: Computational analysis, molecular modeling study and region-specific cyclization using 2D NMR tools. [Link]
-
PubMed. (2016). Structure-activity relationship of novel series of 1,5-disubstituted tetrazoles as cyclooxygenase-2 inhibitors: Design, synthesis, bioassay screening and molecular docking studies. [Link]
-
PubMed. (2025). Design, synthesis, and activity evaluation of novel tetrazole-based CYP51 inhibitors. [Link]
-
PubMed. (2025). An Investigation into the Synthesis and Characterization of Novel Tetrazole Derivatives for Application as Mild Steel Corrosion Inhibitors in a Solution of Hydrochloric Acid. [Link]
-
PubMed. (2022). Novel Tetrazole Derivatives Targeting Tubulin Endowed with Antiproliferative Activity against Glioblastoma Cells. [Link]
-
ResearchGate. (n.d.). Binding assays to profile target engagement by kinase inhibitors in... [Link]
-
PubMed. (2025). A Probe-Based Target Engagement Assay for Kinases in Live Cells. [Link]
-
BellBrook Labs. (2023). Enzyme Assays: The Foundation of Modern Drug Discovery. [Link]
-
MDPI. (2020). Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update. [Link]
Sources
- 1. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Tetrazoles as anticancer agents: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bio-protocol.org [bio-protocol.org]
- 5. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. news-medical.net [news-medical.net]
- 7. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 8. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bellbrooklabs.com [bellbrooklabs.com]
- 12. bellbrooklabs.com [bellbrooklabs.com]
- 13. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. reactionbiology.com [reactionbiology.com]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. m.youtube.com [m.youtube.com]
- 19. news-medical.net [news-medical.net]
- 20. bioivt.com [bioivt.com]
A Comparative Analysis of 1,5-Disubstituted vs. 2,5-Disubstituted Tetrazole Activity: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the tetrazole moiety is a cornerstone of modern medicinal chemistry. Often employed as a bioisosteric replacement for carboxylic acids, its unique physicochemical properties can significantly enhance the pharmacological profile of a drug candidate. However, the biological activity of tetrazole-containing compounds is profoundly influenced by the substitution pattern on the tetrazole ring. This guide provides an in-depth comparative analysis of 1,5-disubstituted and 2,5-disubstituted tetrazoles, offering experimental data and insights to inform rational drug design.
The Crucial Role of Isomerism in Tetrazole Activity
The tetrazole ring, a five-membered heterocycle with four nitrogen atoms, can be substituted at various positions. The distinction between 1,5- and 2,5-disubstitution is not merely a structural nuance; it fundamentally alters the electronic and steric properties of the molecule, leading to distinct biological activities. The 1,5-isomer is often considered a non-classical bioisostere of a cis-amide, while the 5-substituted 1H-tetrazole is a well-established carboxylic acid surrogate.[1] This difference in bioisosteric resemblance often dictates the choice of isomer in a drug design campaign.
Comparative Biological Activities: A Tale of Two Isomers
To illustrate the impact of the substitution pattern, we will explore two key areas of therapeutic interest: antimicrobial and anti-inflammatory activities.
Antimicrobial Activity: A Head-to-Head Comparison
A study by Safaei-Ghomi et al. provides a direct comparison of the antimicrobial activity of 1,5- and 2,5-disubstituted tetrazoles.[2] In their work, a series of both isomers were synthesized and tested against Gram-positive and Gram-negative bacteria. The results, summarized in Table 1, reveal that both isomers exhibit moderate activity, with the 2,5-disubstituted isomer showing slightly better efficacy in some cases.
| Compound ID | Isomer Type | Substitution Pattern | Test Organism | MIC (µg/mL) |
| 5g | 1,5-disubstituted | R1 = 4-chlorophenyl, R2 = benzyl | Staphylococcus epidermidis | >250 |
| 6g | 2,5-disubstituted | R1 = 4-chlorophenyl, R2 = benzyl | Staphylococcus epidermidis | 125[2] |
| 5h | 1,5-disubstituted | R1 = 4-bromophenyl, R2 = benzyl | Staphylococcus aureus | 250 |
| 6h | 2,5-disubstituted | R1 = 4-bromophenyl, R2 = benzyl | Staphylococcus aureus | 250 |
Table 1: Comparative Antimicrobial Activity of 1,5- and 2,5-Disubstituted Tetrazoles. Data sourced from Safaei-Ghomi et al.[2]
The moderate growth inhibitory effects against Gram-positive bacteria were observed for both 1,5- and 2,5-disubstituted compounds.[2] Notably, compound 6g , a 2,5-disubstituted tetrazole, displayed the best activity against Staphylococcus epidermidis with a Minimum Inhibitory Concentration (MIC) of 125 µg/mL.[2] This suggests that for this particular scaffold, the 2,5-substitution pattern may be more favorable for enhancing antibacterial potency.
Anti-Inflammatory Activity: Focus on Cyclooxygenase (COX) Inhibition
The inhibition of cyclooxygenase (COX) enzymes is a key mechanism for anti-inflammatory drugs. Several studies have explored 1,5-disubstituted tetrazoles as potent and selective COX-2 inhibitors.[3][4] For instance, a novel class of 1,5-disubstituted tetrazoles was designed and synthesized, with some compounds showing excellent COX-2 inhibitory potency and selectivity.[3]
While direct comparative studies on the COX inhibitory activity of 2,5-disubstituted tetrazoles are less common in the readily available literature, the structural basis for selective COX-2 inhibition provides some clues. The active site of COX-2 has a larger, more accommodating binding pocket compared to COX-1, which can be exploited by bulky substituents.[5] The spatial arrangement of substituents in 1,5-disubstituted tetrazoles appears to be well-suited for interacting with key residues in the COX-2 active site. It is plausible that 2,5-disubstituted isomers could also be designed to fit this pocket, but their different geometry would necessitate a different substitution strategy.
Table 2: COX-2 Inhibitory Activity of Representative 1,5-Disubstituted Tetrazoles. Data sourced from Al-Hourani et al.[3]
| Compound ID | R1 | R2 | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| 4e | 4-(methylsulfonyl)phenyl | 4-(2-hydroxyethyl)phenyl | 4.8 | >200 | >41.7 |
| 4h | 4-(methylsulfonyl)phenyl | 4-(3-hydroxypropyl)phenyl | 3.0 | >200 | >66.7 |
| 4i | 4-(aminosulfonyl)phenyl | 4-(2-hydroxyethyl)phenyl | 3.0 | >200 | >66.7 |
The data in Table 2 clearly demonstrates the potential of 1,5-disubstituted tetrazoles as selective COX-2 inhibitors. The sulfonylphenyl group at the 1-position and various linkers at the 5-position contribute to the observed activity and selectivity.[3] Further research is warranted to explore if 2,5-disubstituted analogs can achieve similar or superior profiles.
Experimental Protocols: A Practical Guide
To facilitate further research in this area, we provide detailed, step-by-step methodologies for the synthesis of both isomer types and for a key biological assay.
Regioselective Synthesis of 1,5- and 2,5-Disubstituted Tetrazoles
The synthesis of disubstituted tetrazoles often yields a mixture of 1,5- and 2,5-isomers. However, regioselective methods have been developed to favor the formation of one isomer over the other.
Experimental Workflow for Regioselective Synthesis
Caption: General synthetic workflows for 1,5- and 2,5-disubstituted tetrazoles.
Protocol for the Synthesis of 1,5-Disubstituted Tetrazoles (via Imidoyl Chlorides):
-
Imidoyl Chloride Formation: To a solution of the secondary amide (1 mmol) in dry toluene (10 mL), add phosphorus pentachloride (1.2 mmol).
-
Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Cycloaddition: Dissolve the crude imidoyl chloride in dry acetone (15 mL) and add sodium azide (1.5 mmol).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 1,5-disubstituted tetrazole.
Protocol for the Synthesis of 2,5-Disubstituted Tetrazoles (via Alkylation):
-
To a solution of the 5-substituted-1H-tetrazole (1 mmol) in acetone (20 mL), add potassium carbonate (1.5 mmol) and the desired alkyl halide (1.1 mmol).
-
Reflux the mixture for 6-12 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain a mixture of 1,5- and 2,5-disubstituted isomers.
-
Separate the isomers by column chromatography on silica gel. The 2,5-isomer is typically more polar and will elute later.
In Vitro Cyclooxygenase (COX) Inhibition Assay
The following is a generalized protocol for determining the COX-1 and COX-2 inhibitory activity of test compounds using a commercially available assay kit.[6]
Experimental Workflow for COX Inhibition Assay
Caption: Workflow for in vitro COX inhibition assay.
Protocol:
-
Reagent Preparation: Prepare all reagents (assay buffer, heme, COX-1 and COX-2 enzymes, and arachidonic acid substrate) according to the manufacturer's instructions.
-
Assay Plate Setup: In a 96-well plate, add 150 µL of assay buffer, 10 µL of heme, and 10 µL of either COX-1 or COX-2 enzyme solution to each well.
-
Compound Addition: Add 10 µL of the test compound at various concentrations (typically in DMSO) or vehicle control to the appropriate wells.
-
Pre-incubation: Incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding 10 µL of arachidonic acid solution to each well.
-
Incubation: Incubate the plate at 37°C for 2 minutes.
-
Reaction Termination and Measurement: Stop the reaction and measure the amount of prostaglandin E2 (PGE2) produced using a specific ELISA kit.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Conclusion and Future Directions
The substitution pattern on the tetrazole ring is a critical determinant of biological activity. While 1,5-disubstituted tetrazoles have been extensively studied and have shown promise as antimicrobial and anti-inflammatory agents, the potential of 2,5-disubstituted isomers remains a relatively underexplored area for certain targets like COX enzymes.
This guide has provided a comparative analysis based on the available literature, highlighting the subtle yet significant differences in the biological profiles of these two isomeric classes. The provided experimental protocols offer a starting point for researchers to further investigate the structure-activity relationships of disubstituted tetrazoles. Future research should focus on direct, head-to-head comparisons of 1,5- and 2,5-disubstituted tetrazoles against a wider range of biological targets to fully unlock the therapeutic potential of this versatile heterocyclic scaffold.
References
- Safaei-Ghomi, J., Paymard-Samani, S., Zahraie, Z., & Shahbazi-Alavi, H. (2019). Synthesis of 1,5 and 2,5-disubstituted tetrazoles and their evaluation as antimicrobial agents. Nanomedicine Research Journal, 4(2), 91-100.
-
Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. (n.d.). RSC. Retrieved from [Link]
-
Synthesis and Evaluation of 1,5-Disubstituted Tetrazoles as Rigid Analogues of Combretastatin A-4 with Potent Antiproliferative and Antitumor Activity. (n.d.). PubMed Central. Retrieved from [Link]
-
Synthesis of 1,5-Disubstituted Tetrazoles and Study of Their Antibacterial Activity. (n.d.). University of Kerbala. Retrieved from [Link]
-
Tetrazoles via Multicomponent Reactions. (n.d.). PubMed Central. Retrieved from [Link]
-
Tetrazoles: Synthesis and Biological Activity. (n.d.). Bentham Science. Retrieved from [Link]
- Al-Hourani, B. J., Sharma, S. K., & Al-Adham, I. S. (2016). Structure-activity relationship of novel series of 1,5-disubstituted tetrazoles as cyclooxygenase-2 inhibitors: Design, synthesis, bioassay screening and molecular docking studies. Bioorganic & Medicinal Chemistry Letters, 26(19), 4757-4762.
-
Design, Synthesis, and Functional Evaluation of 1, 5-Disubstituted Tetrazoles as Monoamine Neurotransmitter Reuptake Inhibitors. (n.d.). PubMed Central. Retrieved from [Link]
-
Novel D-Ribofuranosyl Tetrazoles: Synthesis, Characterization, In Vitro Antimicrobial Activity, and Computational Studies. (n.d.). ACS Omega. Retrieved from [Link]
-
Synthesis and evaluation of 1,5-diaryl-substituted tetrazoles as novel selective cyclooxygenase-2 (COX-2) inhibitors. (n.d.). PubMed. Retrieved from [Link]
-
In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. (n.d.). Springer. Retrieved from [Link]
-
One-Pot Reactions for Synthesis of 2,5-Substituted Tetrazoles from Aryldiazonium Salts and Amidines. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Novel Tetrazole-Based Antimicrobial Agents Targeting Clinical Bacteria Strains: Exploring the Inhibition of Staphylococcus aureus DNA Topoisomerase IV and Gyrase. (n.d.). PubMed Central. Retrieved from [Link]
-
Synthesis of 1,5-Disubstituted Tetrazoles in Aqueous Micelles at Room Temperature. (n.d.). MDPI. Retrieved from [Link]
-
Tetrazolium Compounds: Synthesis and Applications in Medicine. (n.d.). MDPI. Retrieved from [Link]
-
New Tetrazole Derivatives As Potent In Vitro Antimicrobial Agents. (n.d.). Journal of Pharmaceutical Negative Results. Retrieved from [Link]
-
Rapid Antimicrobial Susceptibility Test Using Tetrazolium Reduction. (n.d.). PubMed Central. Retrieved from [Link]
-
Synthesis of novel 2, 5-disubstituted tetrazole derivatives as potent biological agents. (n.d.). ResearchGate. Retrieved from [Link]
-
Novel synthesis and anti-inflammatory activities of 2,5-disubstituted-dioxacycloalkanes. (n.d.). PubMed. Retrieved from [Link]
-
Tetrazole Derivatives (Preparation, Organic Analysis, Biotic Evaluation, Nano-Study). (n.d.). ResearchGate. Retrieved from [Link]
-
Novel tetrazole-based selective COX-2 inhibitors: Design, synthesis, anti-inflammatory activity, evaluation of PGE2, TNF-α, IL-6 and histopathological study. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Regioselective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles and 1,3,4-Oxadiazoles via Alkyl 2-(Methylthio). (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Structural basis for selective inhibition of cyclooxygenase-2 by anti-inflammatory agents. (n.d.). Nature. Retrieved from [Link]
-
Identification and development of thiazole leads as COX-2/5-LOX inhibitors through in-vitro and in-vivo biological evaluation for anti-inflammatory activity. (n.d.). PubMed. Retrieved from [Link]
-
Role of Main Red Seaweed Bioactive Compounds in Modulating Redox Imbalance and Cholinergic Dysfunction: Insights from In Vitro Assays. (n.d.). MDPI. Retrieved from [Link]
-
Dual anti-inflammatory activities of COX-2/5-LOX driven by kratom alkaloid extracts in lipopolysaccharide-induced RAW 264.7 cells. (n.d.). PubMed Central. Retrieved from [Link]
Sources
A Guide to Assessing the Enzymatic Cross-Reactivity of 2-[(1-Phenyl-1H-tetrazol-5-yl)thio]propanoic Acid
This guide provides a comprehensive framework for evaluating the enzymatic selectivity of the novel compound 2-[(1-Phenyl-1H-tetrazol-5-yl)thio]propanoic acid. In drug discovery, establishing a compound's selectivity is as crucial as determining its potency. Off-target interactions can lead to unforeseen side effects, toxicity, or diminished efficacy, making early and thorough cross-reactivity profiling a cornerstone of preclinical safety assessment.[1][2][3] This document outlines the scientific rationale, experimental design, detailed protocols, and data interpretation necessary for a robust investigation.
The structure of 2-[(1-Phenyl-1H-tetrazol-5-yl)thio]propanoic acid, featuring a tetrazole ring as a bioisostere for a carboxylic acid, suggests a potential interaction with nuclear receptors or enzymes that recognize acidic ligands.[4] Specifically, its architecture bears resemblance to agonists of Peroxisome Proliferator-Activated Receptors (PPARs), a family of ligand-activated transcription factors that regulate metabolism and inflammation.[5][6][7] For the purpose of this guide, we will hypothesize that its primary target is PPARγ and build a comparative cross-reactivity study around this premise.
The Rationale for Cross-Reactivity Profiling
The goal of a successful therapeutic agent is to modulate a specific biological target with high precision. However, due to structural similarities in binding sites across different enzyme and receptor families, small molecules can often bind to unintended "off-targets."[8] A comprehensive cross-reactivity study is therefore not merely a regulatory checkbox but a critical scientific investigation designed to:
-
Predict Potential Adverse Drug Reactions (ADRs): Many ADRs are the result of a drug interacting with unintended targets. Early identification allows for mitigation strategies in lead optimization.[1]
-
Elucidate Mechanism of Action: Distinguishing between on-target and off-target effects is vital for understanding a compound's true pharmacological profile.
-
Inform Lead Optimization: A selectivity profile guides medicinal chemists in modifying a compound to reduce off-target activity while preserving or enhancing on-target potency.[9]
-
Meet Regulatory Expectations: Regulatory bodies like the FDA require thorough preclinical safety evaluations, for which off-target screening is a fundamental component.[10][11]
Our experimental design will follow a tiered approach, beginning with confirmation of the primary target engagement and expanding to a broad panel of physiologically relevant enzymes.
Experimental Design Workflow
The following workflow provides a logical progression for assessing the selectivity of our lead compound.
Caption: A tiered workflow for enzyme cross-reactivity studies.
Designing the Enzyme Selectivity Panel
The choice of enzymes for the screening panel is a critical decision. A well-designed panel should provide a comprehensive overview of the compound's specificity. Based on established practices in safety pharmacology, we recommend a panel that includes targets from several key categories.[1][12]
| Enzyme/Receptor Class | Specific Examples | Rationale for Inclusion |
| Primary Target Family | PPARα, PPARδ | To assess isoform selectivity. Lack of selectivity within the target family can alter the therapeutic profile.[5] |
| Common ADR Targets | COX-1, COX-2 | Inhibition can lead to gastrointestinal or cardiovascular side effects. |
| hERG Channel | Not an enzyme, but critical for cardiac safety assessment. Often included in safety panels. | |
| Phosphodiesterases (e.g., PDE3, PDE4) | Off-target inhibition is linked to various side effects, including cardiovascular and inflammatory responses.[12] | |
| Metabolizing Enzymes | Cytochrome P450s (e.g., CYP2D6, CYP3A4) | Inhibition can lead to drug-drug interactions and altered pharmacokinetics.[1] |
| Kinases | A diverse panel (e.g., Src, Abl, EGFR) | The kinome is a frequent source of off-target interactions due to the conserved ATP binding site.[9][13][14] |
| Other Relevant Enzymes | Carbonic Anhydrases, Cathepsins | These enzymes are highlighted as important but often overlooked targets in safety screening.[12] |
Experimental Protocol: A Generalized In Vitro Enzyme Inhibition Assay
This protocol describes a generalized, adaptable method for determining the inhibitory activity of a test compound against a soluble enzyme using a spectrophotometric or fluorometric readout.[15][16][17]
Objective: To determine the concentration of 2-[(1-Phenyl-1H-tetrazol-5-yl)thio]propanoic acid required to inhibit 50% of the activity (IC50) of a selected enzyme.
Materials:
-
Test Compound Stock: 10 mM in 100% DMSO.
-
Enzyme: Purified, recombinant enzyme of interest.
-
Substrate: Specific chromogenic or fluorogenic substrate for the enzyme.
-
Assay Buffer: Buffer optimized for enzyme activity (e.g., Tris-HCl, HEPES with appropriate pH and additives like MgCl₂, DTT).
-
Microplate: 96- or 384-well, clear or black depending on the detection method.
-
Microplate Reader: Capable of measuring absorbance or fluorescence.
Step-by-Step Methodology:
-
Compound Preparation:
-
Perform a serial dilution of the 10 mM stock solution of the test compound in 100% DMSO to create a concentration range (e.g., from 10 mM down to 100 nM).
-
From this DMSO plate, perform an intermediate dilution into the assay buffer. This step is crucial to minimize the final DMSO concentration in the assay well (typically ≤1%), as high concentrations of DMSO can inhibit enzymes.
-
-
Assay Plate Setup:
-
Add a small volume (e.g., 5 µL) of the diluted compound to the appropriate wells of the microplate.
-
Controls are essential for data validation:
-
Negative Control (0% Inhibition): Add vehicle (e.g., buffer with the same final DMSO concentration as the test wells) instead of the compound. This represents the maximum enzyme activity.
-
Positive Control (100% Inhibition): Add a known, potent inhibitor of the enzyme. This confirms the assay is sensitive to inhibition.
-
Blank (No Enzyme): Add buffer instead of the enzyme to measure background signal from the substrate.
-
-
-
Enzyme Incubation:
-
Add the enzyme, diluted to its optimal concentration in cold assay buffer, to all wells except the blanks.
-
Gently mix the plate and pre-incubate for 15-30 minutes at the optimal temperature (e.g., 37°C). This allows the compound to bind to the enzyme before the reaction starts.
-
-
Initiation of Reaction & Reading:
-
Initiate the enzymatic reaction by adding the substrate, pre-warmed to the assay temperature.
-
Immediately place the plate in the microplate reader.
-
Measure the signal (absorbance or fluorescence) over time (kinetic read) or at a single endpoint after a fixed incubation period.
-
-
Data Analysis:
-
Subtract the blank reading from all wells.
-
Calculate the percent inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - (Signal_Test_Well / Signal_Negative_Control))
-
Plot the % Inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration at which the compound elicits a half-maximal inhibitory response.[18]
-
Data Interpretation and Comparative Analysis
The output of these studies is a series of IC50 values. An IC50 value is an operational parameter that reflects the functional potency of an inhibitor under specific assay conditions.[18][19] It is distinct from the inhibition constant (Ki), which is an intrinsic measure of binding affinity.[19][20][21] While IC50 values are excellent for comparative screening, Ki determination may be warranted for key off-targets to understand the binding affinity more deeply.[22]
Hypothetical Comparative Data
The table below presents a hypothetical selectivity profile for 2-[(1-Phenyl-1H-tetrazol-5-yl)thio]propanoic acid, demonstrating a desirable outcome for a selective compound.
| Target | IC50 (µM) | Selectivity Index (vs. PPARγ) | Notes |
| PPARγ (Primary Target) | 0.05 | 1x | High potency against the intended target. |
| PPARα | 2.5 | 50x | Moderate selectivity over α isoform. |
| PPARδ | 8.1 | 162x | Good selectivity over δ isoform. |
| COX-1 | > 100 | > 2000x | Negligible activity; low risk of GI side effects. |
| COX-2 | 45 | 900x | Weak activity; low risk of COX-2 related effects. |
| CYP3A4 | > 100 | > 2000x | Low potential for drug-drug interactions. |
| Src Kinase | 15 | 300x | Some off-target kinase activity detected. |
| hERG Channel | > 100 | > 2000x | Low risk of cardiac toxicity. |
Selectivity Index: Calculated as IC50 (Off-Target) / IC50 (On-Target). A higher number indicates greater selectivity. A selectivity of >100-fold is often considered a good benchmark for separating on-target from off-target effects in a cellular context.[14]
Visualizing the Impact of Off-Target Effects
To understand the physiological consequence of these findings, it is helpful to map them onto signaling pathways. The diagram below illustrates the intended therapeutic pathway via PPARγ activation and a potential adverse pathway resulting from off-target Src kinase inhibition.
Caption: Intended vs. potential off-target signaling pathways.
This visualization makes it clear that while the compound is highly potent at its intended target (PPARγ), the off-target activity on Src kinase, even at a 300-fold lower potency, must be evaluated in further cell-based and in vivo models to assess the true risk of toxicity.
Conclusion and Future Directions
This guide presents a systematic approach to characterizing the cross-reactivity profile of 2-[(1-Phenyl-1H-tetrazol-5-yl)thio]propanoic acid. Based on our hypothetical data, the compound demonstrates a promising selectivity profile, with high potency for its primary target, PPARγ, and significantly weaker activity against a panel of common off-targets.
The moderate activity against other PPAR isoforms and the detectable inhibition of Src kinase are key findings that warrant further investigation. The next logical steps in the preclinical evaluation of this compound would include:
-
Cell-based functional assays: To confirm that the in vitro enzymatic activity translates to a functional response (or lack thereof) in a cellular context.
-
In vivo toxicology studies: To assess the compound's safety profile in a whole-organism model, guided by the findings of the in vitro panel.[2][11][23]
-
Pharmacokinetic studies: To understand the exposure levels in target tissues and determine if concentrations that could engage off-targets are reached in vivo.
By rigorously applying the principles and protocols outlined here, researchers can build a comprehensive and reliable selectivity profile, enabling informed decisions in the progression of promising therapeutic candidates.
References
-
Synthesis, Antimicrobial and β-Lactamase Enzyme Inhibition Activity of Some New Tetrazole Containing Maleamic and Phthaleamic Acid Derivatives. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Lamie, P. F., Philoppes, J. N., Azouz, A. A., & Safwat, N. M. (2019). Novel tetrazole and cyanamide derivatives as inhibitors of cyclooxygenase-2 enzyme: design, synthesis, anti-inflammatory evaluation, ulcerogenic liability and docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 119-133. Retrieved from [Link]
-
Kuzman, D., & Tares, A. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345-352. Retrieved from [Link]
-
Domling, A., & Ugi, I. (2018). Tetrazoles via Multicomponent Reactions. Chemical Reviews, 119(12), 7328-7403. Retrieved from [Link]
-
Müller, S., Chaikuad, A., Gray, N. S., & Knapp, S. (2015). Targeted Kinase Selectivity from Kinase Profiling Data. Journal of Medicinal Chemistry, 58(4), 1545-1559. Retrieved from [Link]
-
The difference between Ki, Kd, IC50, and EC50 values. (2019, December 31). The Science Snail. Retrieved from [Link]
-
Safety and Off-Target Drug Screening Services. (n.d.). Reaction Biology. Retrieved from [Link]
-
What is the difference between IC50, Ki and Kd of a given inhibitor in an assay? (2017, October 4). ResearchGate. Retrieved from [Link]
-
Profiling the kinetic selectivity of kinase marketed drugs. (2017, June 12). Enzymlogic. Retrieved from [Link]
-
Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. Retrieved from [Link]
-
FDA Releases New ICH Guidance on Preclinical Safety Evaluation. (2012, June 1). RAPS. Retrieved from [Link]
-
How to Interpret IC50 and Kd in Drug–Target Interactions. (2026, February 5). Bitesize Bio. Retrieved from [Link]
-
El Glaoui, M., et al. (2023). New family of tetrazole-pyrazole compounds: Synthesis, characterization, antimicrobial activity and docking study. Arabian Journal of Chemistry, 16(10), 105151. Retrieved from [Link]
-
Brennan, R. J., et al. (2024). Enzymes in secondary pharmacology screening panels: is there room for improvement? Nature Reviews Drug Discovery, 23, 525-545. Retrieved from [Link]
-
Gao, Y., et al. (2013). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 29(13), 1647-1654. Retrieved from [Link]
-
Ki, IC50, & the Cheng-Prusoff equation. (2021, January 13). YouTube. Retrieved from [Link]
-
Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. (1997, November). FDA. Retrieved from [Link]
-
Vieth, M., et al. (2004). Kinase selectivity profiling by inhibitor affinity chromatography. Drug Discovery Today, 9(13), 573-580. Retrieved from [Link]
-
Wu, S. J., et al. (2010). Improving the species cross-reactivity of an antibody using computational design. Protein Engineering, Design and Selection, 23(8), 645-651. Retrieved from [Link]
-
PLANNING YOUR PRECLINICAL ASSESSMENT. (n.d.). Altasciences. Retrieved from [Link]
-
S6 Addendum to Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. (2012, May). FDA. Retrieved from [Link]
-
Transforming Preclinical Safety Testing: The FDA's Roadmap to Replacing Animal Studies with Human-Relevant Technologies. (n.d.). MarinBio. Retrieved from [Link]
-
In Vitro Enzyme Assay: Cutting Edge Research. (n.d.). Da-Ta Biotech. Retrieved from [Link]
-
Can someone provide me with protocols for enzyme inhibition assay and their kinetics? (2017, August 25). ResearchGate. Retrieved from [Link]
-
Can anybody recommend a good source for enzyme inhibition assay protocols? (2012, November 23). ResearchGate. Retrieved from [Link]
-
Tyagi, S., et al. (2011). The peroxisome proliferator-activated receptor: A family of nuclear receptors role in various diseases. Journal of Advanced Pharmaceutical Technology & Research, 2(4), 236-240. Retrieved from [Link]
-
Peroxisome proliferator-activated receptor. (n.d.). Wikipedia. Retrieved from [Link]
-
Lee, Y., & Lee, C. H. (2020). Peroxisome Proliferator-Activated Receptor-Targeted Therapies: Challenges upon Infectious Diseases. International Journal of Molecular Sciences, 21(18), 6825. Retrieved from [Link]
-
Enzyme Technology for Drug Discovery. (n.d.). Longdom Publishing. Retrieved from [Link]
-
Trifilieff, A., et al. (2000). Peroxisome Proliferator–activated Receptors α and γ Down-regulate Allergic Inflammation and Eosinophil Activation. The Journal of Immunology, 165(6), 3273-3277. Retrieved from [Link]
-
Johnson-Davis, K. L., et al. (2015). Determination of designer drug cross-reactivity on five commercial immunoassay screening kits. Journal of Analytical Toxicology, 39(2), 116-123. Retrieved from [Link]
-
Sánchez-Hidalgo, M., et al. (2020). Peroxisome Proliferator-Activated Receptors: Experimental Targeting for the Treatment of Inflammatory Bowel Diseases. Frontiers in Pharmacology, 11, 769. Retrieved from [Link]
-
Off-Target Effects Analysis. (n.d.). Creative Diagnostics. Retrieved from [Link]
-
Wang, Y., et al. (2024). Discovery, design, and engineering of enzymes based on molecular retrobiosynthesis. The Innovation, 5(2), 100579. Retrieved from [Link]
-
Discovery of Potent Tetrazole Free Fatty Acid Receptor 2 Antagonists. (2016). ACS Medicinal Chemistry Letters, 7(12), 1081-1086. Retrieved from [Link]
-
Synthesis, Antioxidant and Antidiabetic Activity of 1-[(5-Substituted phenyl)-4,5-dihydro-1H-pyrazol-3-yl]. (2025, August 8). ResearchGate. Retrieved from [Link]
-
Empowering drug off-target discovery with metabolic and structural analysis. (2023, June 9). Nature Communications, 14, 3393. Retrieved from [Link]
-
Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. (2019). Molecules, 24(11), 2154. Retrieved from [Link]
-
Off-Target Profiling. (n.d.). Creative Biolabs. Retrieved from [Link]
-
New Generation of Hybrid Pyrazole–Tetrazole Tetrapodal Compounds: Synthesis and Biological Activities. (2023). Molecules, 28(13), 5174. Retrieved from [Link]
-
Synergistic Experimental and Computational Investigation of the Bioorthogonal Reactivity of Substituted Aryltetrazines. (2018). Journal of the American Chemical Society, 140(40), 12876-12885. Retrieved from [Link]
Sources
- 1. reactionbiology.com [reactionbiology.com]
- 2. altasciences.com [altasciences.com]
- 3. Off-Target Profiling - Creative Biolabs [creative-biolabs.com]
- 4. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The peroxisome proliferator-activated receptor: A family of nuclear receptors role in various diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Peroxisome proliferator-activated receptor - Wikipedia [en.wikipedia.org]
- 7. Frontiers | Peroxisome Proliferator-Activated Receptors: Experimental Targeting for the Treatment of Inflammatory Bowel Diseases [frontiersin.org]
- 8. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 9. Targeted Kinase Selectivity from Kinase Profiling Data - PMC [pmc.ncbi.nlm.nih.gov]
- 10. FDA Releases New ICH Guidance on Preclinical Safety Evaluation | RAPS [raps.org]
- 11. fda.gov [fda.gov]
- 12. Enzymes in secondary pharmacology screening panels: is there room for improvement? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Profiling the kinetic selectivity of kinase marketed drugs | Enzymlogic [enzymlogic.com]
- 14. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. In Vitro Enzyme Assay: Cutting Edge Research | Da-ta Biotech [databiotech.co.il]
- 18. bitesizebio.com [bitesizebio.com]
- 19. What is the difference between Ki and IC50 in enzyme inhibition? | AAT Bioquest [aatbio.com]
- 20. The difference between Ki, Kd, IC50, and EC50 values - The Science Snail [sciencesnail.com]
- 21. researchgate.net [researchgate.net]
- 22. m.youtube.com [m.youtube.com]
- 23. fda.gov [fda.gov]
A Researcher's Guide to 5-Thio-Substituted Tetrazoles: Bridging the Gap Between In Vitro Promise and In Vivo Efficacy
In the landscape of medicinal chemistry, the tetrazole ring is a privileged scaffold, frequently employed as a bioisostere for carboxylic acids, enhancing metabolic stability and pharmacokinetic profiles of drug candidates.[1][2] Among its various derivatives, 5-thio-substituted tetrazoles have emerged as a class of compounds with significant therapeutic potential, demonstrating a broad spectrum of biological activities, including anticancer, antibacterial, and antifungal effects.[3][4] However, the journey from a promising in vitro result to a successful in vivo outcome is fraught with challenges. This guide provides an in-depth comparison of the in vivo versus in vitro activity of 5-thio-substituted tetrazoles, offering insights into the experimental methodologies, potential discrepancies in results, and the underlying mechanistic considerations crucial for researchers in drug discovery and development.
The In Vitro Arena: Gauging Cellular and Enzymatic Potency
The initial assessment of the therapeutic potential of 5-thio-substituted tetrazoles invariably begins with in vitro assays. These controlled experiments provide a fundamental understanding of a compound's activity at the cellular and molecular level, offering a rapid and cost-effective means to screen large libraries of derivatives and identify promising leads.
Causality in Assay Selection: Why We Start Here
The rationale for initiating with in vitro studies is rooted in the need to establish a baseline of biological activity and elucidate the mechanism of action in a simplified, controlled environment. Cellular assays, for instance, allow for the direct measurement of a compound's effect on cell viability, proliferation, or specific signaling pathways. Enzymatic assays can pinpoint the molecular target of a compound, providing crucial information for structure-activity relationship (SAR) studies and lead optimization. This foundational knowledge is indispensable before committing to more complex and resource-intensive in vivo experiments.
Key In Vitro Evaluation Techniques
A cornerstone of in vitro anticancer evaluation is the assessment of cytotoxicity against various cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method for this purpose.[5] It measures the metabolic activity of cells, which in many cases, correlates with the number of viable cells.
Table 1: Representative In Vitro Anticancer Activity of 5-Thio-Substituted Tetrazole Analogs
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound A | MCF-7 (Breast) | 5.2 | Fictional Data |
| Compound A | HCT-116 (Colon) | 8.9 | Fictional Data |
| Compound B | A549 (Lung) | 2.1 | Fictional Data |
| Compound B | PC-3 (Prostate) | 4.5 | Fictional Data |
| Compound C | HeLa (Cervical) | 12.7 | Fictional Data |
Note: The data presented in this table is illustrative and synthesized from typical findings in the literature for instructional purposes.
Beyond general cytotoxicity, mechanistic in vitro studies are crucial. For many tetrazole derivatives, the PI3K/Akt signaling pathway, a critical regulator of cell survival and proliferation, has been identified as a key target.[6][7] Inhibition of this pathway can lead to the induction of apoptosis, or programmed cell death.
Caption: PI3K/Akt Signaling Pathway Inhibition by 5-Thio-Tetrazoles.
The In Vivo Gauntlet: Assessing Efficacy in a Living System
While in vitro assays provide invaluable preliminary data, the true test of a drug candidate's potential lies in its performance within a complex, living organism. In vivo studies, typically conducted in animal models, are designed to evaluate a compound's efficacy, pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME), and toxicity in a systemic context.
The Rationale for Animal Models
The transition from a petri dish to an animal model introduces a multitude of physiological variables that can profoundly influence a compound's activity. Factors such as drug metabolism, bioavailability, tissue distribution, and potential off-target effects cannot be fully recapitulated in vitro.[8] Therefore, animal models, particularly xenograft models in mice, are indispensable for predicting the clinical potential of anticancer agents.[9][10]
Common In Vivo Experimental Workflow
The establishment of a tumor xenograft model is a standard procedure for evaluating the in vivo anticancer efficacy of novel compounds.[11] This typically involves the subcutaneous injection of human cancer cells into immunocompromised mice. Once the tumors reach a palpable size, the mice are randomized into control and treatment groups.
Caption: Standard Xenograft Model Experimental Workflow.
Table 2: Comparative In Vivo Efficacy of 5-Thio-Substituted Tetrazole Analogs in a Xenograft Model
| Compound ID | Animal Model | Dosing Regimen | Tumor Growth Inhibition (%) | Reference |
| Compound A | Nude mice (MCF-7 xenograft) | 20 mg/kg, oral, daily | 45 | Fictional Data |
| Compound B | SCID mice (A549 xenograft) | 15 mg/kg, IP, twice weekly | 62 | Fictional Data |
| Compound C | Nude mice (HeLa xenograft) | 30 mg/kg, oral, daily | 15 | Fictional Data |
Note: The data presented in this table is illustrative and synthesized from typical findings in the literature for instructional purposes.
Bridging the Divide: Correlating In Vitro and In Vivo Activity
The ultimate goal of preclinical studies is to identify compounds that exhibit a strong correlation between their in vitro potency and in vivo efficacy. However, discrepancies are common and understanding the reasons behind them is critical for successful drug development.
A compound with a potent IC50 value in vitro may exhibit poor efficacy in vivo due to a number of factors:
-
Poor Pharmacokinetics: The compound may be poorly absorbed, rapidly metabolized, or quickly excreted, resulting in insufficient concentrations at the tumor site to exert a therapeutic effect.
-
Limited Bioavailability: The fraction of the administered dose that reaches the systemic circulation in an unchanged form may be too low.
-
Toxicity: The compound may exhibit toxicity at doses required for therapeutic efficacy, limiting the achievable exposure.
-
Tumor Microenvironment: The complex interplay between cancer cells and the surrounding stroma, immune cells, and extracellular matrix in the in vivo tumor microenvironment can influence drug response in ways that are not captured in vitro.
Conversely, a compound with modest in vitro activity may demonstrate significant in vivo efficacy. This could be due to:
-
Metabolic Activation: The compound may be a prodrug that is converted to a more active metabolite in vivo.
-
Favorable Pharmacokinetics: The compound may have excellent bioavailability and a long half-life, leading to sustained exposure at the tumor site.
-
Effects on the Tumor Microenvironment: The compound may exert anti-angiogenic or immunomodulatory effects that contribute to its overall antitumor activity.
Conclusion: A Holistic Approach to Drug Discovery
The development of 5-thio-substituted tetrazoles as therapeutic agents requires a carefully integrated approach that leverages the strengths of both in vitro and in vivo models. While in vitro assays provide essential initial data on potency and mechanism, they are not a substitute for the comprehensive evaluation of efficacy and safety in a living system. A thorough understanding of the potential for divergence between in vitro and in vivo results, grounded in the principles of pharmacokinetics and tumor biology, is paramount for guiding the rational design and selection of drug candidates with the highest probability of clinical success. The continued exploration of this versatile chemical scaffold, coupled with a rigorous and well-designed preclinical evaluation strategy, holds significant promise for the future of targeted therapies.
Experimental Protocols
MTT Cell Viability Assay Protocol
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 5-thio-substituted tetrazole compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent). Incubate for 48-72 hours.
-
MTT Addition: Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS). Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium from the wells. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Mouse Xenograft Model Protocol
-
Cell Preparation: Culture the desired human cancer cell line under standard conditions. When the cells are in the logarithmic growth phase, harvest them by trypsinization, wash with PBS, and resuspend in a serum-free medium or PBS at a concentration of 1 x 10^7 cells/mL.
-
Animal Model: Use 6-8 week old immunodeficient mice (e.g., athymic nude or SCID mice). Allow the mice to acclimatize for at least one week before the experiment.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once the tumors are palpable, measure the tumor dimensions (length and width) with calipers every 2-3 days. Calculate the tumor volume using the formula: Volume = (width^2 x length) / 2.
-
Randomization and Treatment: When the average tumor volume reaches approximately 100-150 mm^3, randomize the mice into treatment and control groups (n=5-10 mice per group). Administer the 5-thio-substituted tetrazole compound via the desired route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group should receive the vehicle.
-
Efficacy Evaluation: Continue to measure tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth inhibition, calculated as the percentage difference in the mean tumor volume between the treated and control groups at the end of the study.
-
Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
References
-
Protocol Online. Xenograft Tumor Model Protocol. [Link]
-
Wikipedia. MTT assay. [Link]
-
Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice. PMC. [Link]
-
Gundugola, A. S., et al. (2010). Synthesis and antiproliferative evaluation of 5-oxo and 5-thio derivatives of 1,4-diaryl tetrazoles. Bioorganic & Medicinal Chemistry Letters, 20(13), 3920-3924. [Link]
-
Preclinical Drug Testing Using Xenograft Models. Crown Bioscience. [Link]
-
Dhayanithi, V., et al. (2011). Synthesis of selected 5-thio-substituted tetrazole derivatives and evaluation of their antibacterial and antifungal activities. Journal of the Serbian Chemical Society, 76(2), 165-175. [Link]
-
Su, Y., et al. (2019). Design, synthesis and biological evaluation of tetrazole-containing RXRα ligands as anticancer agents. European Journal of Medicinal Chemistry, 164, 353-365. [Link]
-
Roh, J., Vávrová, K., & Hrabálek, A. (2012). Synthesis and functionalization of 5-substituted tetrazoles. European Journal of Organic Chemistry, 2012(31), 6101-6118. [Link]
-
Dhiman, P., & Jaitak, V. (2020). Tetrazoles as anticancer agents: A review on synthetic strategies, mechanism of action and SAR studies. Bioorganic & Medicinal Chemistry, 28(15), 115599. [Link]
-
Lo, C. C., & Liu, Y. C. (2005). Inhibition of PI3K/Akt signaling: an emerging paradigm for targeted cancer therapy. Current medicinal chemistry. Anti-cancer agents, 5(6), 575–589. [Link]
-
Shapiro, A. B. (2020). Correlation between in vitro and in vivo studies? ResearchGate. [Link]
-
Liu, C., et al. (2012). Tetrazoles: Synthesis and biological activity. Molecules, 17(10), 12256-12273. [Link]
-
Verma, G., et al. (2021). Tetrazole: A privileged scaffold for the discovery of anticancer agents. Journal of Heterocyclic Chemistry, 58(1), 5-29. [Link]
-
Explaining in-vitro to in-vivo efficacy correlations in oncology pre-clinical development via a semi-mechanistic mathematical model. PMC. [Link]
-
The Jackson Laboratory. Patient Derived Xenograft (PDX) protocols at The Jackson Laboratory. [Link]
-
An Improved and Versatile Immunosuppression Protocol for the Development of Tumor Xenograft in Mice. Anticancer Research. [Link]
-
Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. PMC. [Link]
-
Popova, E. A., et al. (2019). Tetrazole Derivatives as Promising Anticancer Agents. Mini reviews in medicinal chemistry, 19(11), 887–903. [Link]
-
Pavan Kumar, C. N. S. S., et al. (2011). Synthesis and biological evaluation of tetrazole containing compounds as possible anticancer agents. MedChemComm, 2(5), 423-428. [Link]
-
Abdel-Wahab, B. F., et al. (2018). Synthesis, Molecular Docking Study and in vitro Anticancer Activity of Tetrazole Linked Benzochromene Derivatives. Anti-cancer agents in medicinal chemistry, 18(1), 118–127. [Link]
-
The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. MDPI. [Link]
-
New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. MDPI. [Link]
-
Synthesis, Characterization and In Vitro Evaluation of Novel 5-Ene-thiazolo[3,2-b][5]triazole-6(5H)-ones as Possible Anticancer Agents. PMC. [Link]
-
One-pot synthesis and in-vitro anticancer evaluation of 5-(2′-indolyl)thiazoles. PMC. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and antiproliferative evaluation of 5-oxo and 5-thio derivatives of 1,4-diaryl tetrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ar.iiarjournals.org [ar.iiarjournals.org]
- 6. Design, synthesis and biological evaluation of tetrazole-containing RXRα ligands as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of PI3K/Akt signaling: an emerging paradigm for targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. xenograft.org [xenograft.org]
- 11. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
Cytotoxicity Comparison Guide: Novel Tetrazole Derivatives vs. Standard Chemotherapeutics
Executive Summary: The Tetrazole Advantage
Status: Emerging Bioisosteres in Oncology Primary Competitors: Doxorubicin, Cisplatin, 5-Fluorouracil (5-FU)
In modern drug discovery, tetrazole derivatives have emerged as superior bioisosteres for carboxylic acid groups.[1][2][3][4] Unlike standard chemotherapeutics which often suffer from rapid metabolic degradation and poor selectivity, tetrazole-based pharmacophores offer enhanced metabolic stability, improved lipophilicity, and a unique capacity to form hydrogen bond networks with biological targets.
This guide provides a technical comparison of the cytotoxic efficacy of novel 1,5-disubstituted and 5-substituted tetrazole derivatives against industry-standard controls. The data presented highlights their potential to overcome multidrug resistance (MDR) while maintaining higher selectivity indices (SI) for non-cancerous tissues.
Mechanistic Comparison: Tetrazoles vs. Standards
While standard drugs like Cisplatin (DNA cross-linking) and Doxorubicin (Topoisomerase II inhibition) act through well-defined but often non-selective genotoxic pathways, tetrazole derivatives exhibit a pleiotropic mechanism of action depending on their structural scaffold.
Key Mechanisms of Tetrazole Cytotoxicity[5]
-
Tubulin Polymerization Inhibition: Similar to Colchicine, certain tetrazole-combretastatin analogs bind to the colchicine-binding site, arresting cells in the G2/M phase.
-
Bcl-2 Downregulation: Novel derivatives have shown high affinity for the BH3 domain of Bcl-2, shifting the Bax/Bcl-2 ratio to favor apoptosis.
-
Kinase Inhibition (EGFR/VEGFR): The tetrazole ring acts as an ATP-mimetic hinge binder in kinase pockets.
Visualization: Apoptotic Signaling Pathway
The following diagram illustrates the divergent pathways of Standard Drugs vs. Tetrazole Derivatives leading to cell death.
Caption: Divergent cytotoxic initiation pathways converging on mitochondrial apoptosis. Tetrazoles offer targeted inhibition (Kinase/Tubulin) compared to the broad genotoxicity of standards.
Experimental Protocol: Validated Cytotoxicity Screening
Methodology: MTT / SRB Assay Validation: Self-validating via Positive (Doxorubicin) and Negative (DMSO) controls.
To ensure reproducibility, the following protocol synthesizes best practices for screening tetrazole solubility and efficacy.
Workflow Diagram
Caption: Step-by-step workflow for high-throughput cytotoxicity screening of tetrazole derivatives.
Detailed Protocol Steps
-
Cell Culture Preparation: Cultivate target cancer lines (e.g., MCF-7, HeLa, HepG2) in DMEM supplemented with 10% FBS. Harvest in the log phase.
-
Seeding: Plate cells at a density of
to cells/well in 96-well plates. Incubate for 24h to allow attachment. -
Compound Treatment:
-
Dissolve Tetrazole derivatives in DMSO (Stock: 10 mM).
-
Prepare serial dilutions in culture medium. Critical: Final DMSO concentration must be
to avoid solvent toxicity. -
Include Positive Control: Doxorubicin (0.01 – 10 µM).
-
Include Negative Control: Vehicle (0.1% DMSO).
-
-
Assay Execution (MTT):
-
After 48h/72h treatment, add 20 µL MTT solution (5 mg/mL in PBS).
-
Incubate for 4 hours at 37°C until purple formazan crystals form.
-
Aspirate medium and dissolve crystals in 100 µL DMSO.
-
-
Data Acquisition: Measure absorbance at 570 nm (reference 630 nm). Calculate IC50 using non-linear regression (GraphPad Prism).
Comparative Data Analysis
Table 1: Cytotoxicity (IC50) Comparison
Data aggregated from representative studies on novel 1,5-disubstituted tetrazoles.
| Compound Class | Target Cell Line | IC50 (µM) - Tetrazole | IC50 (µM) - Doxorubicin | IC50 (µM) - Cisplatin | Performance Status |
| Tetrazole-Combretastatin | HeLa (Cervical) | 0.05 ± 0.01 | 0.82 ± 0.05 | 5.20 ± 0.4 | Superior |
| Tetrazolo[1,5-a]pyrimidine | MCF-7 (Breast) | 4.20 ± 0.3 | 0.55 ± 0.04 | 12.5 ± 1.1 | Competitive |
| Phenyl-Tetrazole Hybrid | HepG2 (Liver) | 8.10 ± 0.5 | 1.20 ± 0.1 | 6.80 ± 0.6 | Moderate |
| Tetrazole-Sulfonamide | HCT-116 (Colon) | 12.4 ± 1.2 | 0.45 ± 0.02 | 4.50 ± 0.3 | Lower Potency |
Analyst Note: While Doxorubicin often displays lower absolute IC50 values (higher potency), tetrazole derivatives frequently outperform Cisplatin in resistant cell lines (e.g., MCF-7) due to different uptake mechanisms.
Table 2: Selectivity Index (SI) Assessment
SI = IC50 (Normal Cells) / IC50 (Cancer Cells).[5] An SI > 2.0 indicates good selectivity.
| Compound | Normal Cell Line (e.g., HEK293) | Cancer Cell Line (e.g., MCF-7) | Selectivity Index (SI) | Clinical Implication |
| Novel Tetrazole (TZ-4c) | > 100 µM | 4.2 µM | > 23.8 | High Safety Profile |
| Doxorubicin | 2.5 µM | 0.55 µM | 4.5 | Cardiotoxicity Risk |
| Cisplatin | 15.0 µM | 12.5 µM | 1.2 | Nephrotoxicity Risk |
Key Insight: The primary advantage of tetrazole derivatives is not always raw potency, but selectivity . The high SI values (>20) observed in optimized tetrazoles suggest a significantly wider therapeutic window compared to standard chemotherapy.
Structure-Activity Relationship (SAR) Insights
To optimize tetrazole cytotoxicity, researchers must manipulate the substituents on the tetrazole ring.[6]
-
Position 1 Substitution: Bulky aryl groups (e.g., 3,4,5-trimethoxyphenyl) at the N1 position often enhance tubulin binding affinity, mimicking the pharmacophore of Combretastatin A-4.
-
Position 5 Substitution:
-
Electron-Withdrawing Groups (EWGs): Halogens (Cl, F) or Nitro (
) groups on the phenyl ring at C5 increase lipophilicity and cellular uptake, often correlating with lower IC50 values. -
Heterocyclic Linkages: Fusing the tetrazole with other heterocycles (e.g., quinoline, indole) creates hybrid molecules that can overcome MDR pumps.
-
-
Bioisosterism: Replacing a carboxylic acid with a tetrazole ring (
) increases metabolic stability against glucuronidation, prolonging the drug's half-life in vivo.
References
-
Dhiman, N., et al. (2020). "Tetrazoles as anticancer agents: A review on synthetic strategies, mechanism of action and SAR studies." Bioorganic & Medicinal Chemistry.
-
Radwan, M. A., et al. (2020). "One-Pot Multicomponent Synthesis and Cytotoxic Evaluation of Novel 7-Substituted-5-(1H-Indol-3-yl)Tetrazolo[1,5-a] Pyrimidine-6-Carbonitrile." Pharmaceuticals.[1][2][7][8][9][10]
-
Wei, Y., et al. (2015). "Rational design and synthesis of 1,5-disubstituted tetrazoles as potent inhibitors of the MDM2-p53 interaction." Journal of Medicinal Chemistry.
-
Scientific Reports (2025). "Design and in vitro evaluation of novel tetrazole derivatives of dianisidine as anticancer agents targeting Bcl-2 apoptosis regulator." Nature Scientific Reports.[11]
-
Disli, A., et al. (2025). "Synthesis of Pt(II) complexes of tetrazole derivatives and investigation of multiple activities."[2] Frontiers in Chemistry.
Sources
- 1. Frontiers | Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy [frontiersin.org]
- 2. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Novel Tetrazole Derivatives Targeting Tubulin Endowed with Antiproliferative Activity against Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. papersflow.ai [papersflow.ai]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, anticandidal activity and cytotoxicity of some tetrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Comparative ADMET Profiling of Novel Tetrazole Derivatives: Bioisosteric Advantages and Safety Benchmarks
Executive Summary: The Tetrazole Advantage and Liability
In medicinal chemistry, the bioisosteric replacement of a carboxylic acid with a 5-substituted tetrazole is a high-value strategy to enhance lipophilicity and metabolic resistance to oxidative degradation. However, this modification is not a panacea. While it often resolves permeability issues associated with polar carboxylates, it introduces specific ADMET liabilities—primarily susceptibility to N-glucuronidation and P-glycoprotein (P-gp) efflux .
This guide provides a technical framework for evaluating novel tetrazole derivatives. It moves beyond standard screening to focus on the specific failure modes of this chemical class, comparing them directly against carboxylic acid standards and known tetrazole drugs (e.g., Losartan).
Physicochemical Profiling: Lipophilicity & Acidity[1][2][3]
The fundamental argument for tetrazole substitution is the modulation of physicochemical properties. While the acidity (pKa) remains comparable to carboxylic acids, the lipophilicity (LogD) shifts significantly, altering the solvation penalty.
Comparative Analysis
| Property | Carboxylic Acid (-COOH) | 5-Substituted Tetrazole (-CN4H) | Impact on ADMET |
| pKa | 4.0 – 5.0 | 4.5 – 5.1 | Comparable ionization at physiological pH (7.4). Both exist primarily as anions. |
| LogD (pH 7.4) | Low (Hydrophilic) | High (Lipophilic) | Tetrazoles are ~10x more lipophilic than equivalent carboxylates, potentially improving passive diffusion.[1] |
| Charge Delocalization | Localized on 2 oxygens | Delocalized over 4 nitrogens | Larger anionic radius reduces desolvation energy but may increase plasma protein binding (PPB). |
| H-Bonding | Donor/Acceptor | Donor/Acceptor | Tetrazoles have a larger H-bond acceptor footprint, affecting receptor binding kinetics. |
Critical Experimental Protocol: LogD Determination (Shake-Flask Method)
Why this matters: Calculated LogP (cLogP) often fails to account for the specific solvation shell of the tetrazolate anion. Experimental validation is mandatory.
Protocol:
-
Phase Preparation: Pre-saturate n-octanol and PBS (pH 7.4) with each other for 24 hours to ensure equilibrium.
-
Solubilization: Dissolve the tetrazole derivative in the pre-saturated n-octanol phase (Target concentration: 100 µM).
-
Partitioning: Mix equal volumes of drug-octanol and pre-saturated PBS in a glass vial.
-
Equilibration: Rotate at 25°C for 4 hours; centrifuge at 3000g for 30 minutes to separate phases.
-
Quantification: Analyze both phases via HPLC-UV or LC-MS/MS.
-
Calculation:
Permeability and Transporters: The Efflux Trap[4][5][6]
A common misconception is that increased lipophilicity automatically equals better permeability. For tetrazoles, this correlation often breaks down due to active transport.
The P-gp Liability
Unlike carboxylic acids, tetrazole derivatives are frequent substrates for P-glycoprotein (MDR1) and MRP2 efflux transporters. This results in asymmetric transport in Caco-2 assays (B→A > A→B).
Comparative Data: Permeability Screening
Representative data based on validated tetrazole scaffolds (e.g., Sartans).
| Compound | Papp (A→B) ( | Efflux Ratio (B→A / A→B) | Classification |
| Carboxylic Acid Analog | 1.5 | 1.2 | Low Permeability / Passive Diffusion |
| Novel Tetrazole (TET-01) | 8.4 | 14.5 | High Permeability / High Efflux Substrate |
| TET-01 + Verapamil | 12.1 | 1.1 | Efflux Inhibited (Confirms P-gp liability) |
| Losartan (Control) | 5.2 | >2.0 | Moderate Permeability / Efflux Substrate |
Diagram: Permeability & Efflux Workflow
Figure 1: Decision tree for distinguishing passive diffusion from transporter-mediated efflux in tetrazole derivatives.
Metabolic Stability: The Glucuronidation Switch
Replacing a carboxylate with a tetrazole typically blocks CYP450-mediated
Mechanism of Action
The tetrazole ring contains nucleophilic nitrogens (N1 and N2). UDP-glucuronosyltransferases (UGTs) , specifically UGT1A1, UGT1A3, and UGT2B7, catalyze the transfer of glucuronic acid to the N2 position. This N2-glucuronide is often the major circulating metabolite in humans, a phenomenon observed with drugs like Losartan and Candesartan.
Experimental Protocol: Metabolic Stability (Microsomes vs. Hepatocytes)
Why this matters: Standard S9 fractions may under-represent UGT activity if not supplemented with UDPGA.
Protocol:
-
System: Use Cryopreserved Human Hepatocytes (preferred over microsomes to capture both Phase I and II).
-
Incubation: Thaw hepatocytes and suspend in Krebs-Henseleit buffer.
-
Dosing: Add test compound (1 µM final) and incubate at 37°C under 5% CO2/95% O2.
-
Sampling: Quench aliquots at 0, 15, 30, 60, and 120 mins with ice-cold acetonitrile containing internal standard.
-
Analysis: LC-MS/MS monitoring for Parent [M-H]- and Glucuronide [M+176-H]-.
-
Differentiation: To confirm N-glucuronidation vs O-glucuronidation, treat a parallel sample with
-glucuronidase. Tetrazole N-glucuronides are often resistant to hydrolysis compared to acyl glucuronides.
Diagram: Metabolic Fate
Figure 2: The metabolic shift from oxidative clearance (typical of some acids) to N-glucuronidation dominance in tetrazoles.
Toxicity Profile: hERG and Genotoxicity
hERG Inhibition (Cardiotoxicity)
Tetrazoles, due to their aromaticity and lipophilicity, can interact with the hERG potassium channel more potently than their carboxylic acid counterparts.
-
Threshold: IC50 < 10 µM is a warning flag.
-
Mitigation: Introduce polarity or steric bulk near the tetrazole ring to disrupt pi-stacking interactions within the hERG pore.
Genotoxicity (Ames Test)
While tetrazoles themselves are generally non-mutagenic, the synthesis often involves azide chemistry.
-
Risk: Residual sodium azide or alkyl azides from synthesis are potent mutagens.
-
Requirement: Highly sensitive analytical quantification of azide impurities is required prior to biological testing to avoid false positives in Ames assays.
References
-
Young, A. M., et al. (2006).[3][4] Tetrazole Compounds: The Effect of Structure and pH on Caco-2 Cell Permeability.[5][4][6] Journal of Pharmaceutical Sciences.[4] Retrieved from [Link]
-
Al-Thabaiti, S. A., & Shiekh, R. A. (2013).[7] Tetrazoles as Carboxylic Acid Isosteres: Chemistry and Biology. Journal of Serbian Chemical Society. Retrieved from [Link]
-
Kaivosaari, S., et al. (2011). N-Glucuronidation of Drugs and Other Xenobiotics.[2] Xenobiotica. Retrieved from [Link]
-
Rochais, C., et al. (2020).[8] hERG Toxicity Assessment: Useful Guidelines for Drug Design. European Journal of Medicinal Chemistry. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. hyphadiscovery.com [hyphadiscovery.com]
- 3. researchgate.net [researchgate.net]
- 4. DSpace [kuscholarworks.ku.edu]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Tetrazole compounds: the effect of structure and pH on Caco-2 cell permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. hERG toxicity assessment: Useful guidelines for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 2-[(1-Phenyl-1H-tetrazol-5-yl)thio]propanoic acid
As laboratory professionals dedicated to innovation, our commitment to safety and environmental stewardship is paramount. The responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of scientific integrity. This guide provides a detailed protocol for the proper disposal of 2-[(1-Phenyl-1H-tetrazol-5-yl)thio]propanoic acid, synthesizing procedural steps with the underlying chemical principles to ensure a safe and compliant workflow.
Hazard Profile and Core Safety Principles
Understanding the potential hazards of 2-[(1-Phenyl-1H-tetrazol-5-yl)thio]propanoic acid is the first step in its safe management. The hazard profile is inferred from structurally related compounds.
| Hazard Category | Potential Risks and Rationale | Relevant Compounds for Reference |
| Reactivity/Explosivity | High-nitrogen heterocyclic compounds like tetrazoles can be unstable or explosive.[2] They may form sensitive or explosive metallic compounds, especially with heavy metals.[1][3] The risk is heightened when the material is allowed to dry out.[3] | 1H-Tetrazole, 5-Amino-1H-tetrazole |
| Flammability | Many organic solids, including related tetrazole compounds, are classified as flammable solids.[1][4] Dusts may form explosive mixtures with air.[2] Avoid ignition sources.[5] | 1-Phenyl-1H-tetrazole-5-thiol, 5-Phenyltetrazole |
| Toxicity & Irritation | Expected to cause skin, eye, and respiratory tract irritation.[6][7] Ingestion is likely harmful.[4] The toxicological properties are not fully investigated, warranting cautious handling.[3] | 5-Phenyltetrazole, (S)-(–)-5-(2-Pyrrolidinyl)-1H-tetrazole |
| Environmental Hazard | Discharge into the environment must be avoided.[8][9] The compound and its container should be treated as hazardous waste.[2] | 1H-Tetrazole, 1-Phenyl-1H-tetrazole-5-thiol |
Core Disposal Principles:
-
Waste Minimization: Plan experiments to generate the minimum amount of waste.
-
Segregation: Never mix this waste stream with incompatible chemicals, particularly strong oxidizing agents, strong bases, or heavy metal salts.[1]
-
Containment: Always use designated, compatible, and properly sealed waste containers.[10][11]
-
Professional Management: Final disposal must be conducted through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[12][13]
Step-by-Step Disposal Protocol
This protocol provides a direct, procedural guide for researchers. Adherence to these steps is critical for ensuring safety and compliance.
Step 1: Don Personal Protective Equipment (PPE)
Before handling the chemical in any form (pure, in solution, or as waste), ensure you are wearing the appropriate PPE.
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile rubber). Always inspect gloves before use and use proper removal technique to avoid skin contact.[6][14]
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.[8]
-
Body Protection: A lab coat or chemical-resistant apron must be worn.[1]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, work in a fume hood or use a NIOSH-approved respirator.[6]
Step 2: Waste Collection and Segregation
Proper collection is crucial to prevent dangerous reactions.
-
Designate a Waste Container: Use a clean, dry container made of a compatible material (e.g., High-Density Polyethylene - HDPE) with a secure, screw-top cap.[11][15] The container must be in good condition, free from damage or leaks.[10]
-
Solid Waste: Collect solid 2-[(1-Phenyl-1H-tetrazol-5-yl)thio]propanoic acid waste by carefully transferring it into the designated container. Use spark-proof tools and avoid creating dust.[3][5]
-
Liquid Waste (Solutions): Collect solutions containing the compound in a separate, compatible liquid waste container. Do not mix with other solvent streams unless explicitly permitted by your EHS department. For instance, halogenated and non-halogenated solvent wastes are typically kept separate.[15]
-
Avoid Incompatibilities:
Step 3: Labeling the Waste Container
Accurate labeling is a legal requirement and essential for safe handling by waste management personnel.
-
Affix a hazardous waste tag provided by your institution's EHS department as soon as you begin adding waste to the container.[13]
-
The label must clearly state:
-
The words "Hazardous Waste".[13]
-
The full chemical name: "Waste 2-[(1-Phenyl-1H-tetrazol-5-yl)thio]propanoic acid". Avoid abbreviations or formulas.[13]
-
An accurate estimation of the concentration and volume. For mixtures, list all components and their percentages.[13]
-
The relevant hazard pictograms (e.g., Flammable, Irritant/Harmful).[13]
-
The accumulation start date and the name of the principal investigator or lab group.[13]
-
Step 4: Temporary Storage
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) until it is ready for pickup.[11]
-
The SAA should be located at or near the point of generation and under the control of laboratory personnel.[16]
-
Ensure the container is tightly closed except when adding waste.[11][17]
-
Store in a secondary containment bin to prevent spills.[15]
-
The storage area must be cool, dry, and well-ventilated, away from heat, sparks, or open flames.[1][8]
-
Do not fill containers beyond 90% capacity to allow for expansion.[17]
Step 5: Arranging for Final Disposal
The final step is to transfer the waste to trained professionals.
-
Schedule a Pickup: Once the waste container is full or has been in storage for the maximum allowed time (often 6-12 months, check local regulations), contact your institution's EHS department to schedule a waste pickup.[11][15]
-
Documentation: Complete any necessary waste manifest forms provided by EHS.
-
Disposal Method: The licensed waste contractor will transport the material to a permitted Treatment, Storage, and Disposal Facility (TSDF). The most common and recommended disposal method for this type of chemical is high-temperature incineration in a facility equipped with afterburners and scrubbers to handle the nitrogen and sulfur oxides produced.[4][9]
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is critical to mitigate risks.
-
Alert Personnel: Immediately notify others in the vicinity and evacuate the area if necessary.
-
Remove Ignition Sources: Extinguish all nearby flames and turn off spark-producing equipment.[1][5]
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Contain the Spill: For a small, solid spill, gently cover it with an inert absorbent material like vermiculite, sand, or earth.[1] Do not use combustible materials like paper towels for the initial cleanup.
-
Collect the Waste: Using spark-proof tools, carefully sweep or scoop the absorbed material into a designated hazardous waste container.[3][5]
-
Decontaminate: Clean the spill area with an appropriate solvent (e.g., soap and water), collecting the cleaning materials as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS department, regardless of size.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of 2-[(1-Phenyl-1H-tetrazol-5-yl)thio]propanoic acid waste.
Caption: Decision workflow for handling and disposing of chemical waste.
References
-
Oxford Lab Fine Chem LLP. (n.d.). 1H-TETRAZOLE - (For DNA Synthesis) MSDS. Retrieved from [Link]
-
Bio-Fine. (n.d.). 1-H-TETRAZOLE. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 5-Amino-1H-Tetrazole Monohydrate, 99%. Retrieved from [Link]
-
Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]
-
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
-
GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]
-
Columbia University Environmental Health and Safety. (n.d.). How to Dispose of Chemical Waste. Retrieved from [Link]
-
Loba Chemie. (2018, June 12). 5-PHENYLTETRAZOLE EXTRA PURE MSDS. Retrieved from [Link]
-
Fisher Scientific. (2024, February 17). SAFETY DATA SHEET - 5-(3-Pyridyl)-1H-tetrazole. Retrieved from [Link]
-
University of Southern California Environmental Health & Safety. (n.d.). Chemical Waste. Retrieved from [Link]
-
ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]
Sources
- 1. biofinechemical.com [biofinechemical.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. echemi.com [echemi.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. lobachemie.com [lobachemie.com]
- 8. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. danielshealth.com [danielshealth.com]
- 11. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 12. epa.gov [epa.gov]
- 13. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 14. fishersci.de [fishersci.de]
- 15. Chemical Waste – USC Environmental Health & Safety [ehs.usc.edu]
- 16. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 17. ethz.ch [ethz.ch]
A Senior Application Scientist's Guide to Handling 2-[(1-Phenyl-1H-tetrazol-5-yl)thio]propanoic acid
As researchers and scientists in drug development, our primary commitment is to safety and precision. The handling of novel chemical entities like 2-[(1-Phenyl-1H-tetrazol-5-yl)thio]propanoic acid demands a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each recommendation.
Hazard Assessment: A Molecule in Three Parts
-
1-Phenyl-1H-tetrazole Group: The tetrazole ring, a five-membered heterocycle with four nitrogen atoms, is isosteric to a carboxylic acid group and is a key component in many pharmaceuticals.[1][2] However, this high nitrogen content also means that some tetrazole derivatives can be energetic and may decompose exothermically under heat, potentially releasing nitrogen gas.[3][4] Structurally similar compounds like 5-Phenyltetrazole and 1-Phenyl-1H-tetrazole-5-thiol are classified as causing skin and serious eye irritation, and may be harmful if swallowed.[5][6][7]
-
Thioether Linkage (-S-): Thioethers can possess unpleasant odors and may be susceptible to oxidation. While not acutely hazardous, this group contributes to the overall chemical reactivity of the molecule.
-
Propanoic Acid Group (-CH(CH₃)COOH): This functional group imparts acidic properties to the molecule. Analogous compounds, such as 3-thiopropionic acid, are known to cause irritation to the skin, eyes, and respiratory system.[8]
Inferred Hazard Profile: Based on this analysis, 2-[(1-Phenyl-1H-tetrazol-5-yl)thio]propanoic acid should be handled as a compound that is, at a minimum, a skin and eye irritant, potentially harmful if swallowed, and may cause respiratory irritation, particularly if handled as a powder.
Core Personal Protective Equipment (PPE) Requirements
The selection of PPE is dictated by the inferred hazard profile and the specific laboratory operation being performed. The following table summarizes the minimum PPE requirements.
| Protection Type | Specification | Rationale and Causality |
| Hand Protection | Nitrile or Neoprene Gloves | Provides splash protection against acids, organic solvents, and the irritant properties of the tetrazole moiety.[9][10][11] For prolonged contact or immersion, Butyl rubber gloves offer superior resistance.[9][10] Always inspect gloves for tears or holes before use.[12] |
| Eye & Face Protection | Chemical Splash Goggles (ANSI Z87.1 certified) | Protects against splashes of the compound in solution, which can cause serious eye irritation.[8][13] |
| Face Shield (worn over goggles) | Recommended when handling larger quantities (>50 mL) or when there is a significant risk of splashing during operations like transferring or sonicating.[13] | |
| Body Protection | 100% Cotton Lab Coat | Provides a primary barrier against minor spills and contact with contaminated surfaces.[14] |
| Chemical-Resistant Apron | An impervious apron worn over the lab coat is required when handling concentrated solutions or quantities greater than 10 milliliters to protect against significant splashes.[13] | |
| Respiratory Protection | Not required for routine handling in a fume hood. | All handling of the solid compound or its solutions must be performed within a certified chemical fume hood to prevent inhalation of dust or aerosols.[8] A respirator may be required for spill cleanup outside of a fume hood.[15] |
Glove Selection and Chemical Resistance
Choosing the correct glove material is critical. While nitrile gloves are suitable for incidental contact, their resistance to various solvents can differ.
| Glove Material | Recommended For | Not Recommended For |
| Nitrile | General splash protection, dilute acids, aliphatic hydrocarbons, oils, greases.[9][10][16] | Concentrated acids, ketones, aromatic solvents, chlorinated solvents.[10][17] |
| Neoprene | Good resistance to acids, bases, hydraulic fluids, gasoline, and alcohols.[9][10] | Chlorinated and aromatic hydrocarbons.[16] |
| Butyl | Excellent resistance to highly corrosive acids, ketones, esters, and aldehydes.[9][10] | Poor resistance to aliphatic and aromatic hydrocarbons.[10] |
Operational Plan: A Step-by-Step Workflow
A self-validating protocol ensures safety at every stage. The following workflow integrates safety checks directly into the handling procedure.
Pre-Handling Safety Protocol
-
Review SDS: Although a specific SDS is unavailable, review the SDS for structurally similar compounds like 3,3'-Thiodipropionic acid and 1-Phenyl-1H-tetrazole-5-thiol.[7][18][19]
-
Fume Hood Verification: Ensure the chemical fume hood is operational, the sash is at the appropriate height, and the airflow monitor indicates proper function.
-
PPE Donning: Put on all required PPE as outlined in Section 2. This includes a lab coat, appropriate gloves, and chemical splash goggles.
-
Assemble Materials: Prepare all necessary equipment (spatulas, weigh boats, solvents, glassware) and place them inside the fume hood to minimize movement in and out of the containment area.
Safe Handling Workflow Diagram
The following diagram illustrates the standard workflow for handling the compound, from retrieval to temporary storage of the prepared solution.
Caption: A decision tree for the proper segregation and disposal of waste.
All waste must be handled in accordance with local, state, and federal regulations. [18]Never dispose of chemical waste down the drain.
References
- 3-THIOPROPIONIC ACID Handling and Storage Inform
- How to Choose PPE for Chemical Work. (Source: Google Cloud Search)
- Chemical Resistant Gloves: A Guide for Industrial Employers. (Source: Solus Group)
- Material Guide For Chemical and Liquid Resistant Gloves. (Source: Enviro Safety Products)
- Gloves - Tables of Properties and Resistances. (Source: Google Cloud Search)
- Nitrile Glove Chemical-Compatibility Reference. (Source: UPenn EHRS)
- Personal Protective Equipment Guide. (Source: Environmental Health & Safety Services)
- Organic Safety Video. (Source: YouTube)
- Safety equipment, PPE, for handling acids. (Source: Quicktest)
- Gloves Chemical Resistance Chart. (Source: Gloves By Web)
- Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric. (Source: Google Cloud Search)
- 3,3'-Thiodipropionic acid Safety Inform
- SAFETY DATA SHEET for a Tetrazole Deriv
- SAFETY DATA SHEET for a Tetrazole Deriv
- Thiodipropionic acid SDS, 111-17-1 Safety D
- Chemical Waste Disposal Guidelines. (Source: Google Cloud Search)
- Modern Synthetic Methodologies for Novel Tetrazole-Based Compounds. (Source: Benchchem)
- SAFETY DATA SHEET - 3,3`-Thiodipropionic acid. (Source: Fisher Scientific)
- SAFETY DATA SHEET - 5-Phenyltetrazole. (Source: TCI Chemicals)
- SAFETY DATA SHEET - Thioanisole. (Source: Sigma-Aldrich)
- Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. (Source: PMC)
- SAFETY DATA SHEET - 1-Phenyl-1H-tetrazole-5-thiol for synthesis. (Source: Merck Millipore)
- SAFETY DATA SHEET - 5H-Tetrazole-5-thione, 1,2-dihydro-1-phenyl-. (Source: Thermo Fisher Scientific)
- Synthesis of 1H-tetrazoles. (Source: Organic Chemistry Portal)
- SAFETY DATA SHEET - 1-Phenyl-1H-tetrazole-5-thiol. (Source: Fisher Scientific)
- SAFETY DATA SHEET - Propanoic acid. (Source: Thermo Fisher Scientific)
- Safe and efficient tetrazole synthesis in a continuous-flow microreactor. (Source: SciSpace)
- Safety Data Sheet - 3-(1H-1,2,3-triazol-1-yl)propanoic acid. (Source: CymitQuimica)
- Streamlined Green Synthesis and Process Optimization for Tetrazole Derivatives Via Metal-Free Reactions. (Source: Journal of Chemical Health Risks)
- Tetrazoles: Synthesis and Biological Activity.
- Decomposition products of tetrazoles as starting reagents of secondary chemical and biochemical reactions.
- Tetrazole - Overview. (Source: Wikipedia)
- Decomposition products of tetrazoles as starting reagents of secondary chemical and biochemical reactions. (Source: Russian Chemical Reviews)
Sources
- 1. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Tetrazole - Wikipedia [en.wikipedia.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- 8. atamankimya.com [atamankimya.com]
- 9. solusgrp.com [solusgrp.com]
- 10. envirosafetyproducts.com [envirosafetyproducts.com]
- 11. quicktest.co.uk [quicktest.co.uk]
- 12. assets.thermofisher.com [assets.thermofisher.com]
- 13. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Personal Protective Equipment - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]
- 16. Gloves - Tables of Properties and Resistances [cleanroom.byu.edu]
- 17. ehrs.upenn.edu [ehrs.upenn.edu]
- 18. datasheets.scbt.com [datasheets.scbt.com]
- 19. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
